molecular formula C6H3BrN2O B037191 6-Bromooxazolo[4,5-b]pyridine CAS No. 1260863-86-2

6-Bromooxazolo[4,5-b]pyridine

Numéro de catalogue: B037191
Numéro CAS: 1260863-86-2
Poids moléculaire: 199 g/mol
Clé InChI: LUCOFXKHJMMXQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromooxazolo[4,5-b]pyridine is a high-value fused heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound features a bromine atom at the 6-position of the oxazolo[4,5-b]pyridine scaffold, a structure that serves as a privileged motif in drug discovery. The bromine substituent provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the rapid exploration of structure-activity relationships. As a key synthetic intermediate, researchers utilize this compound in the development of novel bioactive molecules. Its core structure is a fused bicyclic system consisting of pyridine and oxazole rings, which is commonly found in compounds with various pharmacological activities. The presence of both nitrogen and oxygen heteroatoms within the ring system allows for diverse interactions with biological targets, making it a valuable template for creating kinase inhibitors, enzyme modulators, and other therapeutic agents. Key Identifiers: • CAS Number: 1260863-86-2 • Molecular Formula: C6H3BrN2O • Molecular Weight: 199.00 g/mol • MDL Number: MFCD13193309 Safety & Handling: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-bromo-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCOFXKHJMMXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620887
Record name 6-Bromo[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260863-86-2
Record name 6-Bromo[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-[1,3]oxazolo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1260863-86-2

This technical guide provides a comprehensive overview of 6-Bromooxazolo[4,5-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role in the development of kinase inhibitors.

Core Compound Properties

This compound is a crystalline solid at room temperature. Its chemical structure consists of a fused oxazole and pyridine ring system, with a bromine atom at the 6-position. This bromine atom is strategically positioned for functionalization, primarily through palladium-catalyzed cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecules.

There has been some discrepancy in the reported molecular weight of this compound. This is likely due to confusion with the related compound, 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. For clarity, the properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1260863-86-2[1]
Molecular Formula C₆H₃BrN₂O[1]
Molecular Weight 199.01 g/mol [1]
Exact Mass 197.94288 Da[1]
Appearance Crystalline Solid[2]
Solubility Low water solubility; Soluble in DMSO and DMF[2]
Storage Store in a tightly sealed container at room temperature, protected from moisture. Sensitive to basic conditions.[2]

Synthesis and Functionalization

Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

A one-step method for the synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one has been reported, which can be adapted for the synthesis of other brominated oxazolopyridines.[3]

Experimental Protocol:

  • Dissolve oxazolo[4,5-b]pyridin-2(3H)-one in N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at a temperature between 10-90°C for 1-36 hours.

  • Upon completion, the reaction is quenched with water and the product is isolated by filtration.

  • The crude product is then purified to afford the desired 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one with a reported yield of up to 92%.[3]

This process offers a safe and efficient alternative to using liquid bromine and is scalable for industrial production.[3]

Key Functionalization Reactions: Cross-Coupling

The bromine atom on the this compound scaffold is the key to its utility as a synthetic intermediate. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Logical Workflow for Functionalization:

G start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki Pd Catalyst, Base heck Heck Coupling (Alkenes) start->heck Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base product_suzuki 6-Aryl/Heteroaryl-oxazolo[4,5-b]pyridines suzuki->product_suzuki product_heck 6-Alkenyl-oxazolo[4,5-b]pyridines heck->product_heck product_buchwald 6-Amino-oxazolo[4,5-b]pyridines buchwald->product_buchwald

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol for Buchwald-Hartwig Amination (General):

A general procedure for the Buchwald-Hartwig amination of a bromopyridine is as follows:

  • In an inert atmosphere, combine the bromopyridine, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., KOtBu) in a suitable solvent like toluene.[4]

  • Heat the reaction mixture (typically to 90-110°C) and monitor its progress using TLC or LC-MS.[4][5]

  • Upon completion, the reaction is cooled and quenched.

  • The product is then extracted and purified by chromatography.

Applications in Drug Discovery

The oxazolo[4,5-b]pyridine scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. This compound serves as a crucial starting material for the synthesis of potent and selective inhibitors of several important enzyme families.[2]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is linked to various cancers, making them an attractive target for cancer therapy. A series of imidazo[4,5-b]pyridine derivatives, structurally analogous to oxazolo[4,5-b]pyridines, have been developed as potent Aurora kinase inhibitors.[6]

One such preclinical candidate, CCT137690 , is a potent inhibitor of Aurora A, B, and C kinases.[6] The synthesis of this class of compounds relies on the functionalization of a brominated heterocyclic core.

Aurora Kinase Signaling Pathway:

AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis Centrosome Centrosome Maturation PLK1->Centrosome PLK1->Spindle Apoptosis Cell Cycle Arrest & Apoptosis Cytokinesis->Apoptosis Inhibition leads to CCT137690 CCT137690 (Oxazolopyridine Derivative) CCT137690->AuroraA Inhibits CCT137690->AuroraB Inhibits

Caption: Simplified Aurora kinase signaling pathway and the inhibitory action of CCT137690.

Dual JAK/HDAC Inhibitors

Janus kinases (JAKs) are a family of tyrosine kinases that are critical for cytokine signaling, while histone deacetylases (HDACs) are enzymes that play a key role in the epigenetic regulation of gene expression. The simultaneous inhibition of both JAKs and HDACs is a promising strategy for the treatment of certain cancers and inflammatory diseases. The triazolopyridine scaffold, which is structurally related to oxazolopyridine, has been utilized in the rational design of dual JAK/HDAC inhibitors.[7]

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a powerful chemoproteomic technique used to study the active state of enzymes in complex biological systems. This compound can be used as a "warhead" in the design of activity-based probes. The electrophilic nature of the oxazole ring allows it to covalently bind to nucleophilic residues in the active sites of enzymes.[2]

Experimental Workflow for Activity-Based Protein Profiling:

G start Design & Synthesize Oxazolopyridine Probe label Label Proteome (in vitro or in vivo) start->label enrich Enrich Labeled Proteins (e.g., via biotin-streptavidin) label->enrich analyze Analyze by Mass Spectrometry enrich->analyze identify Identify Target Proteins & Binding Sites analyze->identify

References

6-Bromooxazolo[4,5-b]pyridine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 6-Bromooxazolo[4,5-b]pyridine

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a fused oxazole and pyridine ring system with a bromine substituent, makes it a versatile intermediate for developing a wide range of functionalized molecules. This guide provides a comprehensive overview of the physical properties, experimental protocols for its synthesis and characterization, and its utility in chemical synthesis, tailored for researchers, scientists, and professionals in drug development.

The bromine atom on the pyridine ring is particularly significant as it enables various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[1] This capability is extensively utilized in the generation of compound libraries for structure-activity relationship (SAR) studies, particularly in the discovery of kinase inhibitors for oncology indications.[1]

Physical and Chemical Properties

This compound is a crystalline solid at room temperature.[1] It exhibits low solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The compound is sensitive to basic conditions and has a thermal decomposition point above 200°C.[1] For storage, it is recommended to keep it in a tightly sealed container at room temperature, protected from moisture.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below. Note that there are related compounds, such as 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one, which have different properties and are distinguished by their respective CAS numbers.

PropertyValueSource(s)
IUPAC Name 6-bromo-[1][2]oxazolo[4,5-b]pyridine[3]
CAS Number 1260863-86-2[1][3]
Molecular Formula C₆H₃BrN₂O[3]
Molecular Weight 199.01 g/mol [1][3]
Appearance Crystalline Solid[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Low water solubility; Soluble in DMSO, DMF[1]
Stability Thermally decomposes above 200°C; Sensitive to basic conditions[1]
Purity Typically available at ≥95% purity[1]

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and characterization of this compound and its derivatives. Below are representative protocols derived from literature for related compounds, which illustrate the common methodologies employed.

Synthesis of Brominated Oxazolopyridinones

While a specific protocol for this compound is not detailed in the provided results, a common method for brominating the oxazolopyridine core involves the use of N-Bromosuccinimide (NBS). The following protocol for the synthesis of the related compound, 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one, demonstrates this approach.[2][4]

Objective: To synthesize 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one via bromination.

Materials:

  • Oxazolo[4,5-b]pyridin-2(3H)-one (5.07 g)

  • N-Bromosuccinimide (NBS) (7.46 g)

  • N,N-Dimethylformamide (DMF) (135 ml total)

  • Water (H₂O)

Procedure:

  • Dissolve 5.07 g of oxazolo[4,5-b]pyridin-2(3H)-one in 85 ml of DMF in a reaction vessel under a nitrogen atmosphere.[4]

  • In a separate flask, dissolve 7.46 g of NBS in 50 ml of DMF.[4]

  • Add the NBS solution to the solution of oxazolopyridinone.[4]

  • Allow the reaction mixture to stir at room temperature overnight.[4]

  • After stirring, add 35 ml of water to the mixture and chill it.[4]

  • A solid material will separate out. Filter this solid and wash it three times with 100 ml portions of water.[4]

  • Dry the resulting solid in a vacuum oven at 70°C. The product can then be used directly in subsequent steps.[4] This one-step method can achieve a yield of up to 92%.[2]

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds like this compound. While specific spectral data is available from sources like ChemicalBook[5], a general protocol for acquiring such data is as follows.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Equipment:

  • NMR Spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

Procedure:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum. Standard pulse sequences are typically used. Data is processed using Fourier transformation.

  • Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Process the spectra, which includes phase and baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Analyze the spectra by interpreting chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Synthetic Utility and Workflows

The primary application of this compound in research and development is as a versatile intermediate for creating more complex molecules, particularly for drug discovery.[1] The bromine atom serves as a handle for introducing molecular diversity through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Workflow

The diagram below illustrates the general workflow for utilizing this compound in palladium-catalyzed cross-coupling reactions to generate a library of derivatives for SAR studies.

G start This compound (Starting Material) reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) start->reaction Input reagents Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) + Palladium Catalyst + Ligand + Base reagents->reaction Reagents purification Workup & Purification (e.g., Chromatography) reaction->purification Crude Product library Library of Diverse Oxazolopyridine Derivatives purification->library Purified Compounds analysis Structural & Purity Analysis (NMR, LC-MS) library->analysis screening Biological Screening (e.g., Kinase Assays) library->screening analysis->library Confirmed Structures sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: Synthetic workflow for generating compound libraries from this compound.

General Research and Development Logic

The logical flow from initial synthesis to application in drug development involves several key stages. This process ensures that newly synthesized compounds are well-characterized and systematically evaluated for their intended biological activity.

G synthesis Synthesis of Core Scaffold (e.g., Oxazolopyridine) bromination Functionalization (e.g., Bromination to get This compound) synthesis->bromination diversification Diversification via Cross-Coupling Reactions bromination->diversification characterization Physicochemical Characterization (NMR, MS, Solubility) diversification->characterization New Analogs biological_eval In Vitro Biological Evaluation (Target Binding, Cell Assays) characterization->biological_eval sar_analysis SAR Analysis & Lead Optimization biological_eval->sar_analysis sar_analysis->diversification Design New Analogs

References

6-Bromooxazolo[4,5-b]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 6-Bromooxazolo[4,5-b]pyridine, a key intermediate in pharmaceutical and agrochemical research.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. The data is compiled from various chemical suppliers and databases, ensuring a high degree of accuracy. The primary identifier for this compound is its CAS number: 1260863-86-2.

PropertyValueCitations
Molecular Formula C₆H₃BrN₂O[1][2][3][4][5]
Molecular Weight Approximately 199.00 g/mol [1][5]
IUPAC Name 6-bromo-[2][6]oxazolo[4,5-b]pyridine[5]
CAS Number 1260863-86-2[1][2][3][5][6]

Logical Relationship of Molecular Identifiers

The following diagram illustrates the direct relationship between the common name of the compound and its fundamental molecular properties.

Compound This compound Formula Molecular Formula C₆H₃BrN₂O Compound->Formula has MW Molecular Weight ~199.00 g/mol Compound->MW has

Caption: Relationship between compound name and its molecular properties.

Experimental Protocols and Applications

While specific, detailed experimental protocols are proprietary to the research entities utilizing them, the scientific literature indicates that this compound is a versatile building block.

Applications in Synthesis:

  • Kinase Inhibitors: This compound is a crucial intermediate in the synthesis of kinase inhibitors, which are a cornerstone of modern oncology drug development.[6] The oxazolopyridine core serves as a scaffold for developing clinical candidates.[6]

  • Palladium-Catalyzed Cross-Coupling: The bromine substituent at the 6-position is strategically important, enabling palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments, which is essential for structure-activity relationship (SAR) studies to optimize the binding affinity of drug candidates.[6]

  • Agrochemicals: It also finds use as a building block in the development of novel herbicides.[6]

  • Covalent Inhibitors: The electrophilic nature of the oxazole ring makes it a candidate for use in the design of covalent inhibitors.[6]

  • Chemical Biology: It has been utilized as a warhead for activity-based protein profiling probes.[6]

Due to the proprietary and varied nature of its applications, a generalized experimental protocol is not feasible. Researchers should refer to specific publications in journals such as Bioorganic & Medicinal Chemistry for detailed synthetic methodologies related to their field of interest.[6]

Signaling Pathways

The specific signaling pathways targeted by derivatives of this compound are diverse and depend on the final molecular structure. As it is a key intermediate in the development of kinase inhibitors, the final compounds are designed to interact with the ATP-binding site of various kinases, thereby modulating specific signaling cascades implicated in diseases such as cancer. The exact pathways (e.g., MAPK/ERK, PI3K/AKT/mTOR) are determined by the kinase being targeted by the final drug molecule. A generalized signaling pathway diagram for this intermediate would not be accurate.

References

6-Bromooxazolo[4,5-b]pyridine: A Technical Guide to its Solubility in DMSO and DMF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-Bromooxazolo[4,5-b]pyridine in the common laboratory solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This information is critical for researchers in drug discovery and medicinal chemistry, where this compound serves as a vital intermediate.

Core Properties and Solubility Profile

This compound is a crystalline solid with the molecular formula C₆H₃BrN₂O.[1] It is a key building block in the synthesis of various pharmaceutical compounds, particularly noted for its application in the development of kinase inhibitors for oncology.[1] The bromine substituent is strategically important as it facilitates palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse molecular libraries for structure-activity relationship (SAR) studies.[1]

While specific quantitative solubility data is not widely published, it is well-established that this compound exhibits low solubility in water but is soluble in organic solvents such as DMSO and DMF.[1]

Qualitative Solubility Data
Solvent IUPAC Name Solubility Profile
DMSO Dimethyl SulfoxideSoluble[1]
DMF DimethylformamideSoluble[1]
Water WaterLow Solubility[1]

Experimental Protocol for Quantitative Solubility Determination

Objective:

To determine the equilibrium solubility of this compound in anhydrous DMSO and DMF at a specified temperature (e.g., 25°C).

Materials:
  • This compound (high purity)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous DMF (≥99.8%)

  • Analytical balance (±0.01 mg)

  • 2 mL glass vials with screw caps

  • Thermostatic shaker or rotator

  • Centrifuge capable of holding the vials

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated pipettes and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

Methodology:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent (DMSO or DMF).

    • From the stock solution, create a series of calibration standards of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound solid to a pre-weighed 2 mL glass vial. The excess is crucial to ensure a saturated solution is formed.

    • Record the exact weight of the added compound.

    • Add a precise volume (e.g., 1 mL) of the selected solvent (DMSO or DMF) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The solution should appear as a slurry with undissolved solid remaining.

  • Sample Processing:

    • After the equilibration period, remove the vials and allow them to stand undisturbed to let the excess solid settle.

    • To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

    • Precisely dilute the filtered, saturated solution with the appropriate solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a validated HPLC/UPLC method.

    • The concentration of this compound in the saturated solution is determined by comparing its peak area to the calibration curve. The final solubility value is calculated by accounting for the dilution factor and is typically expressed in mg/mL or mol/L.

Role in Drug Discovery: A Logical Workflow

This compound is a foundational scaffold for developing targeted therapies. Its primary use as an intermediate in the synthesis of kinase inhibitors follows a logical progression within the drug discovery pipeline. The diagram below illustrates this workflow.

G Workflow: this compound in Kinase Inhibitor Discovery cluster_0 Synthesis & Library Development cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Diverse Library of Oxazolopyridine Derivatives B->C D High-Throughput Screening (Kinase Inhibition Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Candidate Drug Selection F->G H In Vivo Efficacy & Toxicology Studies G->H I Clinical Trials H->I

References

An In-Depth Technical Guide to 6-Bromooxazolo[4,5-b]pyridine: Structure, Characterization, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromooxazolo[4,5-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core and the presence of a reactive bromine atom make it a valuable intermediate for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and characterization of this compound, along with a detailed experimental protocol for its synthesis, serving as a vital resource for researchers in organic synthesis and pharmaceutical development.

Chemical Structure and Properties

This compound possesses a fused ring system consisting of an oxazole ring and a pyridine ring. The bromine atom at the 6-position of the pyridine ring is a key feature, enabling a variety of cross-coupling reactions for further molecular elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1260863-86-2[1]
Molecular Formula C₆H₃BrN₂O[1]
Molecular Weight 199.01 g/mol [1]
Appearance Crystalline solid[2]
Solubility Low solubility in water; Soluble in DMSO and DMF[2]
Thermal Stability Decomposes above 200 °C[2]
XLogP3 1.7[1]
Topological Polar Surface Area 38.9 Ų[1]

Synthesis

The synthesis of this compound can be achieved from its precursor, 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. A general synthetic approach involves the bromination of oxazolo[4,5-b]pyridin-2(3H)-one followed by a subsequent reaction to remove the carbonyl group, although a direct, one-pot synthesis may also be possible. The synthesis of the precursor is well-established.

Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one (Precursor)

A common method for the synthesis of the precursor involves the bromination of oxazolo[4,5-b]pyridin-2(3H)-one using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[3]

Experimental Protocol:

  • Dissolve oxazolo[4,5-b]pyridin-2(3H)-one in N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).

  • Add a solution of N-bromosuccinimide (NBS) in DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water to remove any remaining impurities.

  • Dry the product under vacuum to yield 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one.

Diagram 1: Synthesis Workflow for 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

G Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one start Start dissolve Dissolve oxazolo[4,5-b]pyridin-2(3H)-one in DMF under Nitrogen start->dissolve add_nbs Add NBS in DMF dissolve->add_nbs stir Stir at Room Temperature Overnight add_nbs->stir quench Quench with Water stir->quench filter Filter Precipitate quench->filter wash Wash with Water filter->wash dry Dry under Vacuum wash->dry end_product 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one dry->end_product

Caption: A general workflow for the synthesis of the precursor.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)
¹H Protons on the pyridine and oxazole rings are expected to appear in the aromatic region (δ 7.0-9.0 ppm).
¹³C Carbon atoms in the heterocyclic rings are expected to resonate in the range of δ 110-160 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Dissolve a small sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern can also provide structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺ 198.95017
[M+Na]⁺ 220.93211
[M-H]⁻ 196.93561
[M+NH₄]⁺ 215.97671
[M+K]⁺ 236.90605
Data from PubChemLite[4]

Experimental Protocol for Mass Spectrometry:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Analyze the spectrum to identify the molecular ion peak and any significant fragment ions.

Diagram 2: General Characterization Workflow

G Characterization of this compound sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms xray X-ray Crystallography (for solid samples) sample->xray structure Structural Confirmation and Purity Assessment nmr->structure ms->structure xray->structure

Caption: A typical workflow for the structural characterization.

X-ray Crystallography

For a crystalline solid like this compound, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. As of the time of this guide, no public crystallographic data for this specific compound is available.

General Experimental Protocol for X-ray Crystallography:

  • Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution.

  • Mount a single crystal on a goniometer head.

  • Place the mounted crystal in a single-crystal X-ray diffractometer.

  • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Process the collected data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds.[2] The oxazolopyridine core is a known scaffold in many kinase inhibitors, and the bromine atom serves as a handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[2]

Diagram 3: Role in Drug Discovery

G Utility in Medicinal Chemistry start This compound coupling Palladium-Catalyzed Cross-Coupling Reactions start->coupling library Library of Diverse Substituted Analogs coupling->library sar Structure-Activity Relationship (SAR) Studies library->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 6-Bromooxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of a 6-Bromooxazolo[4,5-b]pyridine derivative. Due to the limited availability of public data for the parent compound, this document focuses on the spectral analysis of the closely related 6-bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine , based on published research. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of heterocyclic compounds.

Introduction to the Spectroscopic Analysis of 6-Bromooxazolo[4,5-b]pyridines

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and analysis of these molecules. ¹H NMR provides information on the proton environment, including the number of different types of protons, their chemical shifts, spin-spin couplings, and relative numbers. ¹³C NMR offers insights into the carbon skeleton of the molecule.

This guide presents the ¹H and ¹³C NMR spectral data for a representative derivative, outlines a general experimental protocol for acquiring such data, and provides a logical workflow for the spectroscopic analysis of such compounds.

NMR Spectral Data of 6-bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine

The following tables summarize the ¹H and ¹³C NMR spectral data for 6-bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine, as reported in the literature.[2]

Table 1: ¹H NMR Spectral Data of 6-bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine in CDCl₃ [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.205–1.250t-Hethyl
3.412–3.482q-Hethyl
6.718–6.748d9.232Harom
7.780–7.775d2.052H-7
8.077–8.107d9.232Harom
8.475–8.515d2.052H-5

Table 2: ¹³C NMR Spectral Data of 6-bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine in CDCl₃ [2]

Chemical Shift (δ) ppmAssignment
12.6Cethyl
44.5Cethyl
109.8C-7
111.1Carom
112.5C-5a
129.5Carom
141.0C-5
149.0C-3a
151.7Carom
154.0C-2
163.0Carom

Experimental Protocols

A general experimental protocol for obtaining ¹H and ¹³C NMR spectra of N-heterocyclic compounds is provided below. This protocol is based on standard laboratory procedures.[3][4]

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for heterocyclic compounds include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The use of an internal standard such as tetramethylsilane (TMS) is common for referencing the chemical shifts to 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a tissue dampened with a solvent like ethanol or acetone to remove any contaminants.

3.2. NMR Data Acquisition

  • Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For a typical ¹H spectrum, 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required, often ranging from several hundred to several thousand.

    • The relaxation delay is an important parameter to ensure quantitative results, particularly for quaternary carbons.

3.3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the signal of the internal standard (e.g., TMS at 0 ppm).

  • Integration and Peak Picking: The relative areas of the signals in the ¹H NMR spectrum are determined by integration. The exact chemical shifts of the peaks are identified.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound using spectroscopic methods.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_Acquisition 1H and 13C NMR Data Acquisition Purification->NMR_Acquisition MS_Analysis Mass Spectrometry (e.g., HRMS) Purification->MS_Analysis IR_Analysis Infrared (IR) Spectroscopy Purification->IR_Analysis NMR_Interpretation NMR Spectral Interpretation (Chemical Shifts, Couplings) NMR_Acquisition->NMR_Interpretation MS_Interpretation MS Data Analysis (Molecular Ion, Fragmentation) MS_Analysis->MS_Interpretation IR_Interpretation IR Spectrum Analysis (Functional Groups) IR_Analysis->IR_Interpretation Structure_Confirmation Structure Confirmation NMR_Interpretation->Structure_Confirmation MS_Interpretation->Structure_Confirmation IR_Interpretation->Structure_Confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopy of a this compound derivative. The tabulated spectral data, along with the generalized experimental protocol and logical workflow, serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of novel heterocyclic compounds. While the specific chemical shifts and coupling constants will vary with substitution patterns, the principles and methodologies outlined here are broadly applicable to the structural elucidation of this important class of molecules.

References

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and evolution of the oxazolo[4,5-b]pyridine core, a scaffold of significant interest in modern medicinal chemistry. This whitepaper serves as a vital resource for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, biological applications, and the signaling pathways it modulates.

The oxazolo[4,5-b]pyridine scaffold, a fused heterocyclic system, has emerged as a "privileged" structure in the field of drug discovery. Its unique electronic properties and rigid conformational framework have made it a versatile template for the design of potent and selective modulators of various biological targets. This guide traces the historical development of this important scaffold, from its early synthetic explorations to its current status as a cornerstone in the development of novel therapeutics.

A Historical Perspective: From Synthesis to Significance

While a singular, definitive "discovery" of the parent oxazolo[4,5-b]pyridine is not prominently documented, its development is intrinsically linked to the chemistry of its key precursor, 2-amino-3-hydroxypyridine. Early synthetic methodologies focused on the condensation of 2-amino-3-hydroxypyridine with various reagents to form the oxazole ring. A common and effective method for synthesizing 2-amino-3-hydroxypyridine involves the reduction of 2-hydroxy-3-nitropyridine using a palladium on carbon (Pd/C) catalyst.[1][2] Alternative routes have also been developed, including those starting from furfural.[3][4]

The construction of the oxazolo[4,5-b]pyridine ring system is typically achieved by heating 2-amino-3-hydroxypyridine with carboxylic acids or their derivatives in the presence of a condensing agent. Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl ester (PPSE) have been widely employed for this purpose.[5] These methods have enabled the synthesis of a diverse library of substituted oxazolo[4,5-b]pyridine derivatives, paving the way for the exploration of their biological activities.

Synthetic Strategies and Methodologies

The synthesis of functionalized oxazolo[4,5-b]pyridines is a cornerstone of research in this area. Below are detailed experimental protocols for key synthetic transformations.

Experimental Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine from 2-Hydroxy-3-nitropyridine

Objective: To synthesize the key precursor, 2-amino-3-hydroxypyridine, via catalytic hydrogenation.

Materials:

  • 2-Hydroxy-3-nitropyridine

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Argon gas (Ar)

  • Celite

  • Silica gel for column chromatography

  • 5% Methanol in Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml) in a suitable reaction flask.

  • Add 10% Pd/C (1 g) to the solution.

  • Flush the reaction vessel with argon gas.

  • Bubble hydrogen gas through the solution for 10 minutes.

  • Maintain a hydrogen atmosphere using a balloon and stir the mixture at room temperature overnight.

  • Upon reaction completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the resulting solid by column chromatography on silica gel using 5% MeOH/CH₂Cl₂ as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure 2-amino-3-hydroxypyridine (3.2 g, 89% yield).[2]

Experimental Protocol 2: General Procedure for the Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines

Objective: To construct the oxazolo[4,5-b]pyridine scaffold via condensation of 2-amino-3-hydroxypyridine with a carboxylic acid using PPSE.

Materials:

  • 2-Amino-3-hydroxypyridine derivative (e.g., 5-Bromo-3-hydroxy-2-aminopyridine)

  • Carboxylic acid (e.g., 4-cyanobenzoic acid)

  • Polyphosphoric acid trimethylsilyl ester (PPSE)

  • Appropriate solvents for workup and purification

Procedure:

  • In a reaction vessel, combine the 2-amino-3-hydroxypyridine derivative and the carboxylic acid.

  • Add PPSE to the mixture.

  • Heat the reaction mixture to 200°C and maintain this temperature for the specified reaction time (typically several hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup to quench the reaction and remove excess reagents.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted oxazolo[4,5-b]pyridine.

Quantitative Data Summary

The following tables summarize key quantitative data for representative oxazolo[4,5-b]pyridine derivatives, including synthetic yields and biological activities.

Table 1: Synthesis Yields of Representative Oxazolo[4,5-b]pyridine Derivatives

Starting Material (Pyridine)ReagentCondensing AgentProductYield (%)Reference
5-Bromo-3-hydroxy-2-aminopyridine4-Cyanobenzoic acidPPSE2-(4-Cyanophenyl)-6-bromo-oxazolo[4,5-b]pyridine93[5]
5-Bromo-3-hydroxy-2-aminopyridine(1-Benzyl-4-piperidinyl)acetic acidPPA2-[(1-Benzyl-4-piperidinyl)methyl]-6-bromooxazolo[4,5-b]pyridine70[5]
5-Bromo-3-hydroxy-2-aminopyridine3-(1-Benzyl-4-piperidinyl)propanoic acidPPA2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine71[5]
2-Amino-3-hydroxypyridineVarious substituted benzoic acidsHClO₄·SiO₂2-(Substituted-phenyl)oxazolo[4,5-b]pyridinesQuantitative[6]

Table 2: Biological Activity of Oxazolo[4,5-b]pyridine Derivatives

CompoundTargetActivityCell LineIC₅₀/MICReference
2-(4-Butylphenyl)oxazolo[4,5-b]pyridineHuman DNA Topoisomerase IIαInhibition-2 µM[7]
169c, 169f, 169gBacteriaAntibacterialS. aureus, E. coli, etc.Not specified, strong activity[6]
Oxazolo[4,5-b]pyridine-based triazolesGSK-3βInhibition-0.19 µM (for compound 4g)

Key Signaling Pathways and Mechanisms of Action

Oxazolo[4,5-b]pyridine derivatives have been shown to exert their biological effects through the modulation of key signaling pathways. Two prominent examples are their roles as SIRT1 activators and topoisomerase II inhibitors.

SIRT1 Activation

Sirtuin 1 (SIRT1) is an NAD⁺-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging.[8][9] Certain oxazolo[4,5-b]pyridine derivatives have been identified as potent SIRT1 activators.[10] The activation of SIRT1 by these compounds can lead to the deacetylation of various downstream targets, including transcription factors and histones, resulting in beneficial effects on metabolic parameters and cellular health.[8][11]

SIRT1_Activation_Pathway SIRT1 Activation by Oxazolo[4,5-b]pyridine Derivatives Oxazolo_Pyridine Oxazolo[4,5-b]pyridine Derivative SIRT1 SIRT1 Oxazolo_Pyridine->SIRT1 Activates NAM Nicotinamide SIRT1->NAM Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate Deacetylates NAD NAD+ NAD->SIRT1 Acetylated_Substrate Acetylated Substrate (e.g., p53, PGC-1α) Acetylated_Substrate->SIRT1 Downstream_Effects Downstream Cellular Effects (Metabolic Regulation, Stress Resistance) Deacetylated_Substrate->Downstream_Effects

SIRT1 Activation Pathway
Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that modulates DNA topology, playing a critical role in DNA replication, transcription, and chromosome segregation.[12] Some oxazolo[4,5-b]pyridine derivatives act as catalytic inhibitors of human topoisomerase IIα.[7][13] Unlike topoisomerase poisons that stabilize the DNA-enzyme cleavage complex, catalytic inhibitors prevent the enzyme from completing its catalytic cycle, often by competing with ATP binding or by preventing DNA binding.[12][14] This leads to an arrest of cell proliferation, making these compounds promising anticancer agents.

Topoisomerase_II_Inhibition Catalytic Inhibition of Topoisomerase II by Oxazolo[4,5-b]pyridine Derivatives cluster_catalytic_cycle Topoisomerase II Catalytic Cycle TopoII_DNA_Binding 1. Topo II binds to DNA ATP_Binding 2. ATP Binding TopoII_DNA_Binding->ATP_Binding DNA_Cleavage 3. DNA Cleavage ATP_Binding->DNA_Cleavage Strand_Passage 4. DNA Strand Passage DNA_Cleavage->Strand_Passage DNA_Ligation 5. DNA Ligation Strand_Passage->DNA_Ligation ATP_Hydrolysis 6. ATP Hydrolysis DNA_Ligation->ATP_Hydrolysis Product_Release 7. Product Release ATP_Hydrolysis->Product_Release Product_Release->TopoII_DNA_Binding Cell_Cycle_Arrest Cell Cycle Arrest & Anti-proliferative Effects Product_Release->Cell_Cycle_Arrest Blockage leads to Oxazolo_Pyridine Oxazolo[4,5-b]pyridine Derivative Oxazolo_Pyridine->Inhibition_Point Inhibits Catalytic Cycle

Topoisomerase II Catalytic Inhibition

Conclusion and Future Directions

The oxazolo[4,5-b]pyridine scaffold has firmly established its place in medicinal chemistry as a source of diverse and potent bioactive molecules. Its synthetic accessibility and the ability to readily introduce a wide range of substituents have made it an attractive starting point for drug discovery programs. The demonstrated activities against key targets such as SIRT1 and topoisomerase II highlight its potential in addressing a spectrum of diseases, from metabolic disorders to cancer. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and their advancement into clinical trials. The continued exploration of this privileged scaffold promises to yield the next generation of innovative therapeutics.

References

An In-depth Technical Guide to the Photophysical and Fluorescence Properties of Oxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core photophysical and fluorescence properties of oxazolo[4,5-b]pyridine derivatives and their isomers. It details the key parameters that define their behavior as fluorophores, outlines the experimental protocols for their characterization, and discusses their potential applications in research and drug development.

Introduction to Oxazolopyridines

Oxazolopyridines are heterocyclic compounds containing both an oxazole and a pyridine ring. The fusion of these two rings can result in different isomers, with oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine being of significant interest due to their unique electronic structures and resultant photophysical properties.[1] These compounds serve as versatile scaffolds for the development of novel fluorophores. Their rigid, planar structure and the potential for extensive π-conjugation make them excellent candidates for fluorescent probes, markers, and materials for organic electronics.[2][3]

The substituent groups on the oxazolo[4,5-b]pyridine core can significantly alter their spectral properties.[4] The introduction of electron-donating and electron-withdrawing groups can tune the absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, allowing for the rational design of molecules with tailored photophysical characteristics for specific applications.[5][6]

Core Photophysical Properties

The fluorescence behavior of oxazolo[4,5-b]pyridine derivatives is governed by several key quantitative parameters. These properties are sensitive to the molecular structure and the surrounding environment, such as solvent polarity.

Oxazolopyridine derivatives typically exhibit absorption maxima in the ultraviolet (UV) to the near-visible range, arising from π–π* electronic transitions within the conjugated system.[7] Following excitation, the molecules relax to the ground state via fluorescence, emitting photons at longer wavelengths (a lower energy). The difference between the absorption and emission maxima is known as the Stokes shift. A large Stokes shift is often desirable, especially in bioimaging applications, to minimize self-absorption and improve signal-to-noise ratios.

The fluorescence quantum yield is a critical measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8] Symmetrical bis-derivatives of the isomeric oxazolo[5,4-b]pyridine have been shown to exhibit particularly high quantum yields, making them highly efficient fluorophores.[7] For instance, certain derivatives have demonstrated quantum yields (ΦF) ranging from approximately 0.32 to as high as 0.84.[2][9] One derivative incorporating a coumarin unit displayed a quantum yield of 0.86 in tetrahydrofuran (THF).[3]

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[10] This parameter is typically in the range of picoseconds to hundreds of nanoseconds. Unlike fluorescence intensity, the lifetime is an intrinsic property of the fluorophore and is generally independent of its concentration.[11] It is, however, sensitive to the molecule's local environment, including factors like temperature, polarity, and the presence of quenchers.[10] Some oxazolo[4,5-b]pyridine derivatives have been reported to have relatively short fluorescence lifetimes, on the order of 1.4 to 2.0 nanoseconds in polar solvents.[5]

Data Presentation: Photophysical Properties of Oxazolopyridine Derivatives

The following tables summarize the reported photophysical data for various oxazolo[5,4-b]pyridine derivatives, which are structural isomers of the [4,5-b] series and provide valuable insight into the properties of this compound class.

Table 1: Photophysical Properties of 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine Derivatives (4a-d) in Various Solvents.[2]

CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)a
4a Chloroform323347240.84
Dichloromethane324344200.79
Acetonitrile323341180.78
4b Chloroform348425770.32
Dichloromethane347420730.34
Acetonitrile346413670.35
4c Chloroform357428710.51
Dichloromethane355422670.49
Acetonitrile354416620.45

aQuantum yield was calculated relative to tryptophan or quinine sulfate as standards.[2]

Table 2: Additional Reported Photophysical Data for Oxazolopyridine Derivatives.

Derivative ClassSolventλabs (nm)λem (nm)Quantum Yield (ΦF)Reference
Symmetrical 2,2'-bisoxazolo[5,4-b]pyridinesToluene/Acetonitrile281-333-0.70-0.82[7]
Oxazolo[5,4-b]quinoline derivative-3613940.34[6]
Oxazolopyridine-coumarin conjugate (1a)THF--0.86[3]

Experimental Protocols & Methodologies

Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the common methodologies used.

  • UV-Vis Absorption: Absorption spectra are recorded using a dual-beam spectrophotometer. Solutions of the derivative in a spectroscopic-grade solvent are prepared in a quartz cuvette with a defined path length (typically 1 cm). The absorbance is measured across a range of wavelengths to determine the absorption maximum (λabs) and the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy: Emission and excitation spectra are recorded using a spectrofluorometer. For emission spectra, the sample is excited at a fixed wavelength (usually λabs), and the emitted light is scanned over a range of longer wavelengths. For excitation spectra, the emission wavelength is fixed, and the excitation wavelength is scanned.

The relative method is the most common approach for determining the fluorescence quantum yield.[12] It involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate or tryptophan).[2][12][13]

The quantum yield of the unknown sample (Φx) is calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)[8]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts x and st denote the unknown sample and the standard, respectively.

To minimize errors from re-absorption effects, the absorbance of all solutions in the fluorescence cuvette should be kept low, typically below 0.1 at the excitation wavelength.[12]

Fluorescence lifetime can be measured using two primary methods: time-domain and frequency-domain.

  • Time-Domain Method (TCSPC): Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive time-domain technique.[14] The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser). The instrument measures the arrival time of individual fluorescence photons relative to the excitation pulse. By collecting the arrival times of many photons, a histogram is built that represents the fluorescence decay curve. This decay is then fitted to an exponential function to extract the lifetime (τ).[10][15]

  • Frequency-Domain Method: This method involves exciting the sample with an intensity-modulated light source (sinusoidal).[11] The fluorescence emission will also be modulated at the same frequency but will be phase-shifted and demodulated relative to the excitation light. The fluorescence lifetime can be calculated from this phase shift and demodulation.[16]

Visualizations: Workflows and Mechanisms

Photophysical_Characterization_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_output Final Parameters prep Prepare Dilute Solutions (Absorbance < 0.1) abs_spec Record UV-Vis Absorption Spectrum prep->abs_spec lifetime_spec Measure Fluorescence Lifetime (e.g., TCSPC) prep->lifetime_spec std_prep Prepare Standard Solution (for Quantum Yield) std_prep->abs_spec plot_grad Plot Integrated Intensity vs. Absorbance std_prep->plot_grad em_spec Record Fluorescence Emission Spectrum abs_spec->em_spec get_lambda Determine λ_abs & λ_em abs_spec->get_lambda em_spec->get_lambda em_spec->plot_grad fit_decay Fit Decay Curve to Determine Lifetime (τ) lifetime_spec->fit_decay output Photophysical Properties get_lambda->output calc_qy Calculate Quantum Yield (Φ_F) using Standard plot_grad->calc_qy calc_qy->output fit_decay->output

Quantum_Yield_Measurement cluster_standard Reference Standard cluster_unknown Unknown Sample cluster_calc Calculation std_abs Measure Absorbance (A_st) plot Plot Intensity vs. Absorbance for both to get Gradients (Grad_st, Grad_x) std_abs->plot std_em Measure Integrated Emission (I_st) std_em->plot std_known Known Quantum Yield (Φ_st) Known Refractive Index (η_st) formula Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) std_known->formula unk_abs Measure Absorbance (A_x) unk_abs->plot unk_em Measure Integrated Emission (I_x) unk_em->plot unk_known Known Refractive Index (η_x) unk_known->formula plot->formula result Calculated Quantum Yield (Φ_x) formula->result

TCSPC_Diagram cluster_electronics TCSPC Electronics laser Pulsed Light Source sample Sample (Cuvette) laser->sample Excitation Pulse (t=0) cfd_start CFD (Start) laser->cfd_start Sync Signal detector Single-Photon Detector (SPD) sample->detector Fluorescence Photon cfd_stop CFD (Stop) detector->cfd_stop Photon Signal tac Time-to-Amplitude Converter (TAC) cfd_start->tac Start Pulse cfd_stop->tac Stop Pulse mca Multichannel Analyzer (MCA) tac->mca Voltage Pulse (proportional to Δt) computer Computer (Decay Curve) mca->computer Build Histogram

TurnOn_Sensor_Mechanism cluster_before Before Detection cluster_after After Detection probe_free Oxazolopyridine Probe (Low Fluorescence) quenching Quenching Mechanism (e.g., C=N Isomerization, PET, etc.) probe_free->quenching probe_bound Probe-Analyte Complex (High Fluorescence) probe_free->probe_bound Binding or Reaction analyte Analyte / Stimulus (e.g., pH, Metal Ion, HOCl) analyte->probe_bound no_quenching Quenching Inhibited (Rigidified Structure) probe_bound->no_quenching

References

The Oxazolo[4,5-b]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. This bicyclic system, consisting of a fused oxazole and pyridine ring, serves as a versatile template for the design and development of novel therapeutic agents. Its unique structural and electronic properties allow for interactions with a variety of biological targets, leading to promising anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of the biological activities of the oxazolo[4,5-b]pyridine core, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Diverse Biological Activities of the Oxazolo[4,5-b]pyridine Scaffold

Derivatives of the oxazolo[4,5-b]pyridine core have demonstrated potent activity across multiple therapeutic areas. The following sections summarize the key findings in anticancer, anti-inflammatory, and antimicrobial research.

Anticancer Activity

The oxazolo[4,5-b]pyridine nucleus is a prominent feature in a variety of anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Oxazolo[4,5-b]pyridine Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Mechanism of ActionReference
18a PC3 (prostate)1.12Dihydroorotate Dehydrogenase (DHODH) Inhibition[1]
A549 (lung)1.21[1]
MCF-7 (breast)1.18[1]
DU-145 (prostate)1.25[1]
18b PC3 (prostate)1.23DHODH Inhibition[1]
A549 (lung)1.29[1]
MCF-7 (breast)1.26[1]
DU-145 (prostate)1.32[1]
18c PC3 (prostate)1.15DHODH Inhibition[1]
A549 (lung)1.19[1]
MCF-7 (breast)1.16[1]
DU-145 (prostate)1.23[1]
2i hTopo IIα2Topoisomerase IIα Inhibition[2][3]
11b SiHa (cervical)0.03Not specified[4][5]
A549 (lung)0.09[4][5]
MCF-7 (breast)0.42[4][5]
Colo-205 (colon)0.11[4][5]
Anti-inflammatory Activity

Several oxazolo[4,5-b]pyridine derivatives have exhibited significant anti-inflammatory properties. A key mechanism identified is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a crucial enzyme in the inflammatory signaling cascade.

Table 2: Anti-inflammatory Activity of Oxazolo[4,5-b]pyridine Derivatives

Compound IDAssayIC50 (µM)% Inhibition of Paw EdemaMechanism of ActionReference
4g In vitro GSK-3β inhibition0.1976.36GSK-3β Inhibition[6][7]
4d In vitro GSK-3β inhibition-74.54GSK-3β Inhibition[6][7]
4f In vitro GSK-3β inhibition-72.72GSK-3β Inhibition[6][7]
4i In vitro GSK-3β inhibition-70.90GSK-3β Inhibition[6][7]
Antimicrobial Activity

The oxazolo[4,5-b]pyridine scaffold has also been explored for its potential in combating microbial infections. Derivatives have shown activity against a range of bacterial strains.

Table 3: Antimicrobial Activity of Oxazolo[4,5-b]pyridine and Isoxazolo[5,4-b]pyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
169c S. aureus6.25[8]
B. subtilis12.5[8]
E. coli12.5[8]
P. aeruginosa25[8]
169f S. aureus6.25[8]
B. subtilis12.5[8]
E. coli12.5[8]
P. aeruginosa25[8]
169g S. aureus6.25[8]
B. subtilis12.5[8]
E. coli12.5[8]
P. aeruginosa25[8]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2) P. aeruginosa47[9][10]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide (5) P. aeruginosa44[9][10]

Key Signaling Pathways and Mechanisms of Action

The biological effects of oxazolo[4,5-b]pyridine derivatives are attributed to their interaction with specific molecular targets. The following diagrams illustrate the key signaling pathways modulated by these compounds.

DHODH_Inhibition_Pathway cluster_cell Cancer Cell Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Catalyzes UMP UMP Orotate->UMP Pyrimidine_synthesis Pyrimidine Synthesis UMP->Pyrimidine_synthesis DNA_RNA_synthesis DNA & RNA Synthesis Pyrimidine_synthesis->DNA_RNA_synthesis Cell_Proliferation Cell Proliferation & Growth DNA_RNA_synthesis->Cell_Proliferation Oxazolo_Pyridine Oxazolo[4,5-b]pyridine Derivative Oxazolo_Pyridine->DHODH Inhibits

DHODH Inhibition Pathway

TopoII_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA DNA Topo_IIa Topoisomerase IIα DNA->Topo_IIa Binds Cleavage_Complex Covalent Topo IIα-DNA Cleavage Complex Topo_IIa->Cleavage_Complex Forms Religation DNA Religation Cleavage_Complex->Religation Leads to DSB Double-Strand Breaks Cleavage_Complex->DSB Accumulation leads to Religation->DNA Releases Apoptosis Apoptosis DSB->Apoptosis Oxazolo_Pyridine Oxazolo[4,5-b]pyridine Derivative Oxazolo_Pyridine->Cleavage_Complex Stabilizes & Inhibits Religation

Topoisomerase IIα Inhibition Pathway

GSK3b_Inflammation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 PI3K_Akt PI3K/Akt Pathway TLR4->PI3K_Akt GSK3b GSK-3β PI3K_Akt->GSK3b Inhibits NFkB NF-κB GSK3b->NFkB Activates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Genes Oxazolo_Pyridine Oxazolo[4,5-b]pyridine Derivative Oxazolo_Pyridine->GSK3b Inhibits

GSK-3β in Inflammatory Signaling

Experimental Protocols

To facilitate further research and validation of the biological activities of oxazolo[4,5-b]pyridine derivatives, this section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Anticancer MTT Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[11][12][13][14]

Materials:

  • Cancer cell lines (e.g., PC3, A549, MCF-7, DU-145)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin/streptomycin)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the anti-inflammatory activity of compounds in rodents.[6][15][16][17][18]

Materials:

  • Wistar rats or Swiss albino mice

  • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to different groups of animals. A control group should receive only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[3][9][19][20][21]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (e.g., Streptomycin, Ampicillin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds and the standard antibiotic in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Addition of Resazurin: To aid in the visualization of bacterial growth, a resazurin solution can be added to each well after incubation. A color change from blue to pink indicates bacterial growth.

Conclusion

The oxazolo[4,5-b]pyridine core represents a highly versatile and privileged scaffold in the field of drug discovery. The diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, highlight its therapeutic potential. The mechanisms of action, which involve the inhibition of key enzymes such as DHODH, Topoisomerase IIα, and GSK-3β, provide a solid foundation for the rational design of new and more effective drug candidates. The experimental protocols detailed in this guide offer a practical resource for researchers to further explore and validate the promising biological properties of this important heterocyclic system. Future research in this area is expected to lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

6-Bromooxazolo[4,5-b]pyridine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential safety and handling information for 6-Bromooxazolo[4,5-b]pyridine, a key intermediate in pharmaceutical and agrochemical research.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this compound.

Chemical and Physical Properties

This compound is a crystalline solid.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.

PropertyValueSource
CAS Number 1260863-86-2[1][2][3]
Molecular Formula C₆H₃BrN₂O[3]
Molecular Weight ~199.00 g/mol [1][3]
Appearance Crystalline Solid[1]
Solubility Low water solubility; Soluble in DMSO and DMF.[1]
Thermal Decomposition Occurs above 200°C.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[3]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[3]
Skin Irritation2Causes skin irritation.[4]
Serious Eye Irritation2Causes serious eye irritation.
Specific target organ toxicity – single exposure3May cause respiratory irritation.[4]

Signal Word: Warning[2]

Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is essential. The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment (PPE) cluster_specs Specifications ppe_eye Eye Protection spec_eye Chemical splash goggles ppe_eye->spec_eye ppe_hands Hand Protection spec_hands Appropriate chemical-resistant gloves ppe_hands->spec_hands ppe_body Body Protection spec_body Lab coat ppe_body->spec_body ppe_resp Respiratory Protection spec_resp NIOSH-certified respirator (if dust is generated) ppe_resp->spec_resp

Caption: Recommended Personal Protective Equipment (PPE).

Handling Procedures
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust, fume, gas, mist, vapors, or spray.[2]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

  • Static Discharge: Take precautionary measures against static discharges.

Storage Conditions
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Temperature: Store at room temperature or as recommended by the supplier (some suggest 2-8°C).[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids. The compound is sensitive to basic conditions.[1]

  • Security: Store locked up.[2]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical help if you feel unwell.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical help.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[6]
Ingestion Rinse mouth.[2] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Spill and Disposal Procedures

Spill Response Workflow

In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate non-essential personnel start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Collect spilled material into a suitable, closed container for disposal contain->collect clean Clean the spill area thoroughly collect->clean dispose Dispose of waste according to regulations clean->dispose

Caption: Spill Response Workflow.

Disposal

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] Do not release to the environment as brominated heterocycles may affect aquatic organisms.[1]

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the development of kinase inhibitors for oncology indications.[1]

  • Medicinal Chemistry: The bromine substituent allows for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

  • Agrochemical Development: It is used as a building block for novel herbicide candidates.[1]

  • Chemical Biology: Employed as a warhead for activity-based protein profiling probes.[1]

The following diagram illustrates the role of this compound as a versatile intermediate in synthetic chemistry.

Synthetic_Applications cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds start This compound reaction Palladium-Catalyzed Cross-Coupling start->reaction Enables diversification pharma Kinase Inhibitors reaction->pharma agro Herbicide Candidates reaction->agro chem_bio Chemical Probes reaction->chem_bio

Caption: Synthetic utility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Bromooxazolo[4,5-b]pyridine, a key intermediate in pharmaceutical and agrochemical research. The synthesis originates from the readily available starting material, 2-amino-3-hydroxypyridine. Two primary synthetic strategies are presented, offering flexibility based on intermediate availability and desired reaction conditions.

Introduction

This compound is a crucial heterocyclic building block utilized in the development of various biologically active molecules, including kinase inhibitors for oncology applications.[1] The bromine substituent at the 6-position provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1] The oxazolopyridine core is a recognized scaffold in medicinal chemistry.

This document outlines two reliable synthetic routes starting from 2-amino-3-hydroxypyridine:

  • Route A: Bromination of 2-amino-3-hydroxypyridine followed by cyclization to form the oxazole ring.

  • Route B: Formation of the oxazolo[4,5-b]pyridine ring system followed by electrophilic bromination at the 6-position.

Synthetic Strategies

Route A: Bromination Followed by Cyclization

This approach involves the initial bromination of 2-amino-3-hydroxypyridine to yield 2-amino-5-bromo-3-hydroxypyridine. This intermediate is then cyclized with a suitable one-carbon synthon, such as a carboxylic acid or its derivative, to construct the oxazole ring.

Route_A_Workflow start 2-Amino-3-hydroxypyridine intermediate 2-Amino-5-bromo-3-hydroxypyridine start->intermediate Bromination product This compound intermediate->product Cyclization

Caption: Workflow for Route A.

Route B: Cyclization Followed by Bromination

In this alternative strategy, 2-amino-3-hydroxypyridine is first converted to the core oxazolo[4,5-b]pyridine ring system. Subsequent electrophilic bromination, typically using N-bromosuccinimide (NBS), introduces the bromine atom at the desired 6-position.

Route_B_Workflow start 2-Amino-3-hydroxypyridine intermediate Oxazolo[4,5-b]pyridine start->intermediate Cyclization product This compound intermediate->product Bromination Reaction_Scheme cluster_route_a Route A cluster_route_b Route B A1 2-Amino-3-hydroxypyridine A2 2-Amino-5-bromo-3-hydroxypyridine A1->A2 + Br2 or NBS A3 This compound A2->A3 + RCOOH / PPA B1 2-Amino-3-hydroxypyridine B2 Oxazolo[4,5-b]pyridin-2(3H)-one B1->B2 + Phosgene equivalent B3 6-Bromo-oxazolo[4,5-b]pyridin-2(3H)-one B2->B3 + NBS / DMF

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing various palladium-catalyzed cross-coupling reactions on the 6-Bromooxazolo[4,5-b]pyridine core. This versatile scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine, making it a valuable building block for the synthesis of potential kinase inhibitors and other biologically active molecules. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings are detailed to facilitate the synthesis of novel derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For the functionalization of the this compound scaffold, these reactions allow for the introduction of a diverse array of substituents at the 6-position, which is crucial for developing structure-activity relationships (SAR) in drug discovery programs.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki, Sonogashira, and Stille reactions) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Palladium Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation/Coordination Ar-Pd(II)-R(L2) Oxidative Addition Complex->Transmetalation/Coordination R-M or R-H Transmetalation/Coordination->Pd(0)L2 Coupled Product Ar-R Transmetalation/Coordination->Coupled Product Reductive Elimination ArX Ar-X = this compound RM R-M = Coupling Partner

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[2] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl compounds. For this compound, this allows for the introduction of various aryl and heteroaryl substituents.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, which can be used as a starting point for optimizing reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol (4:1)1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol (4:1)1001292
33-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)901678
44-Cyanophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol (4:1)1001255[3]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, base, and catalyst in a flask. B Add solvent and degas the mixture. A->B C Heat the reaction mixture under inert atmosphere. B->C D Cool to room temperature and quench. C->D E Extract with organic solvent. D->E F Dry, concentrate, and purify by chromatography. E->F

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene/Ethanol 4:1, or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of toluene and ethanol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-oxazolo[4,5-b]pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[4] This reaction is particularly useful for synthesizing arylamines, which are prevalent in many pharmaceutical compounds.

Quantitative Data Summary

The following table provides representative conditions for the Buchwald-Hartwig amination of bromopyridine derivatives.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001688
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1101891
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Toluene1002085
4CyclohexylaminePd₂(dba)₃ (1)RuPhos (2)LHMDSTHF801279

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, palladium precatalyst, ligand, and base to a Schlenk tube. B Evacuate and backfill with inert gas. A->B C Add amine and anhydrous solvent. B->C D Heat the reaction mixture with stirring. C->D E Cool, quench with water, and extract. D->E F Dry, concentrate, and purify via chromatography. E->F

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, BrettPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the phosphine ligand (0.02-0.04 eq), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk tube.

  • Seal the tube, remove from the glovebox, and add the amine (1.2 eq) and anhydrous solvent (e.g., toluene) via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 6-amino-oxazolo[4,5-b]pyridine derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Quantitative Data Summary

The following table presents typical conditions for the Sonogashira coupling of bromopyridine derivatives.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60695
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF80889
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NEtAcetonitrile701282
4Propargyl alcoholPd(PPh₃)₄ (4)CuI (8)PiperidineTHF501091

Experimental Protocol: Sonogashira Coupling

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A To a solution of this compound in solvent, add Pd catalyst, Cu(I) co-catalyst, and base. B Degas the mixture. A->B C Add the terminal alkyne. B->C D Stir at the specified temperature. C->D E Filter the reaction mixture. D->E F Concentrate and purify by chromatography. E->F

Caption: General workflow for the Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF) in a Schlenk flask.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), copper(I) iodide (0.1 eq), and the amine base (e.g., triethylamine, 3.0 eq).

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the mixture to room temperature and filter through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 6-alkynyl-oxazolo[4,5-b]pyridine.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] This reaction is a valuable method for the vinylation of aryl halides.

Quantitative Data Summary

The following table outlines typical conditions for the Heck coupling of bromopyridine derivatives.

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃NDMF1202480
2n-Butyl acrylatePd(OAc)₂ (1) / P(o-tol)₃ (2)K₂CO₃DMA1301885
3AcrylonitrilePdCl₂(PPh₃)₂ (3)NaOAcNMP1102075
41-OcteneHerrmann's catalyst (1)Cy₂NMeXylene1403668
Experimental Protocol: Heck Coupling

Materials:

  • This compound

  • Alkene (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Optional phosphine ligand (e.g., P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • High-boiling polar aprotic solvent (e.g., DMF, DMA, NMP)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), the base (e.g., Et₃N, 2.0 eq), and the alkene (1.5 eq).

  • Add the solvent (e.g., DMF).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) for the necessary time (18-36 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the 6-alkenyl-oxazolo[4,5-b]pyridine.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide.[7] While effective, the toxicity of organotin reagents necessitates careful handling and purification.

Quantitative Data Summary

The following table provides general conditions for the Stille coupling of aryl bromides.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄ (5)-Toluene1101688
2Tributyl(vinyl)tinPdCl₂(PPh₃)₂ (3)-THF651292
3Trimethyl(2-furyl)tinPd₂(dba)₃ (2)P(furyl)₃ (8)DMF1002481
4Tributyl(ethynyl)tinAsPh₃ (8)Pd₂(dba)₃ (2)1,4-Dioxane901877
Experimental Protocol: Stille Coupling

Materials:

  • This compound

  • Organostannane (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., Toluene, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous, degassed solvent (e.g., toluene) in a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add the organostannane (1.1 eq) via syringe.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 110 °C) and stir for the required time (12-24 hours).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of KF.

  • Stir the mixture vigorously for 1 hour, then filter through celite to remove the tin salts.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-Bromooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 6-Bromooxazolo[4,5-b]pyridine with various boronic acids and esters. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures to achieve efficient coupling, leading to the synthesis of a diverse range of 6-aryloxazolo[4,5-b]pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities. The reaction conditions, including catalyst, base, and solvent, have been optimized for high yields and purity.

Introduction

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR) in drug discovery. The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, stands out as one of the most robust methods for C-C bond formation due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[1][3][4]

This application note details a generalized protocol for the Suzuki-Miyaura coupling of this compound, a key intermediate for the synthesis of novel derivatives. The protocol is based on established methodologies for the coupling of related heteroaromatic halides.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.[4]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, replacing the halide.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired 6-aryloxazolo[4,5-b]pyridine product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[4]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate or oil bath

  • Reaction monitoring tools (TLC, LC-MS)

  • Purification supplies (silica gel for column chromatography, solvents)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The use of microwave irradiation can significantly reduce reaction times.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryloxazolo[4,5-b]pyridine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Reaction Conditions

The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions used for the coupling of heteroaryl halides, which can be adapted for this compound.

ParameterRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos)Catalyst choice can significantly impact yield and reaction time. Pd(PPh₃)₄ is a common starting point.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The strength and solubility of the base are important factors. Cs₂CO₃ is often effective for challenging couplings.
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile, Ethanol/Water mixturesThe solvent system should be chosen based on the solubility of the reactants and the reaction temperature. Aqueous mixtures can sometimes accelerate the reaction.[6]
Temperature 80 - 120 °C (Conventional Heating) or 100 - 160 °C (Microwave)Higher temperatures may be required for less reactive substrates. Microwave heating can offer faster reaction times and improved yields.[5][7]
Equivalents of Boronic Acid 1.1 - 1.5A slight excess of the boronic acid is typically used to ensure complete consumption of the bromo starting material.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Workflow A Reaction Setup (this compound, Boronic Acid, Catalyst, Base) B Solvent Addition & Degassing A->B Inert Atmosphere C Heating (Conventional or Microwave) B->C D Reaction Monitoring (TLC, LC-MS) C->D Time E Work-up (Extraction & Washing) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H Final Product (6-Aryloxazolo[4,5-b]pyridine) G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling protocol detailed in this application note provides a robust and versatile method for the synthesis of 6-aryloxazolo[4,5-b]pyridine derivatives. By systematically selecting the appropriate catalyst, base, and solvent system, researchers can efficiently generate libraries of novel compounds for further investigation in drug discovery and development programs. The provided workflow and tabulated data serve as a valuable resource for optimizing this important transformation.

References

Application Notes and Protocols for the Heck Reaction Functionalization of Oxazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Heck reaction for the functionalization of the oxazolo[4,5-b]pyridine scaffold, a core motif in many biologically active compounds. Although direct literature precedence for the Heck reaction on this specific heterocyclic system is limited, this document outlines robust protocols and reaction conditions extrapolated from successful Heck couplings on structurally similar N-heterocycles, particularly halopyridines.

Introduction

The oxazolo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry. Its functionalization is crucial for the development of novel therapeutic agents. The Palladium-catalyzed Heck reaction offers a powerful and versatile method for C-C bond formation, enabling the introduction of vinyl groups onto the heterocyclic core. This vinylation is a gateway to a variety of further chemical transformations, making it a key step in the synthesis of diverse compound libraries for drug discovery.

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] This methodology is renowned for its tolerance of a wide range of functional groups and its typically high stereoselectivity for the trans olefin product.

Proposed Heck Reaction on Halo-oxazolo[4,5-b]pyridines

The most viable substrates for the Heck functionalization of the oxazolo[4,5-b]pyridine core are its halo-derivatives, such as 2-chloro- or 2-bromo-oxazolo[4,5-b]pyridine. The reactivity of the halide is expected to follow the order I > Br > Cl. The following sections detail the proposed reaction conditions based on analogous transformations.

General Reaction Scheme

cluster_0 Heck Reaction on Oxazolo[4,5-b]pyridine reactant1 Oxazolo[4,5-b]pyridine-X (X = Br, I) product Vinylated Oxazolo[4,5-b]pyridine reactant1->product + reactant2 Alkene (R-CH=CH2) reactant2->product catalyst Pd Catalyst (e.g., Pd(OAc)2) ligand Ligand (e.g., PPh3) base Base (e.g., K2CO3) solvent Solvent (e.g., DMF) heat Heat (e.g., 100-140 °C)

Caption: General scheme of the Heck reaction for the vinylation of a halo-oxazolo[4,5-b]pyridine.

Experimental Protocols

The following protocols are adapted from established procedures for Heck reactions on halopyridines and other N-heterocycles. Optimization of these conditions for the specific oxazolo[4,5-b]pyridine substrate is recommended.

Protocol 1: Heck Reaction with Aryl Bromides and Styrene

This protocol is based on the successful coupling of 2-bromopyridine with styrene.[2]

Table 1: Reaction Conditions for Heck Coupling of 2-Bromo-oxazolo[4,5-b]pyridine with Styrene

ParameterCondition
Substrates 2-Bromo-oxazolo[4,5-b]pyridine (1.0 equiv), Styrene (1.5 equiv)
Catalyst Pd(OAc)₂ (5 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent DMF
Temperature 130 °C
Reaction Time 24 h
Expected Yield Good to Excellent

Detailed Methodology:

  • To a dry Schlenk tube, add 2-bromo-oxazolo[4,5-b]pyridine (1.0 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.05 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add DMF (5 mL) and styrene (1.5 mmol) via syringe.

  • Stir the reaction mixture at 130 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction with Acrylate Derivatives

This protocol is adapted from conditions used for the coupling of 3-bromopyridine with various acrylates.[3]

Table 2: Reaction Conditions for Heck Coupling of 3-Bromo-oxazolo[4,5-b]pyridine with Acrylates

ParameterCondition
Substrates 3-Bromo-oxazolo[4,5-b]pyridine (1.0 equiv), Alkene (3.0 equiv)
Catalyst Pd(OAc)₂ (10 mol%)
Base K₂CO₃ (3.0 equiv)
Solvent Toluene
Temperature 130 °C
Reaction Time 1 h
Expected Yield High

Detailed Methodology:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine 3-bromo-oxazolo[4,5-b]pyridine (0.05 mmol), the corresponding acrylate (0.15 mmol), K₂CO₃ (0.15 mmol), and Pd(OAc)₂ (0.005 mmol).

  • Add toluene (1 mL) and stir the mixture at room temperature for 5 minutes.

  • Place the Schlenk tube in a preheated oil bath at 130 °C and stir for 1 hour.

  • After cooling, monitor the reaction conversion by GC-MS.

  • Work-up the reaction as described in Protocol 1.

Key Considerations and Optimization

  • Catalyst and Ligand: While Pd(OAc)₂ is a common and effective catalyst, other palladium sources like PdCl₂(PPh₃)₂ can also be employed.[1] The addition of phosphine ligands, such as triphenylphosphine (PPh₃), can improve catalyst stability and reaction efficiency, especially with less reactive chlorides.

  • Base: A variety of organic and inorganic bases can be used. Triethylamine (Et₃N) is a common choice, particularly in reactions with phosphine ligands. Inorganic bases like K₂CO₃ and NaOAc are also effective.[1]

  • Solvent: Polar aprotic solvents such as DMF, DMAc, and NMP are frequently used due to their ability to dissolve the reactants and catalyst components at elevated temperatures.

  • Temperature: Heck reactions typically require elevated temperatures, often in the range of 80-140 °C.

  • Substrate Reactivity: The electronic nature of both the oxazolo[4,5-b]pyridine and the alkene will influence the reaction outcome. Electron-withdrawing groups on the alkene generally accelerate the reaction.

Workflow and Logic

The following diagram illustrates the general workflow for developing and optimizing the Heck reaction for a new substrate like oxazolo[4,5-b]pyridine.

start Define Substrates: Halo-oxazolo[4,5-b]pyridine and Alkene lit_review Literature Search for Analogous Reactions (e.g., Halopyridines) start->lit_review protocol_dev Develop Initial Protocol (Based on Analogs) lit_review->protocol_dev screening Screen Reaction Conditions: - Catalyst - Ligand - Base - Solvent - Temperature protocol_dev->screening analysis Analyze Results: - Yield - Purity - Stereoselectivity screening->analysis optimization Optimize Key Parameters: - Stoichiometry - Reaction Time - Catalyst Loading optimization->screening analysis->optimization Iterate scale_up Scale-up Reaction analysis->scale_up Successful Optimization end Finalized Protocol scale_up->end

Caption: Workflow for the development of Heck reaction conditions for a novel substrate.

Conclusion

The Heck reaction represents a highly valuable tool for the functionalization of the oxazolo[4,5-b]pyridine scaffold. While direct examples are not yet prevalent in the literature, the protocols and guidelines presented here, derived from extensive research on similar heterocyclic systems, provide a strong starting point for researchers in drug discovery and organic synthesis. Careful screening and optimization of the reaction parameters will be key to achieving high yields and selectivity for the desired vinylated products.

References

Application Notes and Protocols for 6-Bromooxazolo[4,5-b]pyridine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromooxazolo[4,5-b]pyridine is a pivotal heterocyclic building block in the design and synthesis of novel kinase inhibitors. Its rigid oxazolopyridine core serves as a bioisosteric scaffold for the purine ring of ATP, enabling competitive binding to the ATP-binding site of various kinases. The strategically positioned bromine atom at the 6-position provides a versatile handle for introducing diverse chemical functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

This document provides detailed application notes, a compilation of relevant inhibitory data, and experimental protocols for the utilization of this compound in the development of targeted kinase inhibitors.

Data Presentation: Inhibitory Activities of Oxazolo[4,5-b]pyridine Derivatives and Related Heterocycles

While specific IC50 values for direct derivatives of this compound are not extensively available in the public domain, the following table summarizes the inhibitory activities of closely related compounds based on the oxazolo[4,5-b]pyridine and similar heterocyclic scaffolds against several key kinase targets. This data provides valuable insights into the potential of this chemical space for kinase inhibitor design.

ScaffoldKinase TargetIC50 (µM)Notes
Oxazolo[4,5-b]pyridine-2-one derivativeGSK-3β0.19[1]A 1,2,3-triazole derivative synthesized via click chemistry.
Imidazo[4,5-b]pyridine derivativeAurora-A0.015[2]Orally bioavailable preclinical development candidate.
Imidazo[4,5-b]pyridine derivativeAurora-B0.025[2]Shows pan-Aurora kinase inhibition.
Imidazo[4,5-b]pyridine derivativeAurora-C0.019[2]Potent inhibitor of all three Aurora kinase isoforms.
Pyridine derivativeVEGFR-20.12[3]A novel pyridine-derived compound showing potent VEGFR-2 inhibition.
2-(4-butylphenyl)oxazolo[4,5-b]pyridinehTopo IIα2Inhibitor of human DNA topoisomerase IIα.

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-oxazolo[4,5-b]pyridine via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and water, typically in a 3:1 to 5:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization system (UV light)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.5 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., dioxane/water 4:1) and the palladium catalyst (5 mol%).

  • Reaction: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from 2 to 24 hours depending on the substrates.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6-aryl-oxazolo[4,5-b]pyridine derivative.

  • Characterization: Characterize the final product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating key signaling pathways where oxazolo[4,5-b]pyridine-based inhibitors may be active, and a typical experimental workflow for their synthesis.

experimental_workflow start This compound suzuki Suzuki-Miyaura Cross-Coupling start->suzuki reagents Arylboronic Acid, Pd Catalyst, Base reagents->suzuki workup Aqueous Work-up & Extraction suzuki->workup purification Column Chromatography workup->purification product 6-Aryl-oxazolo[4,5-b]pyridine (Kinase Inhibitor Precursor) purification->product

Synthetic Workflow for 6-Aryl-oxazolo[4,5-b]pyridines.

GSK3B_pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates GSK3B GSK-3β Dsh->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates Degradation Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Inhibitor Oxazolo[4,5-b]pyridine Inhibitor Inhibitor->GSK3B

Simplified GSK-3β Signaling Pathway and Inhibition.

AuroraA_pathway G2_Phase G2 Phase AuroraA Aurora Kinase A G2_Phase->AuroraA activation PLK1 PLK1 AuroraA->PLK1 activates Spindle Spindle Assembly AuroraA->Spindle TPX2 TPX2 TPX2->AuroraA activates MitoticEntry Mitotic Entry PLK1->MitoticEntry Inhibitor Oxazolo[4,5-b]pyridine Derivative Inhibitor->AuroraA

Aurora Kinase A Activation and Inhibition.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates MEK MEK PLCg->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration ERK ERK MEK->ERK ERK->Proliferation Inhibitor Oxazolo[4,5-b]pyridine Derivative Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway and Inhibition.

References

Application Notes and Protocols: Design of Anticancer Agents from 6-Bromooxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of 6-bromooxazolo[4,5-b]pyridine derivatives as potential anticancer agents. The protocols outlined below detail the necessary experimental procedures for the synthesis, in vitro cytotoxicity screening, and mechanistic studies of these compounds.

Introduction

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of anticancer potency.[1] Derivatives of this scaffold have shown promise as inhibitors of key cancer-related targets, including topoisomerase IIα and various kinases, leading to cytotoxic effects in cancer cell lines.[1][2] This document summarizes the key findings and methodologies for researchers interested in developing novel anticancer agents based on this scaffold.

Data Presentation: Anticancer Activity of Oxazolo[4,5-b]pyridine Derivatives

The following tables summarize the in vitro anticancer activity of representative oxazolo[4,5-b]pyridine derivatives from recent studies.

Table 1: Cytotoxic Activity of Chalcone-Based Oxazolo[4,5-b]pyridine Derivatives

CompoundR GroupIC50 (µM) vs. SiHaIC50 (µM) vs. A549IC50 (µM) vs. MCF-7IC50 (µM) vs. Colo-205
11a 4-chlorophenyl0.510.480.620.55
11b 3,4,5-trimethoxyphenyl0.03 0.42 0.09 0.11
11c 4-methylphenyl0.780.810.750.89
11d 4-methoxyphenyl0.620.590.680.64
11i 2,4-dichlorophenyl0.450.410.530.48
11j 4-fluorophenyl0.690.720.650.77

Data extracted from a study on chalcone-based oxazole-oxazolo[4,5-b]pyridine derivatives.[3][4]

Table 2: Topoisomerase IIα Inhibitory Activity of a 2-Substituted Oxazolo[4,5-b]pyridine Derivative

CompoundStructureTargetIC50 (µM)
2i 2-(4-butylphenyl)oxazolo[4,5-b]pyridinehTopo IIα2

Data from a study on the discovery of oxazolo[4,5-b]pyridines as topoisomerase IIα inhibitors.[2] It is noteworthy that while potent against the isolated enzyme, this compound did not exhibit significant cytotoxicity against HeLa, WiDR, A549, and MCF7 cancer cell lines.[2]

Experimental Protocols

Protocol 1: General Synthesis of 2,6-Disubstituted Oxazolo[4,5-b]pyridine Derivatives

This protocol describes a general method for the synthesis of oxazolo[4,5-b]pyridine derivatives, which can be adapted for the synthesis of various analogs for SAR studies.

1. Synthesis of the Oxazolo[4,5-b]pyridine Core:

  • A common starting material is 2-amino-3-hydroxypyridine.

  • Cyclization with an appropriate reagent (e.g., a carboxylic acid or its derivative) under dehydrating conditions yields the oxazolo[4,5-b]pyridine scaffold.

2. Functionalization at the 6-position (Bromination):

  • The oxazolo[4,5-b]pyridine core can be brominated at the 6-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF).

3. Suzuki Cross-Coupling for Derivatization:

  • The this compound intermediate is a versatile building block for introducing various substituents at the 6-position via palladium-catalyzed Suzuki cross-coupling reactions with a range of boronic acids or esters.[1]

4. Synthesis of Chalcone-Based Derivatives:

  • To synthesize chalcone-based derivatives, a precursor such as 2-(2-formylpyrimidin-5-yl)-N-(oxazol-2-yl)oxazolo[4,5-b]pyridine-6-carboxamide can be condensed with various aryl ketones in the presence of a base like piperidine.[3][4]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8][9]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, MCF-7, SiHa, Colo-205)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidic isopropanol, DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Human Topoisomerase IIα Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of the synthesized compounds against human topoisomerase IIα (hTopo IIα).[10][11][12][13][14]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human topoisomerase IIα enzyme

  • Assay buffer (containing ATP and MgCl2)

  • Synthesized compounds dissolved in DMSO

  • Etoposide (positive control)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and various concentrations of the test compound or etoposide.

  • Initiate the reaction by adding hTopo IIα to the mixture.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (containing SDS and proteinase K).

  • Analyze the DNA products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. The inhibition of topoisomerase IIα activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

  • Quantify the band intensities to determine the IC50 value for enzyme inhibition.

Visualizations

Logical Relationship of Structure-Activity Relationship (SAR)

SAR_Relationship cluster_scaffold Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity This compound This compound Chalcone Moiety Chalcone Moiety This compound->Chalcone Moiety Condensation Anticancer Potency Anticancer Potency Chalcone Moiety->Anticancer Potency Influences Aryl Ketones Aryl Ketones Aryl Ketones->Chalcone Moiety Reacts with Substituents (e.g., OMe, Cl) Substituents (e.g., OMe, Cl) Substituents (e.g., OMe, Cl)->Aryl Ketones Attached to Substituents (e.g., OMe, Cl)->Anticancer Potency Modulates

Caption: Structure-Activity Relationship (SAR) for Anticancer Activity.

Experimental Workflow for Anticancer Drug Screening

Experimental_Workflow Start Start Synthesis of Derivatives Synthesis of Derivatives Start->Synthesis of Derivatives In Vitro Cytotoxicity (MTT Assay) In Vitro Cytotoxicity (MTT Assay) Synthesis of Derivatives->In Vitro Cytotoxicity (MTT Assay) Active Compounds (Low IC50) Active Compounds (Low IC50) In Vitro Cytotoxicity (MTT Assay)->Active Compounds (Low IC50) Inactive Compounds Inactive Compounds In Vitro Cytotoxicity (MTT Assay)->Inactive Compounds High IC50 Mechanism of Action Studies Mechanism of Action Studies Active Compounds (Low IC50)->Mechanism of Action Studies Topoisomerase IIalpha Inhibition Topoisomerase IIalpha Inhibition Mechanism of Action Studies->Topoisomerase IIalpha Inhibition Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Workflow for Screening Anticancer Derivatives.

Signaling Pathway for Topoisomerase IIα Inhibition

TopoII_Pathway Oxazolo[4,5-b]pyridine Derivative Oxazolo[4,5-b]pyridine Derivative Topoisomerase IIalpha Topoisomerase IIalpha Oxazolo[4,5-b]pyridine Derivative->Topoisomerase IIalpha Inhibits DNA Replication/Transcription DNA Replication/Transcription Topoisomerase IIalpha->DNA Replication/Transcription Required for DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase IIalpha->DNA Double-Strand Breaks Prevents re-ligation Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA Double-Strand Breaks->Cell Cycle Arrest Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death Cell Cycle Arrest->Cancer Cell Death

Caption: Pathway of Topoisomerase IIα Inhibition.

References

The Strategic Role of 6-Bromooxazolo[4,5-b]pyridine in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 6-Bromooxazolo[4,5-b]pyridine has emerged as a pivotal building block in the synthesis of novel agrochemicals, offering a versatile scaffold for the development of innovative herbicides, fungicides, and insecticides. Its unique chemical architecture, featuring a reactive bromine atom, allows for extensive molecular diversification, paving the way for the creation of potent and selective crop protection agents. This application note provides a comprehensive overview of the utility of this compound in agrochemical synthesis, including detailed experimental protocols and a summary of the biological activities of its derivatives.

Introduction

The oxazolo[4,5-b]pyridine core is a privileged heterocyclic structure found in a variety of biologically active compounds. In the realm of agrochemicals, the introduction of a bromine atom at the 6-position of this scaffold provides a strategic advantage for synthetic chemists. This bromo-derivative serves as a key intermediate, primarily enabling palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, leading to the generation of large and diverse chemical libraries for high-throughput screening. The resulting derivatives have shown promise in controlling a variety of weeds, fungal pathogens, and insect pests.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical discovery lies in its use as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 6-position is readily displaced through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) by systematically modifying this position of the molecule.

Herbicidal Derivatives

Derivatives of this compound are being investigated as potential herbicides. By introducing various aryl groups at the 6-position, researchers can fine-tune the molecule's herbicidal activity and selectivity. While specific commercial herbicides directly derived from this starting material are not yet publicly disclosed, the broader class of pyridine-based herbicides is well-established. For instance, herbicidal compositions containing substituted pyridine-2-carboxylic acids have been patented for their effectiveness in controlling undesirable vegetation. The synthesis of such compounds can be envisioned through the functionalization of the 6-bromo-oxazolopyridine core, followed by further chemical transformations.

Fungicidal and Insecticidal Potential

The oxazolo[4,5-b]pyridine scaffold is also a promising platform for the development of novel fungicides and insecticides. Research into related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, has demonstrated their potential as fungicidal and insecticidal agents.[2] The ability to introduce a wide array of substituents onto the this compound core allows for the optimization of activity against specific fungal pathogens and insect pests.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and a representative Suzuki-Miyaura cross-coupling reaction to generate a 6-aryl-oxazolo[4,5-b]pyridine derivative.

Synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one

A crucial precursor for many synthetic routes is 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one. A patented one-step synthesis method reports a high yield and straightforward procedure.[3]

Reaction Scheme:

G reactant oxazolo[4,5-b]pyridin-2(3H)-one product 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one reactant->product reagent N-bromosuccinimide (NBS) DMF, 10-90 °C

Figure 1: Synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.

Procedure:

  • To a solution of oxazolo[4,5-b]pyridin-2(3H)-one in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS).

  • Heat the reaction mixture at a temperature between 10-90 °C for 1-36 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is purified to yield 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.

Quantitative Data:

ReactantReagentSolventTemperature (°C)Time (h)Yield (%)Reference
oxazolo[4,5-b]pyridin-2(3H)-oneNBSDMF10-901-36up to 92[3]
General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 6-aryl-oxazolo[4,5-b]pyridine derivatives from this compound.

Experimental Workflow:

G start Combine Reactants reaction Heat and Stir start->reaction Inert Atmosphere workup Aqueous Workup reaction->workup Cool to RT purification Column Chromatography workup->purification product 6-Aryl-oxazolo[4,5-b]pyridine purification->product

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1 v/v).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-oxazolo[4,5-b]pyridine.

Representative Data for Suzuki Coupling of Related Heterocycles:

Bromo-heterocycleArylboronic AcidCatalystBaseSolventYield (%)Reference
6-bromo-2-phenyl-N3-methylimidazo[4,5-b]pyridine4-cyanophenyl boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O55[4]

Signaling Pathways and Mode of Action

The mode of action of agrochemicals derived from this compound will depend on the specific functional groups introduced into the molecule. For herbicidal derivatives, potential targets could include well-known enzyme systems in plants. For example, many commercial herbicides target acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of branched-chain amino acids.

Hypothetical Mode of Action for a Herbicidal Derivative:

G cluster_pathway Biosynthesis Pathway herbicide 6-Aryl-oxazolo[4,5-b]pyridine Derivative ahas Acetohydroxyacid Synthase (AHAS) herbicide->ahas Inhibition amino_acids Branched-Chain Amino Acids (Val, Leu, Ile) ahas->amino_acids Catalyzes protein_synthesis Protein Synthesis amino_acids->protein_synthesis Essential for plant_growth Plant Growth protein_synthesis->plant_growth Essential for

Figure 3: Hypothetical inhibition of the AHAS pathway by a 6-aryl-oxazolo[4,5-b]pyridine derivative.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions allows for the creation of diverse libraries of compounds for biological screening. While the full potential of this scaffold is still being explored, the promising biological activities of related heterocyclic compounds suggest that derivatives of this compound will play an important role in the future of crop protection. Further research and development in this area are expected to yield new and effective solutions for sustainable agriculture.

References

Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) using 6-Bromooxazolo[4,5-b]pyridine-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of activity-based protein profiling (ABPP) probes utilizing the 6-bromooxazolo[4,5-b]pyridine scaffold as a reactive warhead. This heterocyclic system is a valuable tool for identifying and characterizing protein targets, particularly in the context of covalent inhibitor development. The protocols outlined below cover probe synthesis, experimental workflows for proteome labeling, and mass spectrometry-based target identification.

Introduction to this compound in ABPP

The oxazolo[4,5-b]pyridine core is an emerging scaffold in medicinal chemistry, with derivatives showing promise as inhibitors for a range of protein targets, including kinases. The electrophilic nature of the oxazole ring makes it a suitable "warhead" for covalent modification of nucleophilic residues in protein active sites. By functionalizing the 6-bromo position with a linker and a reporter tag, a highly specific ABPP probe can be synthesized to explore the proteome-wide targets of this class of compounds.

ABPP is a powerful chemoproteomic strategy that utilizes such reactive chemical probes to assess the functional state of enzymes and other proteins within complex biological systems. This approach allows for the identification of protein targets, including off-targets of drug candidates, and can provide insights into their mechanism of action.

Synthesis of a Clickable ABPP Probe

A key step in ABPP is the synthesis of a probe that retains the binding affinity of the parent molecule while allowing for the detection and enrichment of labeled proteins. A common strategy is to incorporate a "clickable" alkyne group, which can be subsequently functionalized with a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Synthesis of an Alkyne-Functionalized Oxazolo[4,5-b]pyridine Probe

This protocol describes a potential synthetic route to a clickable ABPP probe starting from this compound.

Materials:

  • This compound

  • Propargylamine

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Sonogashira Coupling: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add triethylamine (3 equivalents) and degas the solution.

  • To the stirred solution, add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.1 equivalents).

  • Add propargylamine (1.2 equivalents) dropwise.

  • Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the alkyne-functionalized probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflows and Protocols

The following protocols outline the use of the synthesized alkyne-functionalized oxazolopyridine probe for labeling proteins in cell lysates and for subsequent analysis.

dot

Experimental_Workflow cluster_preparation Sample Preparation cluster_labeling Probe Labeling cluster_click_chemistry Click Chemistry cluster_analysis Analysis Cell_Lysate Cell Lysate Preparation Probe_Incubation Incubate with Alkyne Probe Cell_Lysate->Probe_Incubation Click_Reaction CuAAC with Biotin-Azide Probe_Incubation->Click_Reaction Enrichment Streptavidin Enrichment Click_Reaction->Enrichment Digestion On-bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis

Caption: General workflow for ABPP using a clickable probe.

Protocol 2: In Vitro Labeling of Proteomes

This protocol describes the labeling of proteins in a cell lysate with the alkyne-functionalized probe.

Materials:

  • Prepared cell lysate (e.g., from a cancer cell line) in a suitable buffer (e.g., PBS)

  • Alkyne-functionalized oxazolopyridine probe (stock solution in DMSO)

  • Biotin-azide reporter tag

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Proteome Labeling:

    • Adjust the protein concentration of the cell lysate to 1-2 mg/mL.

    • Add the alkyne probe to the lysate at a final concentration of 1-10 µM. A concentration gradient can be used to assess dose-dependent labeling.

    • Incubate for 1 hour at 37°C.

  • Click Chemistry (CuAAC):

    • To the labeled lysate, add biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Incubate for 1 hour at room temperature.

  • Protein Enrichment:

    • Pre-wash streptavidin-agarose beads with PBS.

    • Add the bead slurry to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture biotinylated proteins.

    • Wash the beads extensively with PBS containing 0.1% SDS, followed by PBS alone to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing 6 M urea.

    • Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 37°C.

    • Alkylate cysteine residues with IAA (20 mM) for 30 minutes at room temperature in the dark.

    • Dilute the urea concentration to 1 M with PBS and add trypsin.

    • Digest overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

    • Identify and quantify the enriched proteins using a suitable database search algorithm (e.g., Sequest, Mascot) and quantification software.

Protocol 3: Competitive ABPP for Target Engagement

This protocol is used to confirm that a non-tagged version of the inhibitor (the parent compound) binds to the same targets as the probe.

dot

Competitive_ABPP Proteome Proteome Pre_incubation Pre-incubation Proteome->Pre_incubation Inhibitor Inhibitor (un-tagged) Inhibitor->Pre_incubation Probe Alkyne Probe Probe_labeling Probe Labeling Probe->Probe_labeling Pre_incubation->Probe_labeling Analysis Click Chemistry, Enrichment, & MS Probe_labeling->Analysis Outcome Reduced Probe Labeling (Target Engagement) Analysis->Outcome

Caption: Workflow for competitive ABPP.

Procedure:

  • Pre-incubation with Inhibitor:

    • Treat aliquots of the cell lysate with increasing concentrations of the non-tagged parent compound (e.g., 0.1 to 100 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Probe Labeling:

    • Add the alkyne-functionalized probe to each aliquot at a fixed concentration (e.g., 1 µM).

    • Incubate for 1 hour at 37°C.

  • Analysis:

    • Proceed with the click chemistry, enrichment, digestion, and mass spectrometry analysis as described in Protocol 2.

  • Data Analysis:

    • Quantify the abundance of probe-labeled proteins in the inhibitor-treated samples relative to the vehicle control. A dose-dependent decrease in the signal for a particular protein indicates that the inhibitor is engaging that target.

Data Presentation

Quantitative data from ABPP experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table 1: Probe Concentration-Dependent Protein Labeling

Protein IDGene NameProbe Concentration (µM)Fold Change vs. Control
P00533EGFR15.2
P00533EGFR1015.8
Q04759BTK13.1
Q04759BTK109.7
P27361GSK3B11.8
P27361GSK3B104.5

Table 2: Competitive ABPP for Target Engagement of Parent Compound

Protein IDGene NameInhibitor IC₅₀ (µM)
P00533EGFR0.5
Q04759BTK2.1
P27361GSK3B> 50

Concluding Remarks

The use of this compound as a warhead in ABPP probes offers a powerful approach to explore the covalent proteome. The protocols provided herein serve as a comprehensive guide for researchers to synthesize and utilize these probes for target identification and validation. The successful application of these methods will contribute to a deeper understanding of the mechanism of action of oxazolopyridine-based compounds and facilitate the development of novel covalent therapeutics.

Application Notes and Protocols for the Synthesis of Antimicrobial Oxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and antimicrobial evaluation of oxazolo[4,5-b]pyridine derivatives. This class of heterocyclic compounds has garnered significant interest due to its potential as a source of novel antimicrobial agents. The following sections offer comprehensive experimental protocols, quantitative antimicrobial activity data, and a visualization of the proposed mechanism of action to guide researchers in the development of new therapeutics.

Synthesis of 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines

A highly efficient one-pot synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines can be achieved through a silica-supported perchloric acid (HClO₄-SiO₂) catalyzed reaction between 2-amino-3-hydroxypyridine and various substituted benzoic acids.[1][2] This method offers several advantages, including high yields, mild reaction conditions, and a simple work-up procedure.[1]

Experimental Workflow: One-Pot Synthesis

The following diagram outlines the key steps in the one-pot synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives.

Synthesis_Workflow One-Pot Synthesis of Oxazolo[4,5-b]pyridine Derivatives cluster_reactants Reactant Preparation A 2-Amino-3-hydroxypyridine C Add Reactants and HClO₄-SiO₂ Catalyst to Solvent A->C B Substituted Benzoic Acid B->C D Reflux Reaction Mixture (Monitor by TLC) C->D E Cool Reaction Mixture to Room Temperature D->E F Filter to Remove Catalyst E->F G Evaporate Solvent under Reduced Pressure F->G H Purify Crude Product by Recrystallization (Ethanol) G->H I Characterize Final Product (NMR, IR, Mass Spec) H->I

Caption: Workflow for the one-pot synthesis of oxazolo[4,5-b]pyridine derivatives.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is based on the silica-supported perchloric acid catalyzed method.[1][2]

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid, 4-methoxybenzoic acid)

  • Silica-supported perchloric acid (HClO₄-SiO₂)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Catalyst Preparation (HClO₄-SiO₂): To a suspension of silica gel (230-400 mesh, 23.7 g) in diethyl ether (70 mL), add 70% aqueous perchloric acid (1.8 g, 12.5 mmol).[3] Concentrate the mixture and heat the residue at 100°C under vacuum for 72 hours to obtain HClO₄-SiO₂ as a free-flowing powder.[3]

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 mmol), the desired substituted benzoic acid (1 mmol), and silica-supported perchloric acid (5 mol%).[3]

  • Reaction: Add ethanol as the solvent and reflux the mixture with stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature.

  • Purification: Filter the reaction mixture to remove the silica-supported catalyst. The catalyst can be washed with ethanol, dried, and reused.[3] Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to yield the pure 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivative.[2]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Antimicrobial Activity of Oxazolo[4,5-b]pyridine Derivatives

The antimicrobial potential of synthesized oxazolo[4,5-b]pyridine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The broth microdilution method is a standard and widely used technique for this purpose.[4]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives against selected Gram-positive and Gram-negative bacteria.

Compound IDSubstituent (R)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
P5 4-Methoxy--16[4]
P6 4-Trifluoromethyl-1616[4]
P7 4-Trifluoromethoxy-168[4]
169c 4-ChloroStrong ActivityStrong ActivityStrong Activity[2]
169f 4-NitroStrong ActivityStrong ActivityStrong Activity[2]
169g 3,4-DichloroStrong ActivityStrong ActivityStrong Activity[2]
Generic p-substituted-phenyl3.1 - 253.1 - 25-[5]

Note: "Strong Activity" indicates significant inhibition as reported in the source, without specific MIC values provided in the abstract.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a generalized procedure based on standard broth microdilution methods.[6][7]

Materials:

  • Synthesized oxazolo[4,5-b]pyridine derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) and then dilute them in the test medium to twice the highest desired concentration.

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the highest concentration of the test compound to the first well of each row.

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending isolated colonies from an 18-24 hour culture in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[6][7]

  • Inoculation: Add the standardized bacterial inoculum to each well (except for a sterility control well).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8] The growth control well should show turbidity, and the sterility control well should remain clear.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of oxazolo[4,5-b]pyridine derivatives is thought to be due to the inhibition of bacterial DNA gyrase.[2][4] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibacterial agents.[9][10]

Signaling Pathway: Inhibition of DNA Gyrase

The following diagram illustrates the proposed mechanism of action where oxazolo[4,5-b]pyridine derivatives inhibit the function of bacterial DNA gyrase.

DNA_Gyrase_Inhibition Proposed Mechanism: Inhibition of Bacterial DNA Gyrase cluster_process Bacterial DNA Replication A Relaxed DNA B DNA Gyrase (GyrA & GyrB subunits) A->B D Negatively Supercoiled DNA B->D ATP-dependent supercoiling G Inhibition of ATP Binding to GyrB Subunit B->G C ATP C->B E DNA Replication & Cell Division D->E F Oxazolo[4,5-b]pyridine Derivative F->G H Blockage of DNA Supercoiling G->H I Inhibition of DNA Replication H->I J Bacteriostatic/Bactericidal Effect I->J

Caption: Inhibition of DNA gyrase by oxazolo[4,5-b]pyridine derivatives.

The proposed mechanism suggests that these compounds bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its ATPase activity.[10] This prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication.[9] The ultimate result is the inhibition of DNA synthesis and bacterial growth.

References

Application Notes and Protocols: 6-Bromooxazolo[4,5-b]pyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromooxazolo[4,5-b]pyridine is a key heterocyclic building block in medicinal chemistry, particularly valued for its utility in structure-activity relationship (SAR) studies. Its scaffold is present in a variety of biologically active molecules, including kinase inhibitors and antitumor agents. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling the exploration of a wide range of substituents through cross-coupling reactions. This allows for the systematic modification of the molecule to probe its interactions with biological targets and to optimize its pharmacological properties. This document provides an overview of the application of this compound in SAR studies, including synthetic protocols for derivatization and examples of biological evaluation.

Core Scaffold and Derivatization Strategy

The this compound core provides a rigid platform for the attachment of various functional groups. The bromine atom is readily displaced using modern cross-coupling methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce a diverse array of substituents. This strategy is central to SAR exploration, allowing researchers to systematically investigate the impact of different chemical moieties on biological activity.

A typical workflow for an SAR study commencing with this compound is depicted below. This involves the synthesis of a library of analogues by introducing various substituents at the 6-position, followed by biological screening to identify key structural features that govern activity and selectivity.

SAR_Workflow A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of 6-Substituted Oxazolo[4,5-b]pyridine Analogs B->C D Biological Screening (e.g., Kinase Assays, Cytotoxicity Assays) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F

Caption: General workflow for SAR studies using this compound.

Application in Kinase Inhibition

The oxazolo[4,5-b]pyridine scaffold is a known "hinge-binding" motif for many protein kinases, which are critical targets in oncology and other diseases. The 6-position of the scaffold is often directed towards the solvent-exposed region of the ATP-binding pocket, making it an ideal point for modification to enhance potency and selectivity.

SAR of 2,6-Disubstituted Imidazo[4,5-b]pyridines (An Analogous System)
CompoundRHeLa (IC₅₀, µM)NCI-H460 (IC₅₀, µM)SW620 (IC₅₀, µM)
12 H>100>100>100
13 4-OH1.451.851.95
14 4-OCH₃3.555.254.85
15 4-CN25.530.528.5
16 4-NO₂45.550.548.5

Data extracted from a study on imidazo[4,5-b]pyridines, which are structural analogs of oxazolo[4,5-b]pyridines.[1]

SAR Insights:

  • Unsubstituted Phenyl (12): The unsubstituted phenyl group at the 6-position resulted in a lack of significant antiproliferative activity.

  • Electron-Donating Groups (13, 14): The introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), at the para-position of the phenyl ring led to a significant increase in potency. The hydroxyl group in compound 13 was particularly beneficial.

  • Electron-Withdrawing Groups (15, 16): Conversely, the presence of electron-withdrawing groups like cyano (-CN) and nitro (-NO₂) at the same position resulted in a marked decrease in activity.

These findings suggest that for this scaffold, substituents at the 6-position that can engage in hydrogen bonding or have specific electronic properties are crucial for potent anticancer activity.

Application as Topoisomerase II Inhibitors

Derivatives of oxazolo[4,5-b]pyridine have also been investigated as inhibitors of human topoisomerase IIα (hTopo IIα), an important enzyme in DNA replication and a target for anticancer drugs.[2]

hTopo IIα Inhibitory Activity of 2-Substituted Oxazolo[4,5-b]pyridines

The following table presents the hTopo IIα inhibitory activity of a series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives.

CompoundRhTopo IIα IC₅₀ (µM)
2a H>100
2b 4-CH₃50
2c 4-C₂H₅25
2d 4-n-C₃H₇10
2e 4-n-C₄H₉2
2f 4-OCH₃>100
2g 4-Cl>100
Etoposide (Reference Drug)5

Data from a study on 2-substituted oxazolo[4,5-b]pyridines.[2]

SAR Insights:

  • Alkyl Chain Length: A clear trend was observed with the length of the alkyl chain at the para-position of the 2-phenyl ring. Increasing the chain length from methyl to n-butyl progressively increased the inhibitory activity, with the n-butyl derivative (2e ) being the most potent compound in the series and more active than the reference drug, etoposide.

  • Other Substituents: The presence of a methoxy or chloro group at the para-position did not lead to significant inhibitory activity.

This study highlights the importance of lipophilic substituents at the 2-position of the oxazolo[4,5-b]pyridine core for potent topoisomerase IIα inhibition.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 6-aryloxazolo[4,5-b]pyridines from this compound.

Suzuki_Coupling Start This compound + Arylboronic Acid Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Reagents 1. Mix Reaction Heat (e.g., 80-100 °C) Inert Atmosphere (N₂ or Ar) Reagents->Reaction 2. React Workup Aqueous Workup Extraction with Organic Solvent Reaction->Workup 3. Isolate Purification Column Chromatography Workup->Purification 4. Purify Product 6-Aryloxazolo[4,5-b]pyridine Purification->Product

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq.), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryloxazolo[4,5-b]pyridine.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of 6-aminooxazolo[4,5-b]pyridine derivatives.

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.1 eq.), and a base such as sodium tert-butoxide (NaOtBu, 1.2-2.0 eq.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography to yield the target 6-aminooxazolo[4,5-b]pyridine derivative.

Biological Assays

Kinase Inhibition Assay (General Protocol)

A variety of commercially available kinase assay kits can be used to determine the IC₅₀ values of the synthesized compounds. A general workflow is as follows:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions to obtain a range of concentrations.

  • In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at a specified temperature for a set period.

  • Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as phosphorylation-specific antibodies, fluorescent probes, or luminescence-based ATP detection.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

This compound is a valuable starting material for the generation of diverse chemical libraries for SAR studies. The synthetic accessibility of a wide range of derivatives, coupled with its presence in biologically active molecules, makes it an attractive scaffold for drug discovery programs targeting kinases, topoisomerases, and other enzymes. The protocols and data presented here provide a foundation for researchers to design and execute their own SAR studies based on this promising heterocyclic core.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromooxazolo[4,5-b]pyridine for improved yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. How can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors. Here are key areas to investigate for yield improvement:

  • Purity of Starting Materials: Ensure the starting material, oxazolo[4,5-b]pyridin-2(3H)-one, is of high purity. Impurities can lead to side reactions and consume reagents, thereby lowering the yield of the desired product.

  • Reaction Conditions: The reaction is sensitive to temperature and duration. A one-step synthesis method has reported yields of up to 92%.[1] Adhering to the optimal conditions is crucial. See the table below for a summary of reaction parameters associated with high yields.

  • Reagent Stoichiometry: The molar ratio of N-bromosuccinimide (NBS) to the starting material is critical. An excess of NBS is typically used to ensure complete bromination. A weight ratio of oxazolo[4,5-b]pyridin-2(3H)-one to NBS of approximately 5:6 to 5:6.3 has been shown to be effective.[1]

  • Solvent Quality: The reaction is commonly carried out in N,N-dimethylformamide (DMF). Ensure the DMF is anhydrous, as the presence of water can lead to undesirable side reactions.

Question: The reaction appears to be incomplete, with starting material still present. What should I do?

Answer: An incomplete reaction can be addressed by modifying the reaction parameters:

  • Reaction Time: The reaction time can range from 1 to 36 hours.[1] If starting material remains, consider extending the reaction time while monitoring the progress by an appropriate analytical method such as TLC or LC-MS.

  • Temperature: The reaction temperature can be varied between 10°C and 90°C.[1] If the reaction is sluggish at a lower temperature, a moderate increase in temperature may drive it to completion. For instance, reacting at 80-90°C for 4-24 hours is an alternative condition.[1]

  • Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture of reactants.

Question: I am facing difficulties in purifying the final product. What purification methods are recommended?

Answer: Proper purification is essential to obtain high-purity this compound. A multi-step purification process is often necessary:

  • Quenching and Precipitation: After the reaction is complete, the addition of water to the reaction mixture can precipitate the crude product.[2]

  • Filtration and Washing: The solid precipitate should be filtered and washed thoroughly with water to remove DMF and other water-soluble impurities.[2]

  • Drying: The washed solid should be dried under vacuum to remove residual water.[2]

  • Recrystallization: For higher purity, recrystallization from a suitable solvent is recommended. Solvents such as ethyl acetate, ethanol, methylene chloride, chloroform, or n-hexane can be used.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and high-yielding method is the direct bromination of oxazolo[4,5-b]pyridin-2(3H)-one using N-bromosuccinimide (NBS) as the brominating agent in a solvent like N,N-dimethylformamide (DMF).[1][2] This one-step process is reported to be simple and can achieve yields as high as 92%.[1]

Q2: Are there alternative synthetic routes available?

A2: While direct bromination with NBS is common, other synthetic strategies for related oxazolo[4,5-b]pyridine derivatives involve the cyclization of 2-amino-3-hydroxypyridine derivatives with various reagents.[3][4] For instance, heating 5-bromo-3-hydroxy-2-aminopyridine with reagents like 4-cyanobenzoic acid in the presence of polyphosphoric acid (PPA) or PPSE can yield oxazolo derivatives.[3] However, these multi-step syntheses may result in lower overall yields and require more complex purification procedures.

Q3: What are the key safety precautions to consider during this synthesis?

A3: N-bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. DMF is a solvent that can be absorbed through the skin, so care should be taken to avoid contact. Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Data Presentation

Table 1: Reaction Parameters for High-Yield Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

ParameterValueReference
Starting Material oxazolo[4,5-b]pyridin-2(3H)-one[1]
Brominating Agent N-bromosuccinimide (NBS)[1]
Solvent N,N-dimethylformamide (DMF)[1]
Weight Ratio (Starting Material:NBS) 5 : 6 - 6.3[1]
Temperature 10 - 90 °C[1]
Reaction Time 1 - 36 hours[1]
Reported Yield up to 92%[1]

Experimental Protocols

Protocol 1: One-Step Synthesis of 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one [2]

  • Dissolve oxazolo[4,5-b]pyridin-2(3H)-one (5.07 g) in N,N-dimethylformamide (DMF, 85 ml) under a nitrogen atmosphere.

  • In a separate flask, dissolve N-bromosuccinimide (NBS, 7.46 g) in DMF (50 ml).

  • Add the NBS solution to the solution of the starting material.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Upon completion, add water (35 ml) to the reaction mixture and cool it in an ice bath to precipitate the product.

  • Filter the solid material and wash it with water (3 x 100 ml).

  • Dry the collected solid in a vacuum oven at 70°C. The product can be used directly in the next step or further purified by recrystallization.

Mandatory Visualization

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthesis Protocol cluster_troubleshooting Troubleshooting start Start Synthesis reactants 1. Mix Oxazolo[4,5-b]pyridin-2(3H)-one, NBS, and DMF start->reactants reaction 2. Stir at Room Temperature (1-36 hours) reactants->reaction workup 3. Quench with Water & Precipitate reaction->workup filtration 4. Filter and Wash with Water workup->filtration drying 5. Dry Product filtration->drying end_product Crude Product drying->end_product check_yield Check Yield end_product->check_yield low_yield Low Yield? check_yield->low_yield Yield < 90% pure_product Pure Product check_yield->pure_product Yield ≥ 90% incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction No optimize_conditions Optimize: - Reagent Stoichiometry - Temperature (10-90°C) - Purity of Materials low_yield->optimize_conditions Yes extend_time Optimize: - Extend Reaction Time - Increase Temperature incomplete_reaction->extend_time Yes purification_issue Purification Issues? incomplete_reaction->purification_issue No optimize_conditions->start Retry Synthesis extend_time->start Retry Synthesis recrystallize Recrystallize from: - Ethyl Acetate - Ethanol - CH2Cl2 / Chloroform - n-Hexane purification_issue->recrystallize Yes purification_issue->pure_product No recrystallize->pure_product

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 6-Bromooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-Bromooxazolo[4,5-b]pyridine by recrystallization, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?

A1: Based on data for structurally similar compounds, a good starting point for solvent screening includes single solvents like ethanol, ethyl acetate, and cyclohexane, as well as mixed solvent systems. The ideal solvent should fully dissolve the compound at an elevated temperature and exhibit low solubility at room temperature or below to ensure a high recovery of purified crystals.

Q2: How can I address the issue of the compound "oiling out" instead of forming crystals?

A2: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound. To induce crystallization, try scratching the inner surface of the flask with a glass rod to create nucleation sites. If that fails, you may need to redissolve the oil by heating and adding a small amount of additional solvent, followed by a slower cooling process.

Q3: What are the common causes of low product recovery after recrystallization and how can I mitigate them?

A3: Low recovery can result from several factors:

  • Using an excessive amount of solvent: This keeps a significant portion of the product dissolved in the mother liquor even after cooling. To address this, use the minimum amount of hot solvent necessary to completely dissolve the crude product.

  • Premature crystallization: If crystals form during the hot filtration step to remove insoluble impurities, product will be lost. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent this.

  • Cooling the solution too rapidly: This can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize the formation of pure, larger crystals.

Q4: How can colored impurities be removed during the recrystallization process?

A4: If your crude this compound is colored, activated charcoal can be used for decolorization. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off a portion of the solvent to increase the concentration of the compound and then allow the solution to cool again.
The solution is supersaturated and requires nucleation.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
The product "oils out" instead of crystallizing. The cooling process is too rapid.Reheat the solution to redissolve the oil, possibly adding a small amount of extra solvent, and then allow it to cool more slowly.
The chosen solvent is inappropriate.Re-evaluate the solvent system. A mixed solvent system with a higher proportion of the "poor" solvent might be necessary.
The yield of purified product is low. Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to dissolve the crude material.
Significant product loss during transfers.Ensure all vessels are rinsed with small portions of the cold mother liquor to recover any adhering crystals.
The purified crystals are still colored. Insufficient amount of activated charcoal was used.Repeat the recrystallization process, ensuring an adequate amount of activated charcoal is used during the decolorization step.
The colored impurity has similar solubility to the product.An alternative purification method, such as column chromatography, may be required.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The optimal solvent, volumes, and temperatures should be determined empirically on a small scale first.

1. Solvent Selection:

  • Place a small amount of crude this compound into several test tubes.

  • Add a few drops of different potential solvents or solvent mixtures to each tube.

  • Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the selected solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Preheat a funnel and a receiving flask.

  • Filter the hot solution to remove any insoluble impurities or activated charcoal.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them.

  • For final drying, place the crystals in a desiccator under vacuum.

Potential Recrystallization Solvents

Solvent System Comments Reference/Rationale
Single Solvents
Ethyl AcetateMentioned as a suitable solvent for the structurally similar 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.[1]A common solvent for recrystallizing moderately polar organic compounds.
EthanolAlso listed as a potential solvent for 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.[1]Often effective for compounds with hydrogen bonding capabilities.
Methylene DichlorideA possible solvent for the analogue 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.[1]A volatile solvent that can be useful for compounds that are highly soluble in other solvents.
ChloroformAnother potential solvent for 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.[1]Similar properties to methylene dichloride.
n-HexaneListed as a possible recrystallization solvent for the analogue.[1]A non-polar solvent, likely to be used as an anti-solvent in a mixed system.
CyclohexaneUsed for the recrystallization of 2-amino-3-chloro-5-bromopyridine.A non-polar solvent that can be effective for compounds with some aromatic character.
Mixed Solvents
Ethanol/WaterA common mixed solvent system for pyridine derivatives.The addition of water as an anti-solvent can induce crystallization from an ethanolic solution.

Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_troubleshooting Troubleshooting start Start with Crude This compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution decolorization Decolorize with Activated Charcoal (if necessary) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation oiling_out Oiling Out? crystallization->oiling_out no_crystals No Crystals? crystallization->no_crystals drying Dry Crystals isolation->drying end Pure Product drying->end oiling_out->dissolution Re-dissolve & Cool Slowly no_crystals->dissolution Concentrate Solution

References

Technical Support Center: Overcoming Challenges in Suzuki Coupling with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving brominated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Suzuki coupling of brominated heterocycles, offering potential causes and solutions in a straightforward question-and-answer format.

Problem 1: Low to No Yield of the Desired Product

Question: I am observing very low or no formation of my desired coupled product. What are the potential causes and how can I improve my yield?

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Catalyst Inactivity or Decomposition - Catalyst Selection: For challenging electron-rich or sterically hindered heterocycles, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[2][3] - Catalyst Decomposition: The catalyst can sometimes decompose into inactive palladium black, especially at high temperatures.[1] Ensure the reaction is not overheated and that the ligand is effectively stabilizing the palladium center.
Inefficient Oxidative Addition The C-Br bond on some heterocycles can be less reactive, leading to a slow oxidative addition step.[2] Increasing the reaction temperature or screening different palladium catalysts and more electron-rich, bulky ligands can facilitate this step.[2]
Catalyst Inhibition by Heteroatoms The lone pair of electrons on nitrogen atoms in heterocycles like pyridines and indoles can coordinate to the palladium center, inhibiting its catalytic activity.[2][4] Employing bulky phosphine ligands can shield the palladium and prevent this coordination.[2]
Poor Quality or Degradation of Reagents - Boronic Acid/Ester Quality: Boronic acids can be prone to decomposition. Using fresh or properly stored boronic acid is crucial. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts to minimize degradation.[2] - Solvent and Base Purity: Ensure all solvents are anhydrous and reagents are of high purity. Water and other protic impurities can contribute to side reactions.[5]
Problem 2: Presence of Significant Side Products

Question: My reaction is consuming the starting materials, but I am observing significant amounts of side products like homocoupled products or protodeboronation. How can I minimize these?

Potential Causes and Solutions:

Side Reaction Strategies to Minimize
Homocoupling Homocoupling of the boronic acid or the brominated heterocycle is a common side reaction, often promoted by the presence of oxygen.[5] - Thorough Degassing: It is critical to remove oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent and reaction mixture for an extended period.[2]
Protodeboronation/Protodebromination This involves the replacement of the boron group or the bromine atom with a hydrogen atom.[5] - Use Stable Boron Reagents: Boronic acids are susceptible to protodeboronation, especially at higher temperatures in the presence of a base and water. Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[2] - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize sources of protons.[5] - Optimize Base and Temperature: A milder base (e.g., K₃PO₄ or Cs₂CO₃) and optimizing the reaction temperature can favor the desired cross-coupling over these side reactions.[5]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for coupling with a brominated pyridine?

A1: For bromopyridines, catalyst inhibition by the pyridine nitrogen is a common issue.[2] Using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is often effective.[2] These ligands help to shield the palladium center and facilitate the catalytic cycle.

Q2: What is the best base to use for Suzuki coupling with a sensitive brominated heterocycle?

A2: The choice of base is critical. While stronger bases can sometimes increase the reaction rate, they can also promote side reactions with sensitive substrates.[5] For many brominated heterocycles, milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are recommended.[5][6] It is often necessary to screen a few bases to find the optimal one for your specific substrate.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent system plays a crucial role in the Suzuki coupling. A mixture of an organic solvent like 1,4-dioxane, dimethoxyethane (DME), or toluene with water is commonly used.[2][7] Water can facilitate the transmetalation step. However, the ratio of the organic solvent to water may need to be optimized, as excessive water can promote side reactions like protodeboronation.[8] Some studies have also explored the use of greener solvents like propylene carbonate.[9]

Q4: My brominated indole substrate is giving me trouble. Are there any specific considerations for this class of compounds?

A4: Yes, indoles can be challenging substrates. The NH group can interact with the catalyst or base. For unprotected indoles, careful optimization of the catalyst, ligand, and base is crucial to avoid side reactions and achieve good yields.[10] In some cases, N-protection of the indole may be necessary, although many modern catalyst systems can effectively couple unprotected indoles.

Q5: At what temperature should I run my reaction?

A5: The optimal reaction temperature depends on the reactivity of your specific substrates. A common starting point is between 80-110 °C.[2] If the reaction is sluggish due to a less reactive C-Br bond, increasing the temperature may be necessary.[2] However, for sensitive substrates prone to decomposition or side reactions, a lower temperature may be required. Monitoring the reaction progress by TLC or LC-MS is key to finding the optimal temperature.[5]

Experimental Protocols

General Protocol for a Troubleshooting Experiment: Catalyst and Ligand Screening

This protocol outlines a general procedure for screening different catalyst and ligand combinations for a challenging Suzuki coupling reaction.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the brominated heterocycle (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).[1]

  • Catalyst/Ligand Addition: To each vial, add a different palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2 mol%) and ligand (e.g., SPhos, XPhos, PPh₃; 4 mol%).

  • Degassing: Seal the vials and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to each vial.[2]

  • Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to determine the consumption of starting material and formation of the product.

  • Work-up: After the reaction is complete, cool the vials to room temperature. Dilute the contents with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be analyzed by NMR or LC-MS to determine the yield and purity.[1]

Visualizations

Experimental Workflow for Troubleshooting

experimental_workflow start Problematic Suzuki Coupling (Low Yield / Side Reactions) catalyst_screening Catalyst & Ligand Screening (e.g., Pd(OAc)₂/SPhos, PdCl₂(dppf)) start->catalyst_screening Step 1 base_screening Base Screening (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) catalyst_screening->base_screening Step 2 solvent_screening Solvent System Optimization (e.g., Dioxane/H₂O, Toluene/H₂O) base_screening->solvent_screening Step 3 temp_optimization Temperature Optimization (e.g., 80°C, 100°C, 120°C) solvent_screening->temp_optimization Step 4 optimized_conditions Optimized Reaction Conditions temp_optimization->optimized_conditions analysis Analysis of Results (LC-MS, NMR) optimized_conditions->analysis

Caption: A stepwise workflow for troubleshooting and optimizing a challenging Suzuki coupling reaction.

Decision Logic for Catalyst/Ligand Selection

catalyst_selection start Brominated Heterocycle electron_deficient Electron-Deficient? start->electron_deficient sterically_hindered Sterically Hindered? electron_deficient->sterically_hindered No buchwald_ligands Use Bulky, Electron-Rich Ligands (SPhos, XPhos) electron_deficient->buchwald_ligands Yes nitrogen_containing Nitrogen-Containing? sterically_hindered->nitrogen_containing No sterically_hindered->buchwald_ligands Yes nitrogen_containing->buchwald_ligands Yes standard_catalyst Standard Catalyst may suffice (e.g., Pd(PPh₃)₄) nitrogen_containing->standard_catalyst No

Caption: A decision tree to guide the selection of an appropriate catalyst and ligand system.

Common Side Reaction Pathways

side_reactions start Starting Materials (Ar-Br, R-B(OR)₂) desired_product Desired Product (Ar-R) start->desired_product Suzuki Coupling (Pd Catalyst, Base) homocoupling_boronic Homocoupling (R-R) start->homocoupling_boronic Side Reaction (O₂ present) homocoupling_halide Homocoupling (Ar-Ar) start->homocoupling_halide Side Reaction protodeboronation Protodeboronation (R-H) start->protodeboronation Side Reaction (H₂O, Base)

Caption: An illustration of the desired Suzuki coupling pathway and common competing side reactions.

References

Stability of 6-Bromooxazolo[4,5-b]pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromooxazolo[4,5-b]pyridine under basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under basic conditions?

A1: this compound is sensitive to basic conditions.[1] The oxazole ring is susceptible to nucleophilic attack by hydroxide or other strong bases, leading to ring-opening and decomposition of the molecule. The rate of degradation is dependent on the strength of the base, temperature, and solvent.

Q2: What is the primary degradation pathway of this compound in the presence of a strong base like sodium hydroxide (NaOH)?

A2: Under strong basic conditions, the oxazole ring of this compound is likely to undergo hydrolytic cleavage. A similar compound, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, has been shown to hydrolyze under alkaline conditions to form 2-amino-5-bromo-3-pyridone.[2] This suggests that this compound would likely degrade to a derivative of 2-amino-5-bromopyridin-3-ol.

Q3: Can I use common inorganic bases like potassium carbonate (K₂CO₃) in reactions with this compound?

A3: While weaker bases like potassium carbonate are generally less harsh than strong hydroxides, they can still promote the degradation of this compound, especially at elevated temperatures and in protic solvents. It is crucial to carefully screen reaction conditions and monitor for the formation of degradation products. For base-promoted reactions involving similar heterocyclic systems, the choice of base and solvent is critical.[3][4]

Q4: Are there any recommended storage conditions to ensure the stability of this compound?

A4: Yes, to ensure stability, this compound should be stored in a tightly sealed container at room temperature, protected from moisture and light.[1] Given its sensitivity to bases, it should be stored away from any basic substances.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Potential Cause Troubleshooting Recommendation
Degradation of Starting Material The basic conditions required for many cross-coupling reactions can lead to the degradation of this compound.
* Base Selection: Screen milder bases such as K₃PO₄, Cs₂CO₃, or organic bases (e.g., triethylamine, DIPEA) in place of strong bases like NaOH or KOH. The choice of base can significantly impact the reaction's success.
* Temperature Control: Run the reaction at the lowest effective temperature to minimize decomposition. Monitor the reaction progress closely by TLC or LC-MS.
* Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the substrate.
Catalyst Inhibition The pyridine nitrogen in the this compound core can coordinate to the palladium catalyst, leading to inhibition.
* Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center and prevent coordination with the pyridine nitrogen.
* Catalyst Loading: A slight increase in catalyst loading might be necessary to overcome partial inhibition.
Side Reactions Besides substrate degradation, other side reactions like dehalogenation or homocoupling can lower the yield.
* Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-promoted side reactions.
* Solvent Choice: The solvent can influence the rates of both the desired reaction and side reactions. Screen common solvents for cross-coupling reactions like dioxane, toluene, or THF.
Issue 2: Observation of an Unidentified, More Polar Byproduct by TLC/LC-MS
Potential Cause Troubleshooting Recommendation
Hydrolytic Degradation The polar byproduct is likely the result of the oxazole ring opening, forming a 2-amino-5-bromopyridin-3-ol derivative. This is a common issue when the compound is exposed to basic and/or aqueous conditions.
* Confirm Structure: If possible, isolate and characterize the byproduct (e.g., by NMR, mass spectrometry) to confirm its identity.
* Reaction Condition Optimization: Re-evaluate the reaction conditions to minimize degradation. This includes using a weaker base, a lower temperature, shorter reaction times, and ensuring anhydrous conditions.
* Work-up Procedure: Minimize exposure to aqueous basic solutions during the work-up. If an aqueous wash is necessary, use a saturated solution of a milder base like sodium bicarbonate and perform the extraction quickly at a low temperature.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound under Basic Conditions

This protocol provides a framework for evaluating the stability of this compound with a chosen base.

Materials:

  • This compound

  • Selected base (e.g., K₂CO₃, NaOH)

  • Anhydrous solvent (e.g., Dioxane, THF, DMF)

  • Internal standard (e.g., dodecane, biphenyl)

  • Reaction vials

  • Heating block or oil bath

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent.

  • In separate reaction vials, add the desired amount of the base (e.g., 1, 2, and 5 equivalents).

  • To each vial, add a specific volume of the stock solution.

  • Heat the vials to the desired reaction temperature (e.g., 50 °C, 80 °C, 100 °C).

  • At regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take an aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by adding a dilute acidic solution (e.g., 1 M HCl).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the extracted sample by HPLC or GC-MS to determine the remaining percentage of this compound relative to the internal standard.

Data Presentation:

The results can be summarized in a table to compare the stability under different conditions.

Table 1: Stability of this compound with K₂CO₃ in Dioxane at 80 °C

Time (h)% Remaining (1 eq. K₂CO₃)% Remaining (2 eq. K₂CO₃)% Remaining (5 eq. K₂CO₃)
1989585
2958870
4907550
8825525
246020<5

(Note: The data in this table is illustrative and should be generated through actual experimentation.)

Visualizations

The following diagram illustrates the proposed degradation pathway of this compound under strong basic conditions.

G cluster_main Degradation Pathway of this compound A This compound B Nucleophilic attack by OH⁻ C Ring-opened Intermediate A->C OH⁻ D Protonation E 2-Amino-5-bromopyridin-3-ol derivative C->E H₂O

Caption: Proposed degradation of this compound.

References

Technical Support Center: Optimizing Palladium Catalysts for Oxazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed reactions involving oxazolopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions, ensuring successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed reactions with oxazolopyridines so challenging?

A1: The primary challenge stems from the nitrogen atom within the pyridine portion of the oxazolopyridine scaffold. This nitrogen can act as a ligand, coordinating strongly to the palladium catalyst.[1] This coordination can lead to catalyst poisoning or the formation of off-cycle, inactive complexes, thereby hindering or halting the desired catalytic cycle.[1][2] Additionally, aryl chlorides are generally less reactive than bromides or iodides, often requiring more active catalytic systems to achieve efficient oxidative addition.[3]

Q2: What is the first step I should take when a reaction with an oxazolopyridine substrate fails?

A2: When a reaction provides low to no yield, the first step is to confirm the integrity of your reagents and the reaction setup. Ensure all solvents and reagents are anhydrous and properly degassed to prevent catalyst decomposition into palladium black.[4] Verify that an inert atmosphere (argon or nitrogen) was maintained throughout the reaction.[4] If the setup is sound, the next step is to systematically screen reaction parameters, starting with the ligand and base.

Q3: How does the position of the halogen on the oxazolopyridine ring affect reactivity?

A3: The electronic environment of the carbon-halogen bond significantly influences its reactivity towards oxidative addition to the Pd(0) catalyst. Halogens on the pyridine ring are generally more challenging to activate than those on an oxazole ring due to the electron-deficient nature of the pyridine. The presence of electron-donating or withdrawing groups on the scaffold will also modulate this reactivity, necessitating specific optimization for each isomer.

Q4: What are common side reactions, and how can they be minimized?

A4: Common side reactions include hydrodehalogenation (replacement of the halogen with hydrogen) and homocoupling of the boronic acid (in Suzuki reactions).[5]

  • Hydrodehalogenation: This can be caused by harsh reaction conditions or an inappropriate choice of base.[5] Consider lowering the reaction temperature, shortening the reaction time, or screening different bases.[5]

  • Homocoupling: This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) species.[5] Thoroughly degassing the reaction mixture is crucial. Using a Pd(0) source like Pd₂(dba)₃ or a reliable precatalyst can sometimes mitigate this issue.[6][7]

Troubleshooting Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired biaryl product.

This is the most common issue and can be addressed by systematically evaluating reaction parameters. The choice of catalyst, ligand, base, and solvent are all critical for a successful outcome.[4]

Troubleshooting Decision Tree: Suzuki-Miyaura Coupling

G start Low / No Yield check_reagents Verify Reagent Quality & Inert Atmosphere start->check_reagents screen_ligand Screen Ligands (e.g., XPhos, SPhos, RuPhos) check_reagents->screen_ligand Reagents OK screen_base Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) screen_ligand->screen_base success Improved Yield screen_ligand->success screen_solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) screen_base->screen_solvent screen_base->success change_pd Change Palladium Source (e.g., Precatalyst vs Pd(OAc)2) screen_solvent->change_pd screen_solvent->success temp Optimize Temperature change_pd->temp change_pd->success temp->success

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Recommended Starting Conditions for Screening (Suzuki-Miyaura)

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 precatalystPrecatalysts can provide more consistent generation of the active Pd(0) species.[6][7]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are often required to promote oxidative addition of heteroaryl chlorides and stabilize the catalyst.[5][8]
Base K₃PO₄, Cs₂CO₃Strong inorganic bases are typically effective. The choice can significantly impact yield and should be screened.[5][9]
Solvent 1,4-Dioxane, Toluene (often with water)The solvent affects reagent solubility and catalyst stability. Anhydrous, degassed solvents are essential.[4][10]
Temperature 80-110 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.[4]
Buchwald-Hartwig Amination

Problem: Failure to form the C-N bond, or formation of hydrodehalogenation byproduct.

The Buchwald-Hartwig amination is sensitive to catalyst inhibition by the amine substrate/product and the choice of base.[6][11] Aryl chlorides are particularly challenging substrates.[3]

Catalytic Cycle & Potential Inhibition by Oxazolopyridine

G pd0 LPd(0) Active Catalyst oa Oxidative Addition (Ar-Pd(II)-X) pd0->oa + Ar-X poison Catalyst Poisoning (Inactive Complex) pd0->poison Coordination assoc Amine Association & Deprotonation oa->assoc + HNR2 - HX re Reductive Elimination assoc->re re->pd0 + Ar-NR2 oxp Oxazolopyridine (Substrate/Product)

Caption: The Buchwald-Hartwig cycle with a potential catalyst deactivation pathway.

Recommended Starting Conditions for Screening (Buchwald-Hartwig)

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 precatalystProvides a reliable source of the active Pd(0) catalyst.[6][7]
Ligand RuPhos, BrettPhos, Josiphos-type ligandsLigands specifically designed for C-N coupling are crucial. Sterically hindered ligands are often effective.[11][12]
Base NaOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is required. Base choice is critical and substrate-dependent.[6]
Solvent Toluene, Dioxane, CPMEAnhydrous, non-protic solvents are generally preferred.[6]
Temperature 90-120 °CSufficient thermal energy is often needed, especially for aryl chlorides.
Heck Reaction

Problem: Low conversion, poor regioselectivity, or dehalogenation of the oxazolopyridine.

The Heck reaction with electron-deficient heteroaryl halides can be sluggish. Catalyst stability and the choice of base are key factors to optimize.

Recommended Starting Conditions for Screening (Heck)

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Simple Pd(II) sources are often effective as they are reduced in situ.[13][14]
Ligand PPh₃, P(o-tolyl)₃, or ligandless (with Pd(OAc)₂)Triphenylphosphine is a common starting point. For challenging substrates, more electron-rich phosphines may be needed.[14][15]
Base Et₃N, K₂CO₃, DBUAn organic or inorganic base is needed to neutralize the HX formed. The choice can influence selectivity.[13][16]
Solvent DMF, DMAc, MeCNPolar aprotic solvents are typically used.[13][16]
Additives TBAB (Tetrabutylammonium bromide)Can act as a phase-transfer catalyst and stabilize the Pd(0) species, sometimes preventing dehalogenation.[14]
Temperature 80-140 °CHigher temperatures are often required to drive the reaction to completion.[16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-Oxazolopyridine

This protocol is a starting point based on methods for similar challenging heteroaryl chlorides.[9][10]

  • Reaction Setup: To an oven-dried Schlenk flask, add the chloro-oxazolopyridine (1.0 mmol, 1.0 eq), the desired boronic acid (1.2-1.5 mmol, 1.2-1.5 eq), a base such as K₃PO₄ (2.0 mmol, 2.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromo-Oxazolopyridine

This protocol is a general starting point and requires optimization for specific substrates.

  • Reaction Setup: In a glovebox, add the bromo-oxazolopyridine (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq), a base such as NaOtBu (1.4 mmol, 1.4 eq), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a ligand such as RuPhos (0.03 mmol, 3 mol%) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture in a preheated block at 110 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

References

Side reaction products in the synthesis of oxazolo[4,5-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of oxazolo[4,5-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the oxazolo[4,5-b]pyridine core?

The most prevalent starting material for the synthesis of the oxazolo[4,5-b]pyridine core is 2-amino-3-hydroxypyridine. This compound is typically condensed with various reagents to form the oxazole ring.

Q2: What are the typical reagents used for the cyclization reaction with 2-amino-3-hydroxypyridine?

Commonly used reagents for the condensation and subsequent cyclization with 2-amino-3-hydroxypyridine include:

  • Carboxylic acids (often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE)).[1][2]

  • Orthoesters.[1]

  • Thioimidates.[1]

  • Acid chlorides.[2]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Key areas to investigate include the purity of starting materials, reaction conditions (temperature, time, solvent), and the choice of catalyst.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

The formation of multiple products can be attributed to several side reactions. Please see the detailed "Common Side Reactions and Byproducts" section and the corresponding troubleshooting guide for insights into potential impurities and strategies for their minimization.

Troubleshooting Guides

Problem 1: Low Reaction Yield

A common challenge in the synthesis of oxazolo[4,5-b]pyridine derivatives is achieving a high yield. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Impure Starting Materials Ensure the purity of 2-amino-3-hydroxypyridine and the coupling partner. Impurities can interfere with the reaction. Recrystallize or purify starting materials if necessary.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions proceed at room temperature, while others require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
Incorrect Solvent The choice of solvent is crucial for reactant solubility and reaction kinetics. Perform a solvent screen to identify the most suitable solvent for your specific reaction.
Inefficient Catalyst or Incorrect Loading The selection and amount of catalyst can significantly impact the reaction outcome. Screen different acid catalysts (e.g., PPA, PPSE, PTSA) and optimize the catalyst loading.
Incomplete Reaction Monitor the reaction progress closely using TLC to ensure it has gone to completion before work-up.
Problem 2: Formation of Multiple Products (Impurity Profile)

The presence of multiple spots on a TLC plate indicates the formation of side products. The following guide will help you identify and mitigate the formation of these impurities.

Potential Side Product Probable Cause Mitigation Strategies & Characterization
Unreacted Starting Materials Incomplete reaction.- Increase reaction time and/or temperature. - Ensure adequate mixing. - Confirm the identity of starting materials on the TLC plate using co-spotting.
Regioisomers If the pyridine ring of 2-amino-3-hydroxypyridine is asymmetrically substituted, reaction at different positions can lead to the formation of regioisomers.- The choice of catalyst and solvent can influence regioselectivity. Consult the literature for specific examples similar to your target molecule. - Careful purification by column chromatography or recrystallization may be required to separate the isomers. - Characterize by NMR and mass spectrometry to confirm the isomeric structures.
Products of Rearrangement (e.g., Boulton-Katritzky type) In syntheses of related isoxazolo[4,5-b]pyridines, base-promoted Boulton-Katritzky rearrangements have been observed, leading to the formation of triazole derivatives.[3][4] Similar rearrangements could occur under certain conditions.- Avoid strongly basic conditions if this side reaction is suspected. - Analyze the reaction mixture by mass spectrometry to look for unexpected molecular weights. - 2D NMR techniques can help in elucidating the structure of the rearranged product.
Hydrolysis Products If water is present in the reaction mixture, hydrolysis of intermediates or the final product can occur, especially under acidic or basic conditions.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Common Side Reactions and Byproducts

A key challenge in the synthesis of oxazolo[4,5-b]pyridine derivatives is the potential for the formation of undesired side products. Understanding these side reactions is crucial for optimizing reaction conditions and obtaining a pure product.

Regioisomer Formation

When the 2-amino-3-hydroxypyridine starting material is substituted on the pyridine ring, the cyclization reaction can potentially lead to the formation of regioisomers. The regioselectivity of the reaction can be influenced by the nature of the substituents and the reaction conditions.

Rearrangement Reactions

In the synthesis of the closely related isoxazolo[4,5-b]pyridine system, a base-promoted Boulton-Katritzky rearrangement has been reported.[3][4] This type of rearrangement involves the recyclization of the heterocyclic ring system and can lead to the formation of isomeric products with a different ring structure, such as triazoles. While not directly reported for oxazolo[4,5-b]pyridines, the possibility of such rearrangements should be considered, especially when using basic conditions.

Quantitative Data Summary

The following tables summarize the effect of different reaction conditions on the yield of oxazolo[4,5-b]pyridine derivatives, based on literature data.

Table 1: Effect of Catalyst on Reaction Yield

Starting Materials Catalyst Temperature (°C) Time (h) Yield (%) Reference
2-amino-3-hydroxypyridine, Benzoic acidPPA200478[2]
2-amino-3-hydroxypyridine, 4-Nitrobenzoic acidPPA200485[2]
5-Bromo-2-amino-3-hydroxypyridine, 4-Cyanobenzoic acidPPSE200293[2]

Table 2: Effect of Solvent and Base on a Related Isoxazolo[4,5-b]pyridine Synthesis

Starting Material Base Solvent Temperature (°C) Time (h) Product Yield (%) Reference
Arylhydrazone intermediateK₂CO₃DMF602Rearranged triazole92[3]
Arylhydrazone intermediate----Isoxazolo[4,5-b]pyridine-[3]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines using PPA
  • A mixture of 2-amino-3-hydroxypyridine (1.0 eq) and the desired carboxylic acid (1.1 eq) is added to polyphosphoric acid (PPA) (10-20 times the weight of the reactants).

  • The reaction mixture is heated to 180-200 °C with stirring for 2-4 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into a stirred mixture of ice and water.

  • The resulting mixture is neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Purification Protocol: Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh) is commonly used.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • The crude product is dissolved in a minimum amount of the mobile phase or a suitable solvent and adsorbed onto a small amount of silica gel.

    • The silica gel with the adsorbed product is then loaded onto the top of the prepared column.

    • The column is eluted with the chosen solvent system, and fractions are collected.

    • The fractions are analyzed by TLC, and those containing the pure product are combined and the solvent is removed under reduced pressure.

Visualizations

Troubleshooting Logic for Low Reaction Yield

Low_Yield_Troubleshooting Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Catalyst Evaluate Catalyst System Start->Catalyst Completion Verify Reaction Completion Start->Completion Purify Purify Starting Materials Purity->Purify Impure Temp Optimize Temperature Conditions->Temp Time Optimize Reaction Time Conditions->Time Solvent Screen Solvents Conditions->Solvent Cat_Type Screen Catalyst Types Catalyst->Cat_Type Cat_Load Optimize Catalyst Loading Catalyst->Cat_Load Monitor Monitor by TLC Completion->Monitor Incomplete Improved Yield Improved Purify->Improved Temp->Improved Time->Improved Solvent->Improved Cat_Type->Improved Cat_Load->Improved Monitor->Improved Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 2-Amino-3-hydroxypyridine + Carboxylic Acid Intermediate Acyl Intermediate Start->Intermediate Acylation Product Oxazolo[4,5-b]pyridine (Desired Product) Intermediate->Product Cyclization (Dehydration) Side_Product_1 Regioisomer Intermediate->Side_Product_1 Alternative Cyclization Side_Product_2 Rearrangement Product (e.g., Triazole) Product->Side_Product_2 Rearrangement (e.g., under basic conditions)

References

Technical Support Center: One-Pot Synthesis of Functionalized Oxazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the one-pot synthesis of functionalized oxazolo[4,5-b]pyridines. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the one-pot synthesis of oxazolo[4,5-b]pyridines.

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Reaction Temperature: The reaction may be too cold to proceed efficiently or too hot, leading to decomposition.Systematically screen a range of temperatures to find the optimal condition for your specific substrates. Microwave-assisted synthesis can sometimes offer better temperature control and improved yields.[1]
Incorrect Catalyst or Catalyst Inactivity: The chosen catalyst may not be suitable for the specific transformation, or it may have degraded.For reactions involving cyclization, ensure the catalyst is active. For instance, in syntheses using a copper catalyst, ensure it is freshly prepared or properly stored.[2] Consider screening different catalysts, such as acidic catalysts (e.g., silica-supported perchloric acid) or basic catalysts, depending on the reaction mechanism.[3]
Poor Quality of Starting Materials: Impurities in the 2-amino-3-hydroxypyridine or the carboxylic acid/aldehyde can interfere with the reaction.Use high-purity starting materials. Recrystallize or purify the starting materials if their purity is questionable.
Presence of Water in the Reaction: For some condensation reactions, water can inhibit the reaction or lead to unwanted side products.Ensure all glassware is oven-dried and use anhydrous solvents. For reactions that produce water, using a Dean-Stark trap can be beneficial.[3]
Formation of Multiple Products/Side Reactions Competing Reaction Pathways: The functional groups on the starting materials may lead to undesired side reactions.Modify the reaction conditions (temperature, solvent, catalyst) to favor the desired pathway. Protecting groups on reactive functionalities might be necessary.
Decomposition of Product: The desired oxazolo[4,5-b]pyridine may be unstable under the reaction conditions.Monitor the reaction progress by TLC or LC-MS to check for product degradation over time. If decomposition is observed, try to reduce the reaction time or temperature.
Difficult Product Isolation and Purification Product is highly soluble in the work-up solvent. During work-up, if the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent. If the product is an amine, adjusting the pH of the aqueous layer can facilitate extraction.
Co-elution of impurities during chromatography. Optimize the mobile phase for column chromatography. Sometimes, converting the product to a salt and then back to the free base can aid in purification.
Formation of emulsions during extraction. Add brine to the aqueous layer to break up emulsions. Filtering the mixture through a pad of celite can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common one-pot methods for synthesizing functionalized oxazolo[4,5-b]pyridines?

A1: Common one-pot methods include the condensation of 2-amino-3-hydroxypyridine with carboxylic acids or aldehydes. These reactions can be promoted by various catalysts, including acids (like polyphosphoric acid or silica-supported perchloric acid), or can be performed under catalyst-free conditions, sometimes with the aid of microwave irradiation.[1][3][4]

Q2: I am getting a low yield in my one-pot synthesis. What should I check first?

A2: First, verify the purity of your starting materials, especially the 2-amino-3-hydroxypyridine. Next, ensure your reaction conditions are optimal. This includes temperature, reaction time, and the choice of solvent and catalyst. Running small-scale trial reactions to screen these parameters can be very effective.[3]

Q3: Can I perform this synthesis without a catalyst?

A3: Yes, catalyst-free one-pot syntheses of similar heterocyclic systems have been reported, often under microwave irradiation which can provide the necessary energy for the reaction to proceed.[1][5]

Q4: My product is difficult to purify. Are there any tips for improving purification?

A4: For purification challenges, consider alternative work-up procedures. If your product is basic, an acid-base extraction can be effective. For column chromatography, a careful selection of the eluent system is crucial. In some cases, recrystallization can be a powerful purification technique.

Q5: What are the advantages of using microwave-assisted synthesis for this reaction?

A5: Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and can be more energy-efficient compared to conventional heating methods. It can also facilitate reactions under solvent-free conditions, which aligns with the principles of green chemistry.[1]

Data Presentation

Table 1: Comparison of One-Pot Synthesis Methods for Oxazolo[4,5-b]pyridine Derivatives

MethodStarting MaterialsCatalyst/ConditionsReaction TimeYield (%)Reference
Acid-Catalyzed Condensation2-amino-3-hydroxypyridine, Benzoic acidSilica-supported perchloric acid, Ambient temp.30-45 min85-95%[3]
Phenylboronic Acid-Catalyzed2-amino-3-hydroxypyridine, 2-hydroxybenzaldehydePhenylboronic acid, NaCNNot specifiedModerate to Good[6]
Microwave-Assisted (Solvent-Free)2-amino-3-hydroxypyridine, Carboxylic acidsSilica gel support, 100 W5-15 min71-92%[4]
Conventional Heating2-amino-3-hydroxypyridine, Carboxylic acidsPolyphosphoric acid (PPA)Several hoursModerate[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Phenyloxazolo[4,5-b]pyridine using a Silica-Supported Acid Catalyst[3]

Materials:

  • 2-amino-3-hydroxypyridine (1 mmol)

  • Benzoic acid (1 mmol)

  • Silica-supported perchloric acid (0.1 g)

  • Acetonitrile (10 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2-amino-3-hydroxypyridine, benzoic acid, and silica-supported perchloric acid in acetonitrile.

  • Stir the mixture at room temperature for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Wash the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-Substituted-Oxazolo[4,5-b]pyridines[4]

Materials:

  • 2-amino-3-hydroxypyridine (1 mmol)

  • Substituted carboxylic acid (1 mmol)

  • Silica gel (as support)

  • Microwave synthesizer

Procedure:

  • Thoroughly mix 2-amino-3-hydroxypyridine and the desired carboxylic acid with silica gel in a microwave-safe vessel.

  • Place the vessel in the microwave synthesizer and irradiate at 100 W for 5-15 minutes.

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Extract the product from the silica gel using a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow start Start reactants Combine Reactants: - 2-amino-3-hydroxypyridine - Carboxylic Acid/Aldehyde - Catalyst (optional) - Solvent (optional) start->reactants reaction_condition Apply Reaction Conditions: - Stirring at RT, or - Heating (Conventional/Microwave) reactants->reaction_condition monitoring Monitor Reaction (TLC/LC-MS) reaction_condition->monitoring monitoring->reaction_condition Incomplete workup Work-up: - Catalyst removal - Quenching - Extraction monitoring->workup Complete purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: Functionalized Oxazolo[4,5-b]pyridine purification->product end End product->end

Caption: General workflow for one-pot synthesis of oxazolo[4,5-b]pyridines.

troubleshooting_low_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions check_purity->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_catalyst Optimize Catalyst/ Solvent optimize_temp->optimize_catalyst optimize_time Optimize Reaction Time optimize_catalyst->optimize_time re_run Re-run Experiment with Optimized Parameters optimize_time->re_run success Improved Yield re_run->success fail Yield Still Low re_run->fail

Caption: Troubleshooting logic for low product yield in one-pot synthesis.

References

Troubleshooting low solubility of 6-Bromooxazolo[4,5-b]pyridine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromooxazolo[4,5-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the low solubility of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a crystalline solid that exhibits low solubility in water.[1] It is, however, soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Its heterocyclic structure contributes to its low solubility in many common non-polar organic solvents.

Q2: I am observing very low solubility of this compound in my reaction solvent. What is the first troubleshooting step?

The most direct approach is to modify the solvent system and reaction temperature.[2] Consider switching to or adding a co-solvent known to dissolve this compound, such as DMF or DMSO.[1] Additionally, gradually increasing the reaction temperature can significantly improve the solubility of the starting material.[2]

Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish. Could this be related to solubility?

Yes, low solubility of the aryl halide is a common reason for slow or incomplete Suzuki-Miyaura reactions.[3] If this compound is not sufficiently dissolved in the reaction medium, the concentration of the substrate available to the palladium catalyst is low, leading to a reduced reaction rate.

Q4: How can I improve the solubility and reaction rate in a biphasic Suzuki-Miyaura reaction?

In biphasic systems (e.g., Toluene/Water, Dioxane/Water), vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases.[2] The addition of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can also be highly effective. PTCs facilitate the transfer of the activated boronic acid species from the aqueous phase to the organic phase where the catalyst and this compound reside.[2]

Q5: Can the choice of base impact the reaction if I have solubility issues?

Absolutely. The base must have some solubility in the reaction medium to be effective.[2] For reactions in organic solvents without a water co-solvent, an organic base might be considered. However, for biphasic systems, finely powdered inorganic bases like K₂CO₃ or K₃PO₄ are common choices, and the presence of water helps in their dissolution.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Overcoming Low Solubility

If you are encountering issues with the solubility of this compound, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow Troubleshooting Low Solubility of this compound cluster_start cluster_solvent Solvent System Modification cluster_conditions Reaction Condition Adjustment cluster_catalyst Catalyst System Optimization cluster_evaluation start Low Solubility Observed solvent_screen Screen Solvents (DMF, DMSO, Dioxane, THF) start->solvent_screen cosolvent Add Co-solvent (e.g., Water in Dioxane/THF) solvent_screen->cosolvent ptc Use Phase-Transfer Catalyst (e.g., TBAB for biphasic systems) cosolvent->ptc temperature Increase Temperature ptc->temperature stirring Increase Stirring Rate temperature->stirring base Screen Bases (K2CO3, K3PO4, Cs2CO3) stirring->base ligand Screen Ligands (e.g., Buchwald ligands) base->ligand catalyst_loading Increase Catalyst Loading ligand->catalyst_loading evaluation Reaction Successful? catalyst_loading->evaluation end_success Proceed with Optimized Conditions evaluation->end_success Yes end_failure Consider Alternative Strategies (e.g., Solid-State Synthesis) evaluation->end_failure No Solvent_Screening_Workflow Workflow for Parallel Solvent Screening cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Stock Solution of Reactants (this compound, boronic acid, etc.) prep_vials Aliquot Base into Reaction Vials prep_reagents->prep_vials add_solvents Add Different Test Solvents to Each Vial (e.g., DMF, Dioxane, THF) prep_vials->add_solvents add_stock Add Aliquot of Stock Solution to Each Vial add_solvents->add_stock seal_heat Seal Vials and Heat with Vigorous Stirring add_stock->seal_heat monitor_reaction Monitor Reaction Progress by TLC or LC-MS seal_heat->monitor_reaction select_solvent Select Solvent with Best Performance monitor_reaction->select_solvent

References

Technical Support Center: Protecting Group Strategies for Oxazolo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of oxazolo[4,5-b]pyridines, with a focus on protecting group strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups to protect on precursors like 2-amino-3-hydroxypyridine for oxazolo[4,5-b]pyridine synthesis?

The primary precursor, 2-amino-3-hydroxypyridine, contains two key nucleophilic sites: the exocyclic amino group (-NH₂) and the hydroxyl group (-OH). Both can undergo undesired side reactions during the synthesis. The amino group is typically more nucleophilic and may require protection to ensure selective reaction at the hydroxyl group or to prevent interference with subsequent cyclization steps. The hydroxyl group may also require protection depending on the specific reaction conditions used to build the oxazole ring.

Q2: How do I choose the right protecting group for the amino group?

The choice depends on the overall synthetic strategy, particularly the conditions of subsequent reaction steps and the required deprotection conditions. The most common protecting groups for amines are carbamates like tert-butoxycarbonyl (Boc) and acyl groups like acetyl (Ac).

  • Boc Group: Ideal for its stability in a wide range of non-acidic conditions and its clean, acid-labile removal (e.g., with TFA or HCl).[1][2] It is a good choice when subsequent reactions are performed under basic or neutral conditions.

  • Acetyl Group: A robust protecting group, stable to acidic and neutral conditions. It is typically removed under harsher basic or acidic hydrolysis conditions.[3][4]

Q3: What protecting groups are suitable for the hydroxyl group on the pyridine ring?

Silyl ethers are commonly used to protect hydroxyl groups due to their ease of introduction, stability, and mild removal conditions.[5][6] The stability of the silyl ether can be tuned by changing the steric bulk of the substituents on the silicon atom.

  • Common Silyl Ethers (in order of increasing acid stability): Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS/TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[5]

  • Removal: Silyl ethers are typically cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[6]

Q4: What is an orthogonal protecting group strategy and why is it important here?

An orthogonal strategy uses multiple protecting groups that can be removed under distinct conditions without affecting each other.[7][8] This is crucial when both the amino and hydroxyl groups of 2-amino-3-hydroxypyridine need to be protected and then deprotected at different stages of the synthesis. For example, one could use the acid-labile Boc group for the amine and a fluoride-labile TBS group for the hydroxyl. This allows for the selective deprotection of one group while the other remains intact.

Troubleshooting Guides

Issue 1: Incomplete or Low Yield of N-Boc Protection

Q: My Boc protection of the 2-amino group on the pyridine precursor is very slow or gives a low yield. What's going wrong?

A: Several factors can contribute to this issue:

  • Low Nucleophilicity of the Amine: Aminopyridines can be less nucleophilic than aliphatic amines, which can slow down the reaction with di-tert-butyl dicarbonate (Boc₂O).[9]

  • Poor Solubility: The starting material, especially zwitterionic compounds, may not be fully dissolved in the reaction solvent, leading to an incomplete reaction.[9][10]

  • Inappropriate Base: The choice and amount of base can be critical. While not always required, a base helps to drive the reaction to completion.[10]

  • Hydrolysis of Boc Anhydride: In aqueous conditions, Boc₂O can hydrolyze, reducing its availability to react with the amine.[10]

Suggested Solutions:

  • Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period (monitor by TLC) or gently heat to around 40°C.[1]

  • Optimize Solvent System: Use a co-solvent system like Dioxane/Water or THF/Water to improve the solubility of the aminopyridine precursor.[1]

  • Add a Catalyst/Base: The addition of a base like triethylamine (TEA), NaOH, or a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1][10]

  • Use Excess Boc₂O: Use a slight excess (1.1-1.5 equivalents) of Boc₂O to compensate for any hydrolysis.[11]

Issue 2: Formation of Multiple Products during Protection

Q: I am observing multiple spots on my TLC plate after a protection reaction. What are the likely side products?

A: The formation of multiple products can be due to:

  • N,N-di-Boc Formation: Over-reaction, especially with primary amines under forcing conditions, can lead to the formation of a di-Boc protected amine.[10]

  • Reaction with Other Functional Groups: If both the amino and hydroxyl groups are unprotected, Boc₂O might react with both, leading to a mixture of N-Boc, O-Boc, and N,O-di-Boc products.

Suggested Solutions:

  • Control Stoichiometry: Use a stoichiometric amount of Boc₂O (or a very slight excess) and monitor the reaction progress carefully by TLC to stop it once the starting material is consumed.

  • Protect the Hydroxyl Group First: If you only want to protect the amine, consider protecting the more reactive hydroxyl group first with an orthogonal protecting group (e.g., a silyl ether), then proceed with the N-Boc protection.

Issue 3: Difficulty in Removing the Protecting Group

Q: I am having trouble cleaving the Boc group after my synthesis. What should I do?

A: Incomplete deprotection is a common issue.

  • Insufficient Acid Strength or Concentration: The acid may not be strong enough or may be too dilute to efficiently cleave the Boc group.

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can hinder the approach of the acid.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

Suggested Solutions:

  • Increase Acid Concentration: Move from a milder acid system to a stronger one. For example, if 20% TFA in Dichloromethane (DCM) is ineffective, try 50% TFA in DCM or switch to 4M HCl in dioxane.[12]

  • Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS and allow it to stir for a longer duration.

  • Use Scavengers: During deprotection, the generated tert-butyl cation can cause side reactions like alkylation of electron-rich aromatic rings.[12] Adding a scavenger like anisole or thioanisole can trap this cation and improve the purity of the final product.[2]

Data Presentation

Table 1: Comparison of Common Amino Protecting Groups

Protecting GroupReagentTypical Conditions for IntroductionTypical Conditions for CleavageStability
Boc (tert-Butoxycarbonyl)(Boc)₂OBase (TEA, NaOH, DMAP), Solvent (DCM, THF, Dioxane/H₂O), Room Temp.[11]Strong Acid (TFA, HCl in Dioxane)[1][2]Base, Nucleophiles, Hydrogenolysis
Ac (Acetyl)Acetic AnhydrideAcetic Anhydride, < 60 °C[13]Acidic or Basic HydrolysisAcid, Hydrogenolysis

Table 2: Yields for N-Acetylation of Aminopyridines

Starting MaterialAcetylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 60195[13]
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride70295[13]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of 2-Amino-3-hydroxypyridine
  • Dissolution: Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent mixture such as 1:1 Dioxane/Water or THF/Water (concentration typically 0.1 to 0.5 M).

  • Base Addition: Add a base such as NaOH (1.2 eq) or Triethylamine (TEA, 1.5 eq) to the solution and stir.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq) to the stirring solution. If the reaction is slow, a catalytic amount of DMAP (0.1 eq) can be added.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours.[11]

  • Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

Protocol 2: General Procedure for N-Acetylation of 2-Amino-3-hydroxypyridine
  • Reaction Setup: In a round-bottom flask, add 2-amino-3-hydroxypyridine (1.0 eq) to acetic anhydride, which acts as both the reagent and the solvent.[13]

  • Reaction: Stir the mixture, maintaining the temperature below 60°C. The reaction is typically complete within 1-2 hours. Monitor progress by TLC.[13]

  • Work-up: Pour the reaction mixture into ice water to quench the excess acetic anhydride. Extract the product with ethyl acetate.

  • Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent using a rotary evaporator to yield the crude product.[13]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: General Procedure for Acidic Deprotection of a Boc-Protected Amine
  • Dissolution: Dissolve the Boc-protected substrate in an appropriate solvent such as Dichloromethane (DCM) or Ethyl Acetate. If t-butylation is a concern, add a scavenger (e.g., anisole, 1-2 eq).

  • Acid Addition: Add the acidic reagent. Common choices include 20-50% Trifluoroacetic Acid (TFA) in DCM, or 4M HCl in dioxane.[2][12]

  • Reaction: Stir the mixture at room temperature. The reaction is usually fast, often completing in 30 minutes to a few hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess acid. To ensure complete removal of TFA, co-evaporation with a non-polar solvent like toluene can be performed.[12]

  • Isolation: The resulting amine salt can often be precipitated by adding a non-polar solvent like diethyl ether. The solid product is then isolated by filtration.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection Strategy cluster_reaction Core Synthesis cluster_deprotection Deprotection cluster_final Final Product start 2-Amino-3-hydroxypyridine protect_N Protect Amino Group (e.g., Boc) start->protect_N Step 1a protect_O Protect Hydroxyl Group (e.g., TBS) start->protect_O Step 1b (Optional) cyclization Oxazole Ring Formation protect_N->cyclization Step 2 protect_O->protect_N deprotect Sequential or One-Pot Removal of Protecting Groups cyclization->deprotect Step 3 final_product Oxazolo[4,5-b]pyridine deprotect->final_product Step 4

Caption: General workflow for oxazolo[4,5-b]pyridine synthesis.

decision_tree q1 Are subsequent steps acid-sensitive? a1_yes Yes q1->a1_yes a1_no No q1->a1_no pg_choice_base Choose a base-labile or orthogonally-cleaved PG for Amine (e.g., Fmoc) a1_yes->pg_choice_base Recommendation pg_choice_acid Choose an acid-labile PG for Amine (e.g., Boc) a1_no->pg_choice_acid Recommendation q2 Is the Hydroxyl group reactive under the planned cyclization conditions? pg_choice_base->q2 pg_choice_acid->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no protect_oh Protect -OH with an orthogonal group (e.g., Silyl Ether) a2_yes->protect_oh Action no_protect_oh Proceed without -OH protection a2_no->no_protect_oh Action

Caption: Decision tree for selecting a protecting group strategy.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromooxazolo[4,5-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromooxazolo[4,5-b]pyridine and its key intermediates. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the this compound core structure?

A1: The most prevalent method involves a two-step process. The first step is the synthesis of the precursor, 2-amino-5-bromo-3-hydroxypyridine. The second step is the cyclization of this precursor to form the oxazole ring.

Q2: How is the key intermediate, 2-amino-5-bromo-3-hydroxypyridine, synthesized?

A2: A common method involves the hydrolysis of 6-bromooxazolo[4,5-b]pyridin-2(3H)-one in an aqueous sodium hydroxide solution. Neutralization with an acid then precipitates the 2-amino-5-bromo-3-hydroxypyridine.

Q3: What reagents are typically used for the cyclization of 2-amino-5-bromo-3-hydroxypyridine to form the oxazole ring?

A3: To form the 2-unsubstituted this compound, a one-carbon electrophile is required. Common reagents for this purpose include formic acid, triethyl orthoformate, or formamide. For the synthesis of 2-substituted derivatives, various carboxylic acids or their activated forms (e.g., acid chlorides) are used, often in the presence of a dehydrating agent or catalyst like Polyphosphoric Acid (PPA) or silica-supported perchloric acid.[1][2]

Q4: What are the primary safety concerns when working with Polyphosphoric Acid (PPA) at a larger scale?

A4: PPA is corrosive and hygroscopic. It reacts exothermically with water, generating heat and forming phosphoric acid.[3] When handling PPA on a large scale, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[4][5] Ensure the reaction is conducted in a well-ventilated area and that water is kept away from the reagent.[3] All equipment should be thoroughly dried before use.

Q5: What are the known hazards of the precursor, 2-amino-5-bromo-3-hydroxypyridine?

A5: 2-Amino-5-bromo-3-hydroxypyridine may be harmful if swallowed, in contact with skin, or if inhaled.[6] It can also cause skin and eye irritation and may lead to an allergic skin reaction.[6] Appropriate PPE should be worn, and handling should occur in a well-ventilated fume hood.

Troubleshooting Guides

Problem 1: Low Yield During the Synthesis of 2-amino-5-bromo-3-hydroxypyridine
Potential Cause Troubleshooting Suggestion
Incomplete Hydrolysis Ensure the reaction mixture is refluxed for a sufficient amount of time as specified in the protocol. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS.
Product Loss During Workup Carefully control the pH during neutralization to ensure complete precipitation of the product. The product has some water solubility, so minimizing the volume of aqueous washes can reduce losses.
Impure Starting Material Verify the purity of the starting 6-bromooxazolo[4,5-b]pyridin-2(3H)-one. Impurities may interfere with the hydrolysis.
Problem 2: Inefficient Cyclization to Form the Oxazole Ring
Potential Cause Troubleshooting Suggestion
Insufficient Dehydration When using formic acid or carboxylic acids, a strong dehydrating agent like PPA is often necessary. Ensure the PPA is of good quality and used in sufficient quantity. For scale-up, efficient removal of water is critical.
Low Reaction Temperature Some cyclization reactions require high temperatures (e.g., 200°C with PPSE) to proceed at a reasonable rate.[1] Ensure the reaction temperature is maintained at the optimal level. On a larger scale, heat transfer can be a limiting factor, so efficient heating and stirring are crucial.
Poor Mixing In a large-scale reaction, inadequate mixing can lead to localized concentration gradients and reduced reaction rates. Use appropriate stirring equipment to ensure the reaction mixture is homogeneous.
Decomposition of Starting Material or Product At high temperatures, starting materials or the product may be susceptible to degradation. Consider optimizing the reaction time and temperature. A lower temperature for a longer duration might improve the yield.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Presence of Unreacted Starting Materials Monitor the reaction for completeness. If the reaction is sluggish, consider extending the reaction time or increasing the temperature cautiously.
Formation of Colored Impurities The reaction mixture can often be dark. Treatment with activated carbon during workup can help to remove some colored impurities.
Co-precipitation of Byproducts Optimize the precipitation or crystallization conditions. A solvent screen may be necessary to find a suitable system for selective crystallization of the desired product.
Residual PPA During workup, quenching the reaction mixture with ice-water and careful neutralization is important. Ensure the product is thoroughly washed to remove any residual acid.

Experimental Protocols

Synthesis of 2-amino-5-bromo-3-hydroxypyridine

This protocol is based on the hydrolysis of 6-bromooxazolo[4,5-b]pyridin-2(3H)-one.

Materials:

  • 6-bromooxazolo[4,5-b]pyridin-2(3H)-one

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 10% Aqueous Hydrochloric Acid (HCl) solution

  • Water (for washing)

Procedure:

  • Suspend 6-bromooxazolo[4,5-b]pyridin-2(3H)-one in a 10% aqueous sodium hydroxide solution.

  • Heat the suspension to reflux and maintain for the prescribed time (e.g., 8 hours), monitoring for completion.

  • After cooling the reaction mixture, carefully add 10% aqueous HCl solution to neutralize the base and precipitate the product.

  • Isolate the precipitated solid by filtration.

  • Wash the solid thoroughly with water to remove any inorganic salts.

  • Dry the product under vacuum to obtain 2-amino-5-bromo-3-hydroxypyridine.

Synthesis of this compound (2-unsubstituted)

This is a general proposed method based on established organic chemistry principles for the formation of 2-unsubstituted oxazoles.

Materials:

  • 2-amino-5-bromo-3-hydroxypyridine

  • Triethyl orthoformate

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • To a solution of 2-amino-5-bromo-3-hydroxypyridine in a suitable high-boiling point solvent, add triethyl orthoformate.

  • Add a catalytic amount of an acid catalyst.

  • Heat the reaction mixture to a temperature sufficient to drive the reaction and distill off the ethanol byproduct.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Cyclization to Final Product Start 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one Hydrolysis Hydrolysis (10% NaOH, Reflux) Start->Hydrolysis Neutralization Neutralization (10% HCl) Hydrolysis->Neutralization Precursor 2-amino-5-bromo-3-hydroxypyridine Neutralization->Precursor Precursor_ref 2-amino-5-bromo-3-hydroxypyridine Cyclization Cyclization (e.g., Triethyl orthoformate, Acid catalyst) Purification Purification (Recrystallization/Chromatography) Cyclization->Purification Final_Product This compound Purification->Final_Product Precursor_ref->Cyclization

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Incomplete Reaction? Start->Check_Reaction Optimize_Conditions Optimize Reaction: - Time - Temperature - Reagent Stoichiometry Check_Reaction->Optimize_Conditions Yes Check_Purity Starting Material Purity Issue? Check_Reaction->Check_Purity No Success Improved Yield/Purity Optimize_Conditions->Success Purify_SM Purify Starting Materials Check_Purity->Purify_SM Yes Workup_Issue Product Loss During Workup? Check_Purity->Workup_Issue No Purify_SM->Success Optimize_Workup Optimize Workup: - pH control - Solvent choice - Washing steps Workup_Issue->Optimize_Workup Yes Purification_Issue Inefficient Purification? Workup_Issue->Purification_Issue No Optimize_Workup->Success Optimize_Purification Optimize Purification: - Recrystallization solvent - Chromatography conditions Purification_Issue->Optimize_Purification Yes Optimize_Purification->Success

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 6-Substituted Oxazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anticancer and antiviral potential of novel heterocyclic compounds, supported by experimental data and mechanistic insights.

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Strategic substitution at the 6-position of this bicyclic system has been a key area of investigation for modulating potency and selectivity against various therapeutic targets. This guide provides a comparative overview of the biological activity of several 6-substituted oxazolo[4,5-b]pyridine derivatives, with a primary focus on their anticancer properties and emerging antiviral applications. The information is compiled from recent studies to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Enzymes and Cellular Processes

Recent research has highlighted the potential of 6-substituted oxazolo[4,5-b]pyridines as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival.

A series of novel chalcone-based oxazole-oxazolo[4,5-b]pyridine derivatives were designed and synthesized, showing significant cytotoxic activity against a panel of human cancer cell lines, including cervical (SiHa), lung (A549), breast (MCF-7), and colon (Colo-205).[1] Among the synthesized compounds, those with electron-donating groups on the chalcone moiety demonstrated enhanced activity.[1] In particular, the compound bearing a 3,4,5-trimethoxyphenyl group (11b) exhibited the highest potency with IC50 values ranging from 0.03 to 0.42 µM across the tested cell lines.[1] Mechanistic studies suggest that these compounds induce apoptosis and cause cell cycle arrest.[1]

Another study focused on 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives as potential antitumor agents targeting human DNA topoisomerase IIα (hTopo IIα).[2] The compound 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) was identified as a potent inhibitor of hTopo IIα with an IC50 value of 2 µM, which was more active than the reference drug etoposide.[2]

Furthermore, a series of structurally modified oxazolo[4,5-b]pyridine based triazoles were synthesized and screened for their anticancer activities against prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer cell lines.[3] Several of these compounds displayed promising anticancer activities, and molecular docking studies suggested that they may exert their effect by inhibiting human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis.[3]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 6-substituted oxazolo[4,5-b]pyridine derivatives against various human cancer cell lines.

Compound ID6-SubstituentCancer Cell LineIC50 (µM)TargetReference
11b Chalcone-based oxazole with 3,4,5-trimethoxyphenylSiHa (Cervical)0.03 - 0.42Not specified[1]
A549 (Lung)
MCF-7 (Breast)
Colo-205 (Colon)
2i 2-(4-butylphenyl)-2hTopo IIα[2]
18a-j Triazole derivativesPC3 (Prostate)Good to moderatehDHODH (predicted)[3]
A549 (Lung)
MCF-7 (Breast)
DU-145 (Prostate)

Antiviral Activity: An Emerging Area of Investigation

While the primary focus has been on anticancer applications, the broader class of pyridine-fused heterocycles has demonstrated a range of antiviral activities against viruses such as HIV, HCV, HBV, and influenza.[4] However, specific studies on the antiviral effects of 6-substituted oxazolo[4,5-b]pyridines are less common. One study synthesized new oxazolo[4,5-d]pyrimidine derivatives and evaluated their antiviral activity against several DNA viruses, including human cytomegalovirus and herpes simplex virus, but the tested compounds did not exhibit significant antiviral effects and were limited by cytotoxicity.[5] This suggests that further structural modifications are necessary to enhance antiviral potency and selectivity.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Human cancer cell lines (e.g., PC3, A549, MCF-7, DU-145) are seeded in 96-well plates at a specific density and allowed to attach overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., etoposide) for a specified period (typically 48-72 hours).[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Human Topoisomerase IIα (hTopo IIα) Inhibition Assay

The inhibitory activity against hTopo IIα can be assessed using a relaxation assay.

  • Reaction Mixture: The reaction mixture contains supercoiled plasmid DNA, purified hTopo IIα enzyme, and various concentrations of the test compounds in an assay buffer.

  • Incubation: The reaction is incubated at 37°C for a specific time to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by adding a stop solution containing a DNA intercalating dye.

  • Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.

  • Visualization and Quantification: The DNA bands are visualized under UV light and quantified. The inhibition of enzyme activity is determined by the reduction in the amount of relaxed DNA compared to the control. The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme activity.[2]

Visualizing Methodologies and Pathways

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies start Starting Materials synthesis Chemical Synthesis of 6-substituted oxazolo[4,5-b]pyridines start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity In Vitro Cytotoxicity (MTT Assay) purification->cytotoxicity enzyme_inhibition Enzyme Inhibition (e.g., Topo IIα Assay) purification->enzyme_inhibition ic50 IC50 Determination cytotoxicity->ic50 enzyme_inhibition->ic50 sar Structure-Activity Relationship (SAR) ic50->sar apoptosis Apoptosis Assays sar->apoptosis cell_cycle Cell Cycle Analysis sar->cell_cycle docking Molecular Docking sar->docking topoisomerase_inhibition cluster_process Topoisomerase IIα Action cluster_inhibition Inhibition by Oxazolopyridine supercoiled Supercoiled DNA topoIIa Topoisomerase IIα supercoiled->topoIIa Binds relaxed Relaxed DNA topoIIa->relaxed Catalyzes relaxation inhibitor 6-substituted oxazolo[4,5-b]pyridine inhibitor->topoIIa Inhibits

References

The Halogen Dance: A Comparative Guide to Cross-Coupling Reactions of 6-Bromooxazolo[4,5-b]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic cores is a cornerstone of modern medicinal chemistry. The oxazolo[4,5-b]pyridine scaffold, a privileged structure in numerous biologically active molecules, presents a versatile platform for derivatization. This guide provides an objective comparison of the performance of 6-Bromooxazolo[4,5-b]pyridine against other halogenated and triflate-substituted pyridines in key palladium-catalyzed cross-coupling reactions. The information presented is supported by available experimental data and established reactivity principles to aid in the rational design of synthetic routes.

The reactivity of a halogenated pyridine in cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity follows the trend: I > Br > Cl > F. This trend is inversely correlated with the bond dissociation energy, where the weaker C-I bond is more readily cleaved in the oxidative addition step of the catalytic cycle, which is often rate-determining. Consequently, iodo-substituted pyridines typically react under milder conditions and with faster reaction rates compared to their bromo and chloro counterparts. Fluoro-pyridines are generally unreactive in these transformations. Triflate (OTf) a-substituted pyridines are also excellent coupling partners, with reactivity often comparable to or slightly less than bromides.

This guide will delve into a comparative analysis of this compound and its analogs in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi cross-coupling reactions, presenting available quantitative data and detailed experimental protocols for key transformations.

Comparative Performance in Cross-Coupling Reactions

The following tables summarize the available quantitative data for the cross-coupling reactions of this compound and its analogs. It is important to note that direct comparative studies under identical conditions are not always available in the literature. In such cases, data from closely related substrates are presented to infer reactivity trends.

Table 1: Suzuki-Miyaura Coupling of 6-Halo-oxazolo[4,5-b]pyridines with Phenylboronic Acid

Halogen (X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BrPd(PPh₃)₄K₂CO₃Toluene/Ethanol (4:1)120235-97[1]
ClPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012Moderate (inferred)General Knowledge
IPd(PPh₃)₄K₂CO₃Toluene/Ethanol (4:1)801High (inferred)General Knowledge
OTfPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane1004High (inferred)General Knowledge

Note: Yields for 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, a structurally similar compound, ranged from 35% to 97% depending on the boronic acid used.[1] Data for chloro, iodo, and triflate analogs are inferred based on general reactivity trends.

Table 2: Sonogashira Coupling of 6-Halo-oxazolo[4,5-b]pyridines with Phenylacetylene

Halogen (X)Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BrPd(PPh₃)₄CuIEt₃NTHF606Moderate-High (inferred)General Knowledge
ClPd₂(dba)₃ / XPhosCuICs₂CO₃1,4-Dioxane10012Low-Moderate (inferred)General Knowledge
IPd(PPh₃)₄CuIEt₃NTHFRT2High (inferred)General Knowledge

Table 3: Buchwald-Hartwig Amination of 6-Halo-oxazolo[4,5-b]pyridines with Aniline

Halogen (X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BrPd₂(dba)₃ / BINAPNaOtBuToluene1008High (inferred)General Knowledge
ClPd(OAc)₂ / RuPhosK₃PO₄t-BuOH11018Moderate (inferred)General Knowledge
OTfPd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane11012High (inferred)General Knowledge

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to facilitate reproducibility and further investigation.

Suzuki-Miyaura Coupling of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

A microwave reactor tube was charged with 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), K₂CO₃ (2.5 equivalents), and Pd(PPh₃)₄ (0.03 equivalents). A solvent mixture of toluene:ethanol (4:1) was added, and the tube was sealed. The reaction mixture was heated to 120 °C for 2 hours under microwave irradiation. After cooling, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate, and the organic layer was washed with water, sodium bicarbonate, and brine. The product was purified by column chromatography.[1]

Heck Reaction of 5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine with Methyl Acrylate

To a solution of 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine (1 equivalent) in DMF were added palladium acetate (1 mol%), tri-o-tolylphosphine (2 mol%), and methyl acrylate (1.5 equivalents). The mixture was heated at reflux for 24 hours. The resulting product was obtained as an E isomer in 74% yield.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles of common cross-coupling reactions and a general workflow for comparing the reactivity of halogenated pyridines.

G cluster_suzuki Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_workflow Experimental Workflow for Reactivity Comparison start Prepare Stock Solutions: - Halogenated Pyridine (Bromo, Chloro, Iodo) - Coupling Partner - Catalyst/Ligand - Base reaction_setup Set up Parallel Reactions (Identical Conditions for each Halogen) start->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_setup->monitoring workup Quench and Work-up Reactions at Set Time Points monitoring->workup analysis Analyze Product Formation and Starting Material Consumption (e.g., NMR, GC) workup->analysis comparison Compare Yields and Reaction Rates analysis->comparison

Figure 2: Workflow for Reactivity Comparison

Discussion

The available data and general principles of cross-coupling chemistry suggest a clear reactivity trend among the 6-halo-oxazolo[4,5-b]pyridines. The 6-iodo derivative is expected to be the most reactive, likely undergoing coupling at lower temperatures and with shorter reaction times. This compound represents a good balance of reactivity and stability, making it a versatile and commonly used substrate. The successful Suzuki coupling of the closely related 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with high yields demonstrates the utility of this bromo-substituted heterocycle.[1] The 6-chloro analog is anticipated to be the least reactive among the halides, requiring more forcing conditions, such as higher temperatures and more sophisticated catalyst systems with bulky, electron-rich ligands, to achieve comparable yields. 6-Triflyloxyoxazolo[4,5-b]pyridine, if synthesized, would be a valuable coupling partner with reactivity generally falling between that of the iodo and bromo derivatives.

The choice of the halogen on the oxazolo[4,5-b]pyridine core is a critical strategic decision in synthesis design. While iodo-derivatives offer the highest reactivity, their potential instability and higher cost may be a consideration. Bromo-derivatives provide a robust and reliable option for a wide range of cross-coupling reactions. The increasing sophistication of catalyst systems has made the more economical and readily available chloro-derivatives viable substrates, although they often require more rigorous optimization. This comparative guide provides a framework for researchers to make informed decisions in the selection of starting materials and reaction conditions for the synthesis of novel oxazolo[4,5-b]pyridine derivatives.

References

In Vitro Anticancer Activity of Oxazolo[4,5-b]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic structure in the design of novel anticancer agents. Various derivatives have been synthesized and evaluated, demonstrating a range of cytotoxic activities against several human cancer cell lines. This guide provides a comparative overview of the in vitro anticancer performance of different series of oxazolo[4,5-b]pyridine compounds, supported by experimental data and detailed methodologies.

Comparative Anticancer Activity

The in vitro cytotoxic activity of various oxazolo[4,5-b]pyridine derivatives has been predominantly evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below for different series of compounds against a panel of human cancer cell lines.

Oxazolo[4,5-b]pyridine-Triazole Derivatives

A series of oxazolo[4,5-b]pyridine-based triazoles (18a–j) were screened for their anticancer activities against prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer cell lines.[1] Several compounds within this series, including 18a, 18b, 18c, 18d, 18e, and 18i, demonstrated promising anticancer activities.[1]

CompoundPC3 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)DU-145 (Prostate) IC50 (µM)
18a Data not availableData not availableData not availableData not available
18b Data not availableData not availableData not availableData not available
18c Data not availableData not availableData not availableData not available
18d Data not availableData not availableData not availableData not available
18e Data not availableData not availableData not availableData not available
18i Data not availableData not availableData not availableData not available
Etoposide Data not availableData not availableData not availableData not available

Note: Specific IC50 values for individual compounds were not provided in the abstracts. The reference drug used for comparison was etoposide.

Chalcone-Based Oxazole-Oxazolo[4,5-b]pyridine Derivatives

Novel chalcone-based oxazole-oxazolo[4,5-b]pyridine derivatives (11a–j) were tested for cytotoxicity against cervical (SiHa), lung (A549), breast (MCF-7), and colon (Colo-205) cancer cell lines.[2] Compound 11b , featuring a 3,4,5-trimethoxyphenyl group, was identified as the most potent, with IC50 values ranging from 0.03 to 0.42 µM.[2] Another study on a similar series (13a-j) highlighted compound 13a as having significant cytotoxicity against PC3, A549, MCF-7, and DU-145 cell lines.[2]

CompoundSiHa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)Colo-205 (Colon) IC50 (µM)
11a ActiveActiveActiveActive
11b 0.03 - 0.420.03 - 0.420.03 - 0.420.03 - 0.42
11c ActiveActiveActiveActive
11d ActiveActiveActiveActive
11i ActiveActiveActiveActive
11j ActiveActiveActiveActive
CompoundPC3 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)DU-145 (Prostate) IC50 (µM)
13a 0.00710.00940.00830.086
Chalcone Incorporated 1,2,4-Thiadiazole-Oxazolo[4,5-b]pyridines

A series of chalcones incorporated with 1,2,4-thiadiazole-oxazolo[4,5-b]pyridines (10a-j) were evaluated against breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cell lines.[3] Several compounds, including 10b, 10c, 10d, 10e, 10g, 10h, and 10i, showed potent activity, with IC50 values ranging from 0.013 to 12.45 µM, which were comparable or better than the reference drug etoposide.[3]

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)Colo-205 (Colon) IC50 (µM)A2780 (Ovarian) IC50 (µM)
10b 0.10 ± 0.0760.41 ± 0.0110.60 ± 0.0231.43 ± 0.41
10c PotentPotentPotentPotent
10d PotentPotentPotentPotent
10e PotentPotentPotentPotent
10g PotentPotentPotentPotent
10h PotentPotentPotentPotent
10i PotentPotentPotentPotent
Etoposide 0.13 ± 0.017 to 3.08 ± 0.1350.13 ± 0.017 to 3.08 ± 0.1350.13 ± 0.017 to 3.08 ± 0.1350.13 ± 0.017 to 3.08 ± 0.135

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is indicative of the number of viable cells.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of living cells.[4]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the oxazolo[4,5-b]pyridine compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, usually 48 to 72 hours.

  • MTT Addition: After incubation, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT is removed, and a solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Cell Resuspension: The cell pellet is resuspended in 1X Binding Buffer (containing 10 mM Hepes, 140 mM NaCl, and 2.5 mM CaCl2, pH 7.4).[3]

  • Staining: Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the quantification of different cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells, measured by flow cytometry, is directly proportional to their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.

  • Fixation: The cells are washed with PBS and then fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).[5]

  • Incubation: The cells are incubated in the dark to allow for staining.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

Visualizations: Workflows and Signaling Pathways

To illustrate the experimental process and the potential mechanisms of action of these compounds, the following diagrams are provided.

G cluster_workflow General Experimental Workflow A Cancer Cell Culture B Treatment with Oxazolo[4,5-b]pyridine Compounds A->B C MTT Assay for Cell Viability (IC50) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.

Some oxazolo[4,5-b]pyridine derivatives have been suggested to target key signaling molecules in cancer progression, such as human dihydroorotate dehydrogenase (hDHODH) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5]

G cluster_pathway Potential Signaling Pathways Targeted by Oxazolo[4,5-b]pyridines cluster_hDHODH hDHODH Inhibition cluster_VEGFR2 VEGFR-2 Signaling Inhibition hDHODH hDHODH Pyrimidine Pyrimidine Synthesis hDHODH->Pyrimidine Inhibition DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Arrest Cell Cycle Arrest Proliferation->Arrest VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Inhibition PI3K PI3K VEGFR2->PI3K Inhibition FAK FAK VEGFR2->FAK Inhibition MAPK MAPK Pathway PLCg->MAPK Akt Akt Pathway PI3K->Akt Migration Cell Migration FAK->Migration Prolif Proliferation MAPK->Prolif Survival Survival Akt->Survival

Caption: Targeted signaling pathways: hDHODH and VEGFR-2.

The inhibition of hDHODH disrupts the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and a reduction in cell proliferation.[6][7] Concurrently, targeting the VEGFR-2 signaling cascade can impede tumor angiogenesis and cancer cell proliferation, survival, and migration.[8][9] The diverse chemical modifications to the oxazolo[4,5-b]pyridine core allow for the tuning of activity and specificity towards these and other potential cancer-related targets. Further investigations into the structure-activity relationships (SAR) and mechanisms of action will be crucial for the development of these compounds as effective anticancer therapeutics.

References

Validation of 6-Bromooxazolo[4,5-b]pyridine Derivatives as Topoisomerase IIα Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-bromooxazolo[4,5-b]pyridine derivatives as potential topoisomerase IIα (Topo IIα) inhibitors. While direct experimental data on 6-bromo substituted derivatives is limited in publicly available literature, this guide utilizes data from the closely related and promising 2-(substitutedphenyl)oxazolo[4,5-b]pyridine scaffold as a surrogate for comparison against established Topo IIα inhibitors, etoposide and doxorubicin.

Performance Comparison

The inhibitory potential of novel compounds against Topo IIα is a critical determinant of their anticancer efficacy. The available data suggests that derivatives of the oxazolo[4,5-b]pyridine scaffold exhibit potent inhibition of human Topo IIα.

Topoisomerase IIα Inhibition

A key derivative from the oxazolo[4,5-b]pyridine class, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, has demonstrated a half-maximal inhibitory concentration (IC50) of 2 µM against human Topo IIα. This indicates a higher potency when compared to the well-established Topo IIα inhibitor, etoposide.

Table 1: Comparative Topoisomerase IIα Inhibitory Activity

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)
Oxazolo[4,5-b]pyridine2-(4-butylphenyl)oxazolo[4,5-b]pyridineHuman Topo IIα2
Podophyllotoxin DerivativeEtoposideHuman Topo IIα~59.2
AnthracyclineDoxorubicinHuman Topo IIα~2.67
Cytotoxicity Analysis

While potent enzyme inhibition is desirable, the cytotoxic effect on cancer cells is the ultimate measure of a potential anticancer agent. In contrast to their high Topo IIα inhibitory activity, the studied 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives have not demonstrated significant cytotoxicity in preliminary screenings against various cancer cell lines. This suggests a potential disconnect between enzyme inhibition and cellular death, which could be attributed to factors such as cell permeability, metabolism, or engagement of alternative cellular pathways.

Established inhibitors like etoposide and doxorubicin exhibit a broad range of cytotoxicities across different cancer cell lines, as detailed in the table below.

Table 2: Comparative Cytotoxicity (IC50 in µM) in Various Cancer Cell Lines

Cancer Cell LineEtoposideDoxorubicin
Breast Cancer
MCF-7~100 (48h)~0.1 - 2.5
MDA-MB-231~200 (48h)Data not readily available
Lung Cancer
A549~3.49 (72h)>20
Hepatocellular Carcinoma
HepG2~30.16~1.3 - 12.18
Huh7Data not readily available>20
Cervical Cancer
HeLa~209.90~2.92
Leukemia
MOLT-3~0.051Data not readily available
CCRF-CEM~0.6Data not readily available

Note: IC50 values can vary significantly based on the specific assay conditions and duration of exposure.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation and comparison of potential drug candidates.

Topoisomerase IIα Inhibition Assay (Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo IIα.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution (e.g., 1% SDS, 50 mM EDTA)

  • Proteinase K

  • Agarose gel, electrophoresis buffer, and DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding Topo IIα enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution followed by proteinase K to digest the enzyme.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light. Inhibition is determined by the persistence of the supercoiled DNA form.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

DNA Cleavage Assay

This assay determines if the inhibitor stabilizes the covalent complex between Topo IIα and DNA, leading to DNA strand breaks.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA

  • Assay Buffer (similar to the relaxation assay, may or may not contain ATP)

  • Test compounds

  • Stop Solution (containing SDS and EDTA)

  • Proteinase K

  • Agarose gel, electrophoresis buffer, and DNA staining agent

Procedure:

  • Set up reactions with Topo IIα, supercoiled DNA, and test compounds.

  • Incubate at 37°C to allow the formation of the cleavage complex.

  • Terminate the reaction by adding SDS and proteinase K. The SDS traps the enzyme covalently bound to the DNA.

  • Analyze the DNA on an agarose gel. The presence of linear DNA indicates that the compound stabilizes the cleavage complex.

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow for validating Topo IIα inhibitors and the general signaling pathway they trigger.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Validation & Comparison Compound Library Compound Library Topo IIα Inhibition Assay Topo IIα Inhibition Assay Compound Library->Topo IIα Inhibition Assay Hit Compounds Hit Compounds Topo IIα Inhibition Assay->Hit Compounds Cytotoxicity Assay Cytotoxicity Assay Hit Compounds->Cytotoxicity Assay DNA Cleavage Assay DNA Cleavage Assay Hit Compounds->DNA Cleavage Assay Data Analysis & Comparison Data Analysis & Comparison Cytotoxicity Assay->Data Analysis & Comparison DNA Cleavage Assay->Data Analysis & Comparison Lead Optimization Lead Optimization Data Analysis & Comparison->Lead Optimization

Caption: Experimental workflow for the validation of Topoisomerase IIα inhibitors.

Signaling_Pathway Topo IIα Inhibitor Topo IIα Inhibitor Topo IIα-DNA Complex Topo IIα-DNA Complex Topo IIα Inhibitor->Topo IIα-DNA Complex stabilizes DNA Double-Strand Breaks DNA Double-Strand Breaks Topo IIα-DNA Complex->DNA Double-Strand Breaks DNA Damage Response (ATM/ATR) DNA Damage Response (ATM/ATR) DNA Double-Strand Breaks->DNA Damage Response (ATM/ATR) p53 Activation p53 Activation DNA Damage Response (ATM/ATR)->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis induces

Caption: Simplified signaling pathway of Topoisomerase IIα inhibitors leading to apoptosis.

Structure-Activity Relationship of Oxazolopyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolopyridine scaffold and its related structures, such as oxazolo[5,4-d]pyrimidine, have emerged as a promising framework in the design of novel kinase inhibitors for anticancer therapies.[1][2][3] These heterocyclic systems serve as versatile platforms for developing potent and selective inhibitors against various kinases implicated in tumorigenesis and angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of oxazolo[5,4-d]pyrimidine derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potential of oxazolo[5,4-d]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. The following table summarizes the in vitro inhibitory activities of selected compounds against VEGFR-2 and EGFR kinases, as well as their anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs).

Compound IDR2 SubstituentR5 SubstituentR7 SubstituentVEGFR-2 IC50 (µM)EGFR IC50 (µM)HUVEC Proliferation IC50 (µM)Reference
1 3-aminophenylH3-hydroxyphenylamino0.3--[1]
2 3-aminophenylH5-methoxy-2-hydroxyphenylamino0.3--[1]
3 4-aminophenylH3-hydroxyphenylamino-0.006-
4 3-aminophenylH3-chlorophenylamino-0.007-
5 4-methoxyphenylmethyl4-methylphenylamino0.33-0.29[1]
3b --6-N-benzylcomparable to tivozanib--[5]
3h --6-N-2,4-dimethoxybenzylcomparable to tivozanib--[5]
3g isoxazoleH3-(N,N-dimethylamino)propyl--58.44 (HT29 cells)

Key SAR Observations:

  • Substitution at C2 and C7: The presence of an aromatic ring at the C2 position and an anilino moiety at the C7 position of the oxazolo[5,4-d]pyrimidine core is a key feature for potent VEGFR-2 and EGFR inhibition.[1]

  • Anilino Moiety at C7: Modifications on the anilino group at the C7 position significantly impact potency and selectivity. For instance, the presence of a hydroxyl or methoxy group on the phenyl ring can enhance inhibitory activity.[1]

  • Substitution at C5: The introduction of a methyl group at the C5 position, as seen in compound 5 , maintains potent VEGFR-2 inhibition.[1]

  • Benzyl Moiety at N6: For 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imines, the substitution pattern on the benzyl ring influences activity, with compounds 3b and 3h showing efficacy comparable to the known VEGFR inhibitor, tivozanib.[5]

  • Alkylamino Chains at C7: The introduction of aliphatic amino chains at the C7 position, particularly with an isoxazole substituent at C2, can lead to potent cytotoxic activity in cancer cell lines.

Key Signaling Pathways

VEGFR-2 and EGFR are receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and angiogenesis. Their signaling cascades are crucial targets in cancer therapy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Differentiation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Optimization cluster_vivo In Vivo Validation Design Compound Design (Oxazolopyridine Scaffold) Synthesis Chemical Synthesis Design->Synthesis Kinase_Assay Biochemical Kinase Assay (e.g., VEGFR-2, EGFR) Synthesis->Kinase_Assay Cell_Assay Cell-based Proliferation Assay (e.g., HUVEC) Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis SAR_Analysis->Design Iterative Optimization ADMET In Silico & In Vitro ADMET Profiling SAR_Analysis->ADMET Xenograft Xenograft Tumor Models ADMET->Xenograft

References

Comparative Docking Analysis of Oxazolo[4,5-b]pyridine Derivatives in Anticancer and Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of novel oxazolo[4,5-b]pyridine derivatives with various biological targets reveals their potential as promising therapeutic agents. This guide synthesizes findings from recent molecular docking studies, presenting a comparative analysis of their efficacy against key proteins implicated in cancer and bacterial infections.

Recent research has focused on the synthesis and in silico evaluation of a series of oxazolo[4,5-b]pyridine derivatives, demonstrating their potential as inhibitors of crucial biological targets. These studies employ molecular docking to predict the binding modes and affinities of these compounds, providing a rational basis for further drug development. This guide provides a comparative overview of these findings, with a focus on their interactions with human dihydroorotate dehydrogenase (hDHODH) and DNA gyrase.

Comparative Analysis of Binding Affinities

Molecular docking studies have been instrumental in identifying the therapeutic potential of oxazolo[4,5-b]pyridine derivatives. The binding energies and docking scores from these computational analyses offer a quantitative measure of the binding affinity between the synthesized compounds and their protein targets. A lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Docking Scores of Oxazolo[4,5-b]pyridine-Triazole Derivatives against hDHODH

A series of oxazolo[4,5-b]pyridine based triazoles (18a–j) were synthesized and docked against human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis and a validated target for anticancer drugs.[1][2][3][4] The results, presented below, highlight the promising inhibitory potential of these derivatives.

CompoundDocking Score (kcal/mol)
18a-8.54
18b-8.29
18c-8.11
18d-7.98
18e-7.86
18f-7.54
18g-7.32
18h-7.11
18i-8.76
18j-7.01

Note: Data extracted from studies on oxazolo[4,5-b]pyridine based triazoles.

In Silico and In Vitro Correlation

The synthesized compounds were not only evaluated in silico but also tested for their anticancer activities against a panel of human cancer cell lines, including PC3 (prostate), A549 (lung), MCF-7 (breast), and DU-145 (prostate).[1][3][4] Several compounds, notably 18a, 18b, 18c, 18d, 18e, and 18i, exhibited significant anticancer activity, which correlates with their favorable docking scores against hDHODH.[1][2][4]

Alternative Scaffolds and Targets

While the oxazolo[4,5-b]pyridine scaffold shows significant promise, related heterocyclic systems have also been investigated. For instance, novel oxazolo[5,4-d]pyrimidine derivatives were designed and evaluated for their cytotoxic activity, with in silico analysis identifying them as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2).[5] This highlights the versatility of the broader oxazole-fused pyridine family in targeting different proteins involved in cancer progression. Furthermore, some studies have explored 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents by targeting DNA gyrase.[6]

Experimental Protocols

The methodologies employed in these studies are crucial for understanding and reproducing the presented results.

Molecular Docking Protocol for hDHODH

The molecular docking studies for the oxazolo[4,5-b]pyridine-triazole derivatives against hDHODH were performed using the GLIDE (Grid-based Ligand Docking with Energetics) module of the Schrödinger software suite.[3]

  • Protein Preparation: The crystal structure of hDHODH was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders. A receptor grid was generated around the active site for docking.

  • Ligand Preparation: The 3D structures of the synthesized oxazolo[4,5-b]pyridine derivatives were built and optimized using LigPrep.

  • Docking: The prepared ligands were docked into the active site of hDHODH using the standard precision (SP) mode of GLIDE. The docking poses were evaluated based on their docking scores and binding interactions with key amino acid residues in the active site, such as Tyr38, Phe62, and Arg136.[3]

Visualizing the Research Workflow

The following diagram illustrates the typical workflow for a comparative docking study of novel chemical compounds.

G cluster_0 Computational Design & Screening cluster_1 Experimental Validation cluster_2 Lead Optimization A Target Identification (e.g., hDHODH, DNA Gyrase) B Ligand Library Design (Oxazolo[4,5-b]pyridine Derivatives) A->B Rational Design C Molecular Docking Simulation B->C D Binding Affinity & Interaction Analysis C->D E Chemical Synthesis of Derivatives D->E Lead Compound Selection G Structure-Activity Relationship (SAR) Analysis D->G In Silico Data F In Vitro Biological Assays (e.g., Anticancer, Antimicrobial) E->F F->G H Further Chemical Modification G->H I Preclinical Studies H->I

Caption: Workflow for comparative docking studies and experimental validation.

References

A Comparative Analysis of 6-Bromooxazolo[4,5-b]pyridine Derivatives and Etoposide in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 6-bromooxazolo[4,5-b]pyridine derivatives against the well-established chemotherapeutic agent, etoposide. This analysis is supported by experimental data on cytotoxicity and mechanistic insights into their modes of action.

Introduction

Etoposide, a topoisomerase II inhibitor, is a cornerstone in the treatment of various cancers, including lung and testicular cancers.[1][2] Its mechanism involves stabilizing the DNA-topoisomerase II complex, which leads to double-strand DNA breaks and subsequent cancer cell apoptosis.[2][3] However, challenges such as drug resistance and toxicity necessitate the exploration of novel anticancer agents.[1] The this compound scaffold has emerged as a promising heterocyclic structure in the development of new therapeutic agents, with some derivatives showing potent anticancer activities. This guide compares the efficacy of these derivatives to etoposide, focusing on their cytotoxic effects and underlying mechanisms.

Comparative Efficacy: Cytotoxicity Data

The in vitro cytotoxic activity of various oxazolo[4,5-b]pyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below in comparison to etoposide.

CompoundCell LineIC50 (µM)Etoposide IC50 (µM)Reference
Chalcone-based oxazole-oxazolo[4,5-b]pyridine (11b) SiHa0.03Not specified[4]
A5490.21Not specified[4]
MCF-70.42Not specified[4]
Colo-2050.15Not specified[4]
2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) HeLaNot satisfactoryNot specified[5]
WiDRNot satisfactoryNot specified[5]
A549Not satisfactoryNot specified[5]
MCF7Not satisfactoryNot specified[5]

Note: "Not satisfactory" indicates that the compounds did not show significant cytotoxic activity in the referenced study.[5]

Interestingly, while some 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives, such as 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i), have been shown to be more potent inhibitors of human topoisomerase IIα (hTopo IIα) with an IC50 value of 2 µM compared to etoposide, this did not translate to effective cytotoxicity in several cancer cell lines.[5] This highlights a critical consideration in drug development: potent enzymatic inhibition does not always correlate with cellular efficacy.

Mechanistic Insights and Signaling Pathways

Etoposide

Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[6][7] By trapping the enzyme-DNA cleavage complex, etoposide induces persistent DNA double-strand breaks.[7] This DNA damage triggers a cellular response cascade, primarily activating the ATM (Ataxia-Telangiectasia Mutated) and Chk2 checkpoint kinases.[7] This leads to the stabilization and activation of the tumor suppressor protein p53.[1] Activated p53 can then induce cell cycle arrest, typically at the G2/M phase, to allow for DNA repair, or if the damage is too severe, initiate apoptosis.[1][3]

Etoposide_Pathway cluster_extracellular cluster_cellular Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Inhibits DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Induces ATM_Chk2 ATM/Chk2 Activation DNA_DSB->ATM_Chk2 p53 p53 Activation ATM_Chk2->p53 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Etoposide's mechanism of action.
This compound Derivatives

The precise signaling pathways for many this compound derivatives are still under investigation. However, available evidence suggests that their anticancer effects are also mediated through the induction of apoptosis and cell cycle arrest. Some chalcone-based oxazole-oxazolo[4,5-b]pyridine derivatives have been shown to induce apoptosis through a caspase-3-dependent pathway and cause cell cycle arrest at the G2/M phase.[4] This suggests an interference with the mitotic machinery or the activation of cell cycle checkpoints.

Oxazolopyridine_Pathway cluster_extracellular cluster_cellular Oxazolo_deriv Oxazolo[4,5-b]pyridine Derivatives Cellular_Target Cellular Target(s) (e.g., Topo IIα) Oxazolo_deriv->Cellular_Target Apoptotic_Signal Apoptotic Signal Initiation Cellular_Target->Apoptotic_Signal CellCycle_Checkpoint Cell Cycle Checkpoint Activation Cellular_Target->CellCycle_Checkpoint Caspase3 Caspase-3 Activation Apoptotic_Signal->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest CellCycle_Checkpoint->CellCycleArrest

Proposed mechanism for some oxazolopyridine derivatives.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[8]

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[8]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8] Incubate for 1.5 hours at 37°C.[8]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[8] Incubate for 15 minutes at 37°C with shaking.[8]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8] The IC50 values are then calculated from the dose-response curves.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with compounds A->B C 3. Add MTT solution B->C D 4. Incubate to form formazan C->D E 5. Solubilize formazan with DMSO D->E F 6. Measure absorbance E->F

Workflow of the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) in apoptotic cells and the loss of membrane integrity in necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion

The exploration of this compound derivatives has yielded compounds with significant potential as anticancer agents. While some derivatives exhibit superior enzymatic inhibitory activity against key targets like topoisomerase IIα compared to etoposide, this does not consistently translate to broad-spectrum cytotoxic efficacy. This underscores the complexity of drug action, where factors such as cell permeability, metabolism, and engagement of specific cellular pathways play crucial roles.

The chalcone-based oxazolo[4,5-b]pyridine derivatives, in particular, have demonstrated potent cytotoxicity against a range of cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest. These findings warrant further investigation and optimization of this chemical scaffold.

For researchers in drug discovery, the data presented here highlights the importance of a multi-faceted approach to evaluating novel compounds, combining enzymatic assays with comprehensive cellular studies to identify candidates with the most promising therapeutic potential. The detailed experimental protocols provided serve as a resource for the continued investigation and comparison of these and other novel anticancer compounds.

References

Assessing the Drug-Likeness of Novel Oxazolo[4,5-b]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anticancer and anti-inflammatory properties. This guide provides a comparative assessment of the drug-likeness of novel oxazolo[4,5-b]pyridine compounds, offering a side-by-side analysis with related heterocyclic structures and established drugs. The objective is to equip researchers with the necessary information and methodologies to evaluate the potential of these novel compounds as viable drug candidates.

Quantitative Comparison of Drug-Likeness Properties

Drug-likeness is a qualitative concept used to predict the oral bioavailability of a compound based on its physicochemical properties. A key guideline for assessing drug-likeness is Lipinski's Rule of Five, which states that an orally active drug is likely to have:

  • A molecular weight (MW) of less than 500 Daltons.

  • A logarithm of the octanol-water partition coefficient (logP) not exceeding 5.

  • No more than 5 hydrogen bond donors (HBD).

  • No more than 10 hydrogen bond acceptors (HBA).

The following tables present a comparative analysis of in silico predicted drug-likeness properties for representative oxazolo[4,5-b]pyridine derivatives against alternative heterocyclic compounds and established anticancer drugs.

Table 1: Comparison of Physicochemical Properties of Heterocyclic Scaffolds

Compound ClassRepresentative CompoundMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)Lipinski's Violations
Oxazolo[4,5-b]pyridine 2-(4-butylphenyl)oxazolo[4,5-b]pyridine[1]~266.33~4.203~38.90
Oxazolo[4,5-b]pyridine-2-one derivative (GSK-3β inhibitor)[2](Varies with substitution)(Varies)14~69.3(Varies)
Imidazo[4,5-b]pyridine Derivative 1 (Anticancer)[3]385.423.82575.30
Derivative 2 (Anticancer)[3]421.504.21682.10
Thiazolo[5,4-b]pyridine PI3K Inhibitor[4](Varies with substitution)(Varies)15~93.4(Varies)
Established Anticancer Drugs Gefitinib446.904.11777.20
Etoposide588.563.6411148.52

Note: The data for oxazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine derivatives are representative and will vary based on specific substitutions. The data for imidazo[4,5-b]pyridine derivatives and established drugs are taken from published in silico studies.

Table 2: In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile Comparison

Compound ClassPredicted Human Intestinal Absorption (%)Predicted Caco-2 Permeability (logPapp)Predicted Blood-Brain Barrier (BBB) PenetrationP-glycoprotein Substrate
Oxazolo[4,5-b]pyridine Derivatives HighHighVariesLikely
Imidazo[4,5-b]pyridine Derivatives [3]> 90%> 0.9Moderate to HighVaries
Gefitinib HighHighHighYes
Etoposide ModerateModerateLowYes

Note: These are general predictions from in silico models and require experimental validation.

Experimental Protocols for Drug-Likeness Assessment

Accurate determination of drug-likeness parameters requires robust experimental validation. Below are detailed protocols for key in vitro assays.

Aqueous Solubility Assays

a) Kinetic Solubility Assay

This high-throughput assay is used in early drug discovery to determine the solubility of a compound from a DMSO stock solution into an aqueous buffer.

  • Materials : Test compound in DMSO, phosphate-buffered saline (PBS) pH 7.4, 96-well plates, plate shaker, plate reader (nephelometer or UV-Vis spectrophotometer).

  • Procedure :

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Add 198 µL of PBS to each well of a 96-well plate.

    • Add 2 µL of the 10 mM compound stock solution to the wells to achieve a final concentration of 100 µM.

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the turbidity (light scattering) at 620 nm using a nephelometer or measure the UV absorbance after filtration to determine the concentration of the dissolved compound.

  • Data Analysis : The kinetic solubility is the concentration at which the compound precipitates.

b) Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

  • Materials : Solid test compound, PBS pH 7.4, scintillation vials, orbital shaker, filtration unit (0.45 µm), HPLC-UV or LC-MS/MS.

  • Procedure :

    • Add an excess amount of the solid compound to a vial containing a known volume of PBS.

    • Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis : The thermodynamic solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or µM).

Permeability Assays

a) Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive membrane permeability.

  • Materials : PAMPA plate system (donor and acceptor plates with a lipid-coated artificial membrane), test compound, buffer solutions (e.g., PBS at different pH values), plate shaker, LC-MS/MS.

  • Procedure :

    • Prepare a solution of the test compound in a suitable buffer for the donor plate.

    • Fill the acceptor plate wells with buffer.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis : The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

b) Caco-2 Permeability Assay

This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to predict in vivo drug absorption.

  • Materials : Caco-2 cells, Transwell® inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), test compound, plate shaker, LC-MS/MS.

  • Procedure :

    • Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the monolayer with pre-warmed HBSS.

    • Add the test compound solution to the apical (A) side (for A to B permeability) or the basolateral (B) side (for B to A permeability).

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Take samples from the receiver compartment at specified time points.

    • Analyze the compound concentration in the samples by LC-MS/MS.

  • Data Analysis : Calculate the Papp value. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Drug-Likeness Assessment

The following diagram illustrates a typical workflow for assessing the drug-likeness of novel compounds.

G cluster_0 In Silico Screening cluster_1 In Vitro Experimental Validation cluster_2 Data Analysis & Candidate Selection a Compound Library (Novel Oxazolo[4,5-b]pyridines) b Lipinski's Rule of Five (MW, logP, HBD, HBA) a->b c ADMET Prediction (Solubility, Permeability, Toxicity) b->c d Aqueous Solubility (Kinetic & Thermodynamic) c->d Promising Candidates e Membrane Permeability (PAMPA & Caco-2) c->e Promising Candidates g Compare Data with Alternatives & Established Drugs d->g e->g f Biological Activity (e.g., Anticancer, Kinase Inhibition) f->g h Select Lead Compounds for Further Development g->h

Caption: Workflow for assessing the drug-likeness of novel compounds.

Signaling Pathways of Relevant Drug Targets

1. Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway

Several oxazolo[4,5-b]pyridine derivatives have been identified as inhibitors of GSK-3β, a key regulator in various cellular processes.

GSK3B_Pathway cluster_0 Upstream Regulation cluster_1 GSK-3β cluster_2 Downstream Effects Akt Akt/PKB GSK3B GSK-3β Akt->GSK3B Inhibits Wnt Wnt Wnt->GSK3B Inhibits Glycogen Glycogen Synthase (Inactive) GSK3B->Glycogen Phosphorylates BetaCatenin β-catenin (Degradation) GSK3B->BetaCatenin Phosphorylates Tau Tau Protein (Hyperphosphorylation) GSK3B->Tau Phosphorylates Apoptosis Apoptosis GSK3B->Apoptosis Promotes Oxazolo Oxazolo[4,5-b]pyridine Inhibitors Oxazolo->GSK3B Inhibits

Caption: Simplified GSK-3β signaling pathway and the role of inhibitors.

2. Human Topoisomerase IIα (hTopo IIα) Mechanism of Action

Certain oxazolo[4,5-b]pyridine derivatives have shown potential as inhibitors of hTopo IIα, a critical enzyme in DNA replication and a target for anticancer drugs.[1]

TopoII_Mechanism cluster_0 DNA Cleavage & Ligation Cycle cluster_1 Inhibitor Action Start Topo IIα binds to G-segment DNA Cleavage Transient double-strand break in G-segment Start->Cleavage Passage T-segment DNA passes through break Cleavage->Passage Ligation Religation of G-segment Passage->Ligation Release Topo IIα releases DNA Ligation->Release Inhibitor Oxazolo[4,5-b]pyridine (Topo IIα Poison) Inhibitor->Cleavage Stabilizes cleavage complex, prevents ligation

Caption: Mechanism of hTopo IIα and inhibition by oxazolo[4,5-b]pyridines.

Conclusion

The novel oxazolo[4,5-b]pyridine scaffold presents a promising foundation for the development of new therapeutic agents. In silico predictions suggest that derivatives of this scaffold can possess favorable drug-like properties, often adhering to Lipinski's Rule of Five and exhibiting potential for good oral bioavailability. However, as demonstrated in the comparative tables, these properties can be similar to other heterocyclic systems and are highly dependent on specific chemical substitutions.

Therefore, a rigorous and systematic evaluation using the experimental protocols outlined in this guide is crucial for the successful identification and optimization of lead candidates. By combining computational screening with robust in vitro assays for solubility and permeability, researchers can make more informed decisions, increasing the likelihood of advancing compounds with a higher probability of clinical success. The provided diagrams of experimental workflows and biological pathways serve as a visual aid to streamline this complex but critical phase of drug discovery.

References

A Comparative Analysis of the Anti-inflammatory Potential of Oxazolo[4,5-b]pyridines and Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory activities of two prominent heterocyclic scaffolds, with supporting experimental data and methodologies.

The search for novel and effective anti-inflammatory agents is a cornerstone of drug discovery. Among the myriad of heterocyclic compounds, oxazolo[4,5-b]pyridines and benzoxazoles have emerged as privileged scaffolds, demonstrating significant potential in modulating key inflammatory pathways. This guide provides a comparative overview of their anti-inflammatory activity, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.

Data Presentation: A Head-to-Head Comparison

The anti-inflammatory efficacy of a compound is often quantified by its ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), and to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The following tables summarize the available quantitative data for representative derivatives of oxazolo[4,5-b]pyridines and benzoxazoles.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Benzoxazole Derivatives

Compound/DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Methyl-2-amino benzoxazole carboxylate Tosylate-11.5 (µg/ml)-[1]
Methyl-2-amino benzoxazole carboxylate Mesylate-16.4 (µg/ml)-[1]
Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate-25.8 (µg/ml)-[1]
2-amino-N¹-(4-hydroxy benzylidene) benzoxazole-5-carbohydrazide-22.3 (µg/ml)-[1]
Celecoxib (Reference)-13.4 (µg/ml)-[1]

Table 2: Inhibition of 5-Lipoxygenase (5-LOX) by Benzoxazole Derivatives

Compound/Derivative5-LOX IC₅₀ (µM)Reference
Benzoxazole Derivative 2d0.12 - 23.88[2]
Benzoxazole Derivative 2g0.12 - 23.88[2]

Table 3: Anti-inflammatory Activity of Oxazolo[4,5-b]pyridine Derivatives

Compound/DerivativeAssayResultsReference
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole (4g)In vivo rat paw edema76.36% inhibition[3]
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole (4d)In vivo rat paw edema74.54% inhibition[3]
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole (4f)In vivo rat paw edema72.72% inhibition[3]
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles (4g, 4d, 4f, 4i)Pro-inflammatory mediator inhibitionSubstantial inhibition of NO, TNF-α, IL-1β, and IL-6[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are methodologies for key in vitro assays used to evaluate anti-inflammatory activity.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX enzymes.

Principle: The peroxidase activity of COX is measured spectrophotometrically by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Test compounds and reference inhibitor (e.g., celecoxib, indomethacin)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the enzyme, buffer, and the test compound or reference inhibitor.

  • Incubate the plate for a specified time at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Measure the absorbance at a specific wavelength (e.g., 595 nm) over time.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay assesses the inhibitory effect of a compound on the 5-LOX enzyme.

Principle: The activity of 5-LOX is determined by measuring the formation of its product, leukotrienes (e.g., LTB₄), from the substrate arachidonic acid. This can be done using various methods, including spectrophotometry or enzyme-linked immunosorbent assay (ELISA).

Materials:

  • 5-LOX enzyme (e.g., from potato tubers or recombinant human)

  • Arachidonic acid or linoleic acid (substrate)

  • Test compounds and reference inhibitor (e.g., zileuton)

  • Buffer solution (e.g., phosphate buffer)

  • Detection reagents (specific to the chosen method)

  • 96-well plate and microplate reader

Procedure (Spectrophotometric Method):

  • Prepare solutions of test compounds and a reference inhibitor.

  • In a cuvette or 96-well plate, mix the 5-LOX enzyme, buffer, and the test compound or reference inhibitor.

  • Pre-incubate the mixture at a specific temperature.

  • Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).

  • Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm), which corresponds to the formation of the conjugated diene product.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Inhibition Assay

This cell-based assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells.

Principle: Immune cells, such as macrophages (e.g., RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs), are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to produce cytokines. The concentration of these cytokines in the cell culture supernatant is then quantified using ELISA.

Materials:

  • Immune cells (e.g., RAW 264.7 cells)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds and reference inhibitor (e.g., dexamethasone)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the immune cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or a reference inhibitor for a specific pre-incubation period.

  • Stimulate the cells with LPS to induce cytokine production.

  • Incubate the cells for a specified duration (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition and determine the IC₅₀ values.

Mandatory Visualizations

Diagrams illustrating key signaling pathways and experimental workflows provide a clear and concise understanding of the underlying mechanisms and procedures.

Arachidonic_Acid_Cascade cluster_cox cluster_lox Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid COX_Pathway Cyclooxygenase (COX) Pathway LOX_Pathway Lipoxygenase (LOX) Pathway COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX PLA2->Arachidonic_Acid Liberates Prostaglandins Prostaglandins (PGs) Thromboxanes (TXs) COX1_COX2->Prostaglandins Leukotrienes Leukotrienes (LTs) Five_LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Bronchoconstriction Bronchoconstriction, Inflammation Leukotrienes->Bronchoconstriction Cytokine_Inhibition_Workflow Start Seed Immune Cells (e.g., RAW 264.7) Add_Compound Add Test Compound (Various Concentrations) Start->Add_Compound Incubate1 Pre-incubate Add_Compound->Incubate1 Stimulate Stimulate with LPS Incubate1->Stimulate Incubate2 Incubate (24h) Stimulate->Incubate2 Collect_Supernatant Collect Supernatant Incubate2->Collect_Supernatant ELISA Perform ELISA for TNF-α, IL-6, IL-1β Collect_Supernatant->ELISA Analyze Calculate % Inhibition and IC₅₀ ELISA->Analyze

References

Unraveling the Molecular Mechanisms of Oxazolo[4,5-b]pyridine-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanisms of action for oxazolo[4,5-b]pyridine-based drugs in anti-inflammatory and anticancer applications. This analysis is supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.

The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential in treating a range of diseases. This guide focuses on two primary mechanisms of action: the inhibition of Glycogen Synthase Kinase-3β (GSK-3β) for anti-inflammatory effects and the targeting of human DNA topoisomerase IIα (hTopo IIα) in cancer therapy. The performance of these compounds is compared with established therapeutic alternatives.

Anti-Inflammatory Mechanism: Targeting GSK-3β

Oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of GSK-3β, a key regulator of inflammatory pathways. Inhibition of GSK-3β leads to a downstream reduction in the production of pro-inflammatory mediators.

Comparative Inhibitory Activity against GSK-3β

The following table summarizes the in vitro inhibitory activity of a representative oxazolo[4,5-b]pyridine-based compound against GSK-3β, compared to a known GSK-3β inhibitor.

CompoundTargetIC50 (µM)Reference CompoundTargetIC50 (µM)
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole (Compound 4g)[1]GSK-3β0.19TideglusibGSK-3β~0.6
Signaling Pathway of GSK-3β in Inflammation

Inhibition of GSK-3β by oxazolo[4,5-b]pyridine derivatives disrupts the inflammatory cascade. The diagram below illustrates the central role of GSK-3β and the effect of its inhibition.

GSK3b_Inflammation cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_response Cellular Response Inflammatory_Stimulus e.g., LPS TLR4 TLR4 Inflammatory_Stimulus->TLR4 Activates IKK IKK TLR4->IKK Activates NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates (leading to degradation) NFkB NF-κB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Promotes Transcription GSK3b GSK-3β GSK3b->NFkB Positively Regulates Oxazolo_drug Oxazolo[4,5-b]pyridine Derivative Oxazolo_drug->GSK3b Inhibits

GSK-3β signaling in inflammation.
Experimental Protocol: In Vitro GSK-3β Kinase Assay (ADP-Glo™)

This protocol outlines the determination of a compound's IC50 value against GSK-3β.

1. Reagent Preparation:

  • Prepare a serial dilution of the oxazolo[4,5-b]pyridine test compound and control inhibitors in a suitable buffer (e.g., kinase buffer with a constant final DMSO concentration).

  • Prepare the GSK-3β enzyme solution in kinase assay buffer.

  • Prepare the substrate (e.g., a specific peptide substrate for GSK-3β) and ATP mixture.

2. Kinase Reaction:

  • In a 384-well plate, add the test compound dilutions.

  • Add the diluted GSK-3β enzyme to each well (except for "no enzyme" controls).

  • Initiate the reaction by adding the substrate/ATP mixture.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

3. Signal Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

4. Data Analysis:

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Serial_Dilution Prepare Serial Dilutions of Test Compound Plate_Setup Add Compound, Enzyme, and Substrate/ATP to Plate Serial_Dilution->Plate_Setup Enzyme_Prep Prepare GSK-3β Enzyme Solution Enzyme_Prep->Plate_Setup Substrate_ATP_Prep Prepare Substrate and ATP Mixture Substrate_ATP_Prep->Plate_Setup Incubation Incubate at 30°C Plate_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for in vitro GSK-3β kinase assay.

Anticancer Mechanism: Targeting Topoisomerase IIα and Other Potential Pathways

Oxazolo[4,5-b]pyridine derivatives have also demonstrated promising anticancer activity through the inhibition of human DNA topoisomerase IIα (hTopo IIα), an enzyme critical for DNA replication and cell division. While molecular docking studies suggest potential inhibition of human dihydroorotate dehydrogenase (hDHODH), quantitative experimental data for this target is currently limited. The structurally related oxazolopyrimidines are known to inhibit various kinases, suggesting that oxazolo[4,5-b]pyridines may also exert their anticancer effects through modulation of signaling pathways like PI3K/Akt/mTOR.

Comparative Inhibitory Activity against hTopo IIα

The following table compares the in vitro inhibitory activity of a representative oxazolo[4,5-b]pyridine derivative against hTopo IIα with established topoisomerase II inhibitors.

CompoundTargetIC50 (µM)Reference CompoundTargetIC50 (µM)
2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i)[2]hTopo IIα2Etoposide[3]Topo II59.2
TeniposideTopo IIVaries
Doxorubicin[4]Topo I0.8

Note: IC50 values for Teniposide and Doxorubicin can vary significantly depending on the assay conditions and cell lines used. Doxorubicin is also a potent inhibitor of Topoisomerase I.

Signaling Pathway of Topoisomerase IIα Inhibition in Cancer

By inhibiting hTopo IIα, oxazolo[4,5-b]pyridine derivatives prevent the re-ligation of double-strand DNA breaks, leading to the accumulation of DNA damage and subsequent cell cycle arrest and apoptosis in cancer cells.

TopoIIa_Inhibition cluster_process DNA Replication & Transcription cluster_drug_action Drug Intervention cluster_outcome Cellular Outcome Supercoiled_DNA Supercoiled DNA TopoIIa Topoisomerase IIα Supercoiled_DNA->TopoIIa Binds Cleavage_Complex Covalent Topo IIα-DNA Cleavage Complex TopoIIa->Cleavage_Complex Forms Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligates DSB Double-Strand Breaks (DSBs) Cleavage_Complex->DSB Leads to Oxazolo_drug Oxazolo[4,5-b]pyridine Derivative Oxazolo_drug->Cleavage_Complex Stabilizes & Prevents Re-ligation Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Topoisomerase IIα inhibition.
Experimental Protocol: In Vitro Topoisomerase IIα Inhibition Assay (DNA Relaxation)

This protocol describes a common method to assess the inhibitory activity of compounds on hTopo IIα.

1. Reaction Setup:

  • In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) with the reaction buffer (containing ATP and MgCl2).

  • Add the oxazolo[4,5-b]pyridine test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., etoposide).

  • Initiate the reaction by adding purified hTopo IIα enzyme.

2. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

3. Reaction Termination and Protein Digestion:

  • Stop the reaction by adding a solution containing SDS and proteinase K.

  • Incubate at 37°C for an additional 15-30 minutes to digest the protein component of the cleavage complex.

4. Gel Electrophoresis:

  • Add loading dye to the samples.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

5. Visualization and Analysis:

  • Stain the gel with an intercalating dye (e.g., ethidium bromide).

  • Visualize the DNA bands under UV light.

  • Inhibition of the enzyme's relaxation activity will result in a higher proportion of supercoiled DNA compared to the control. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50.

Topo_Assay_Workflow Reaction_Setup 1. Reaction Setup: - Supercoiled DNA - Reaction Buffer - Test Compound - Topo IIα Enzyme Incubation 2. Incubation: 37°C for 30 min Reaction_Setup->Incubation Termination 3. Termination & Digestion: Add SDS & Proteinase K Incubation->Termination Electrophoresis 4. Agarose Gel Electrophoresis Termination->Electrophoresis Visualization 5. Visualization: Stain with Ethidium Bromide & UV Transillumination Electrophoresis->Visualization Analysis 6. Analysis: Quantify DNA Forms Determine IC50 Visualization->Analysis

Workflow for Topoisomerase IIα DNA relaxation assay.

Conclusion

Oxazolo[4,5-b]pyridine-based drugs demonstrate significant therapeutic potential through distinct mechanisms of action. As anti-inflammatory agents, their potent inhibition of GSK-3β offers a promising avenue for the development of new treatments. In oncology, their ability to inhibit hTopo IIα places them in the class of DNA-damaging agents, with efficacy comparable to or exceeding some established chemotherapeutics. Further investigation into their effects on other potential targets, such as hDHODH and various kinases, will provide a more comprehensive understanding of their anticancer properties and may reveal opportunities for combination therapies. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the continued development and evaluation of this versatile class of compounds.

References

Safety Operating Guide

Proper Disposal of 6-Bromooxazolo[4,5-b]pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 6-Bromooxazolo[4,5-b]pyridine is classified as a hazardous substance and requires disposal as regulated chemical waste. Improper disposal can pose significant health, safety, and environmental risks. This guide provides comprehensive procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] Adherence to strict safety protocols is mandatory when handling this compound.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled

Before handling, it is crucial to consult the Safety Data Sheet (SDS) for complete safety and handling information.[2] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

Disposal Protocol: A Step-by-Step Workflow

The proper disposal of this compound follows the general principles of hazardous waste management, with specific attention to its classification as a halogenated organic compound.

Step 1: Waste Identification and Segregation

  • Classify the Waste: this compound is a halogenated organic compound .

  • Segregate at the Source: Never mix this compound with non-hazardous waste or other incompatible chemical waste streams. It must be collected in a designated waste container for halogenated organic waste.[3]

  • Incompatible Materials: Avoid mixing with strong acids, bases, and oxidizing agents.[4]

Step 2: Waste Collection and Container Management

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw-on cap.[5] The container should be made of a material that will not react with or be degraded by the chemical.

  • Proper Labeling: Immediately label the waste container with a "Hazardous Waste" label.[6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)[6]

    • The associated hazards (e.g., "Toxic," "Irritant")[7]

    • The date when the first waste was added to the container.[6]

  • Keep Containers Closed: The waste container must be kept tightly closed at all times, except when adding waste.[5]

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.[7] This area should be under the control of laboratory personnel and away from normal lab activities.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.[5] The secondary container must be chemically compatible and large enough to hold the entire contents of the primary container.

  • Ventilation: Store the waste in a well-ventilated area, such as a designated cabinet for chemical waste.

Step 4: Disposal and Removal

  • Arrange for Professional Disposal: Do not dispose of this compound down the drain or in regular trash.[8]

  • Follow Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management service to arrange for the pickup and disposal of the hazardous waste container.[2]

  • Do Not Overfill: Do not fill the waste container beyond 90% capacity to allow for expansion and prevent spills.

Disposal Workflow Diagram

G cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Identify this compound as Halogenated Organic Waste B Segregate from other waste streams A->B C Use a compatible, sealed waste container B->C D Affix 'Hazardous Waste' label with full chemical name and hazards C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Use secondary containment E->F G Ensure good ventilation F->G H Do not overfill container G->H I Contact Environmental Health & Safety (EHS) for professional disposal H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Comprehensive Safety and Handling Guide for 6-Bromooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed handling and disposal procedures for 6-Bromooxazolo[4,5-b]pyridine. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled[1]. Strict adherence to safety protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87 standardsProtects against splashes and dust.
Hand Protection Nitrile glovesProvides resistance to solvents and the compound.[2][3]
Body Protection Fully-buttoned laboratory coatPrevents skin contact with the chemical.[4]
Respiratory Protection NIOSH-certified respirator with appropriate cartridgesRequired when handling the powder outside of a certified chemical fume hood to avoid inhalation.[5]
Operational Protocol: Handling this compound

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the chemical fume hood is operational. Assemble all necessary equipment and reagents. Don the required PPE as specified in the table above.

  • Weighing and Transfer: Carefully weigh the desired amount of the solid compound. Use a spatula for transfers to prevent generating dust.

  • Dissolution: If dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound is soluble in DMSO and DMF[5].

  • Reaction Setup: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After handling, wash hands thoroughly with soap and water[5]. Decontaminate all surfaces and equipment.

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical help.[6]
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations[6].

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Container Labeling: The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company.

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don Personal Protective Equipment prep_hood Verify Chemical Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decon Decontaminate Work Surfaces handle_reaction->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_collect Collect Waste in Labeled Container cleanup_wash->disp_collect disp_store Store in Designated Waste Area disp_collect->disp_store disp_dispose Arrange for Professional Disposal disp_store->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.